JNK3 inhibitor-3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H25N7O2 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[2-(1-benzofuran-5-yl)-3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]imidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C26H25N7O2/c27-10-7-21-15-29-24(19-5-6-22-18(14-19)9-13-35-22)33(21)23-8-11-28-26(31-23)30-20-2-1-12-32(16-20)25(34)17-3-4-17/h5-6,8-9,11,13-15,17,20H,1-4,7,12,16H2,(H,28,30,31)/t20-/m0/s1 |
InChI Key |
ZBEPMOZEXLGCTF-FQEVSTJZSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=C(C=C5)OC=C6)CC#N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=C(C=C5)OC=C6)CC#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of JNK3 Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action of JNK3 inhibitor-3, a selective, blood-brain barrier permeable, and orally active inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a key therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, due to its specific expression in the brain and its role in neuronal apoptosis.
Core Mechanism of Action
This compound, also identified as compound 15g in some literature, exerts its therapeutic effect through the direct and selective inhibition of the JNK3 enzyme, a member of the mitogen-activated protein kinase (MAPK) family.[1] By binding to the ATP-binding pocket of JNK3, the inhibitor prevents the phosphorylation of its downstream substrates, thereby interrupting the signaling cascade that leads to neuronal cell death and the pathology of Alzheimer's disease. The therapeutic rationale for targeting JNK3 lies in its critical role in mediating neuronal apoptosis in response to various stress stimuli, including amyloid-β (Aβ) toxicity.[1][2]
JNK3 Signaling Pathway in Neurodegeneration
The JNK signaling pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK). In the context of Alzheimer's disease, extracellular and intracellular stress signals, such as the presence of Aβ oligomers, activate this pathway. A common upstream activation cascade for JNK3 involves the sequential activation of Mixed Lineage Kinase 3 (MLK3) and MAP Kinase Kinase 7 (MKK7). Activated JNK3 then translocates to different cellular compartments to phosphorylate a variety of substrates, including the transcription factor c-Jun and amyloid precursor protein (APP), leading to neuronal apoptosis and the progression of Alzheimer's disease pathology.
Quantitative Data
This compound demonstrates high selectivity for JNK3 over other JNK isoforms, which is a critical attribute for minimizing off-target effects. The inhibitory activity is summarized in the table below.
| Target | IC50 (nM) | Reference |
| JNK1 | 147.8 | [1] |
| JNK2 | 44.0 | [1] |
| JNK3 | 4.1 | [1] |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.
In Vitro JNK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is indicative of kinase activity.
-
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
ATF2 (Activating Transcription Factor 2) protein substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the JNK enzyme, the inhibitor dilution (or vehicle control), and the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Neuroprotection Assay in SH-SY5Y Cells
This cell-based assay assesses the ability of this compound to protect neuronal cells from amyloid-β-induced toxicity.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics
-
Amyloid-β (1-42) peptide, pre-aggregated
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Expose the cells to a toxic concentration of aggregated amyloid-β (1-42) for 24-48 hours. Include a vehicle-treated control group and an amyloid-β only control group.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the neuroprotective effect of the inhibitor.
-
Conclusion
This compound is a potent and selective inhibitor of JNK3 with demonstrated neuroprotective effects in preclinical models of Alzheimer's disease. Its mechanism of action, centered on the inhibition of the JNK3-mediated apoptotic pathway, makes it a promising candidate for further development as a disease-modifying therapy for neurodegenerative disorders. The high selectivity for JNK3 over other isoforms is a key feature that may translate to a favorable safety profile.
References
- 1. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel imidazole chemotypes as isoform-selective JNK3 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
JNK3 Inhibitor-3: A Deep Dive into its Structure, Synthesis, and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNK3 inhibitor-3, a selective, blood-brain barrier permeable, and orally active c-Jun N-terminal kinase 3 (JNK3) inhibitor with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.[1]
Chemical Structure and Properties
This compound, also referred to as compound 15g in associated literature, possesses a distinct chemical architecture centered around a substituted imidazole core.
IUPAC Name: 2-(1-(2-(((R)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-1H-imidazol-2-yl)acetonitrile
CAS Number: 2873465-25-7[1]
Molecular Formula: C₂₆H₂₅N₇O₂
Molecular Weight: 467.52 g/mol
SMILES: N#CCC1=CN=C(N1C2=NC(N[C@H]3CCCN(C3)C(C4CC4)=O)=NC=C2)C5=CC6=C(OC=C6)C=C5[1]
Quantitative Biological Data
This compound demonstrates high selectivity for JNK3 over other JNK isoforms. The following table summarizes its inhibitory activity.
| Kinase | IC₅₀ (nM) |
| JNK1 | 147.8 |
| JNK2 | 44.0 |
| JNK3 | 4.1 |
| Table 1: Inhibitory activity of this compound against JNK isoforms.[1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, as extrapolated from the general synthetic schemes provided for this class of imidazole derivatives. The following is a plausible, detailed protocol.
Step 1: Synthesis of the Imidazole Core
A mixture of 2-bromo-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one and 2-aminoacetonitrile hydrochloride is heated in ethanol. Upon cooling, the resulting imidazolium salt is collected by filtration.
Step 2: N-Arylation with 2,4-dichloropyrimidine
The synthesized imidazole core is reacted with 2,4-dichloropyrimidine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. This reaction selectively couples the imidazole nitrogen to the C4 position of the pyrimidine ring.
Step 3: Synthesis of (R)-1-(cyclopropanecarbonyl)pyrrolidin-3-amine
(R)-3-aminopyrrolidine is reacted with cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in a chlorinated solvent like dichloromethane (DCM) at 0°C to room temperature.
Step 4: Final Coupling Reaction
The product from Step 2 is reacted with (R)-1-(cyclopropanecarbonyl)pyrrolidin-3-amine (from Step 3) in a solvent such as n-butanol or DMF with a base like diisopropylethylamine (DIPEA) at a high temperature (e.g., 120-150°C), often under microwave irradiation to facilitate the nucleophilic aromatic substitution at the C2 position of the pyrimidine ring.
Purification: The final product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
JNK3 Signaling Pathway
JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[3] It plays a crucial role in neuronal apoptosis and has been implicated in the pathogenesis of neurodegenerative diseases. The activation of JNK3 is triggered by various stress signals and proceeds through a kinase cascade.
Caption: Simplified JNK3 signaling cascade leading to neuronal apoptosis and the point of intervention for this compound.
Experimental Protocol: JNK3 Kinase Inhibition Assay
The inhibitory activity of this compound can be determined using a variety of in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common and robust method.[4][5]
Objective: To determine the IC₅₀ value of this compound against JNK3 kinase.
Materials:
-
Recombinant human JNK3 enzyme
-
JNKtide (a substrate peptide for JNK3)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of JNK3 enzyme diluted in kinase buffer. The optimal enzyme concentration should be predetermined by titration.
-
Add 2 µL of a substrate/ATP mix (containing JNKtide and ATP) to initiate the reaction. The final concentrations of substrate and ATP should be at or near their Km values.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% activity and the luminescence of a high concentration of a potent inhibitor (or no enzyme) as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound.
Caption: A high-level overview of the process from synthesis to in vivo testing for this compound.
References
- 1. Discovery of novel imidazole chemotypes as isoform-selective JNK3 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,4,5,6-tetrahydrocyclopenta[d]imidazole-5-carboxamide-based JNK3 inhibitors: Design, synthesis, molecular docking, and therapeutic potential in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.co.uk [promega.co.uk]
JNK3 Inhibitor-3: A Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target binding profile and selectivity of JNK3 inhibitor-3, a compound identified for its potential therapeutic applications in neurodegenerative diseases. This document outlines the inhibitor's potency against JNK isoforms, offers a representative methodology for its characterization, and contextualizes its mechanism within the broader JNK signaling pathway.
Target Binding Profile of this compound
This compound, also referred to as compound 15g, is a selective, orally active, and blood-brain barrier permeable inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1] Its primary therapeutic potential lies in its ability to modulate JNK3 activity, which is implicated in neuronal apoptosis and the pathology of diseases such as Alzheimer's.[1]
In Vitro Potency and Isoform Selectivity
The inhibitory activity of this compound has been quantified against the three main JNK isoforms. The compound demonstrates notable selectivity for JNK3 over JNK1 and JNK2. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| JNK1 | 147.8 |
| JNK2 | 44.0 |
| JNK3 | 4.1 |
| Table 1: Inhibitory activity (IC50) of this compound against JNK isoforms. Data sourced from MedchemExpress.[1] |
The data clearly indicates a preferential inhibition of JNK3, with a more than 10-fold selectivity over JNK2 and over 35-fold selectivity against JNK1. This isoform selectivity is a critical attribute for a therapeutic candidate, as JNK1 and JNK2 are ubiquitously expressed and involved in a wide range of cellular processes, whereas JNK3 expression is largely restricted to the brain, heart, and testes.[2][3]
Broader Kinase Selectivity Profile
While the isoform selectivity of this compound within the JNK family is well-defined, a comprehensive screening against a broader panel of kinases is not publicly available at this time. For context, highly selective JNK3 inhibitors are often profiled against a wide array of kinases to assess their off-target effects. For instance, other novel JNK3 inhibitors have been screened against over 38 different kinases to confirm their specificity, with potent inhibitors showing minimal activity against most other kinases.[4] The development of JNK3 inhibitors with high selectivity over other MAP kinases, such as p38, is a key objective in the field to minimize potential side effects.[3]
JNK Signaling Pathway Context
To fully appreciate the mechanism of action of this compound, it is essential to understand the JNK signaling cascade. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network and plays a pivotal role in cellular responses to stress, inflammation, and apoptosis.
The diagram above illustrates the canonical JNK signaling cascade. External stimuli, such as stress and inflammatory cytokines, activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7. These dual-specificity kinases then phosphorylate and activate JNK3. Activated JNK3 translocates to the nucleus to phosphorylate a variety of transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis and inflammation. This compound exerts its effect by directly inhibiting the kinase activity of JNK3, thereby preventing the phosphorylation of its downstream substrates and mitigating the cellular response.
Experimental Protocols
The determination of the IC50 values for this compound is performed using in vitro kinase assays. Below is a representative protocol for such an assay, based on commonly used methodologies.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general procedure for measuring the inhibitory effect of a compound on JNK3 kinase activity using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human JNK3 enzyme
-
Kinase substrate (e.g., a peptide containing the c-Jun phosphorylation site)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
This compound at various concentrations.
-
Recombinant JNK3 enzyme.
-
A mixture of the kinase substrate and ATP to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation of the substrate by JNK3.
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add a detection reagent that converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
-
Data Acquisition: After a final incubation period (e.g., 30 minutes), measure the luminescence of each well using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound (compound 15g) is a potent and selective inhibitor of JNK3 with promising therapeutic potential, particularly in the context of neurodegenerative diseases. Its high affinity for JNK3 and significant selectivity over other JNK isoforms make it a valuable tool for further research and drug development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other similar kinase inhibitors. Future studies should aim to establish a broader kinase selectivity profile to further validate its specificity and potential for clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Downstream Signaling Pathways of JNK3 Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the c-Jun N-terminal kinase 3 (JNK3) inhibitor known as JNK3 inhibitor-3 (also referred to as compound 15g). It details the inhibitor's mechanism of action by exploring its impact on downstream signaling pathways, presents quantitative data on its efficacy and selectivity, and provides detailed experimental protocols for researchers in the field.
Introduction to JNK3 Signaling in Neurodegeneration
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a central role in cellular responses to stress stimuli, including inflammatory cytokines, oxidative stress, and exposure to neurotoxins like amyloid-beta (Aβ) peptides.[1][2] The JNK signaling cascade is a three-tiered system involving a MAPKKK (e.g., ASK1, MLK3), a MAPKK (MKK4, MKK7), and the JNKs themselves.[1][3]
There are three main JNK isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the central nervous system (CNS), heart, and testes.[4][5] This brain-specific expression makes JNK3 an attractive therapeutic target for neurological disorders, as selective inhibition could minimize off-target effects.[4][5]
In the context of neurodegenerative diseases such as Alzheimer's disease (AD), the JNK3 pathway is a critical mediator of neuronal apoptosis (programmed cell death).[1][4] Upon activation by stressors like Aβ, JNK3 phosphorylates a variety of downstream substrates. Key targets include the transcription factor c-Jun and members of the B-cell lymphoma 2 (Bcl-2) protein family.[1][6] Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of pro-apoptotic genes and subsequent activation of executioner caspases, such as caspase-3, which ultimately leads to neuronal death.[1][6]
This compound is a selective, orally active, and blood-brain barrier (BBB) permeable small molecule designed to specifically target JNK3, offering a promising neuroprotective strategy for diseases like AD.[4][7]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and the neuroprotective effects of related compounds from the same chemical class.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) | Selectivity vs. JNK3 |
| JNK3 | 4.1 | 1x |
| JNK2 | 44.0 | ~11x |
| JNK1 | 147.8 | ~36x |
Data sourced from MedChemExpress, citing Jun J, et al. (2022).[7] This table demonstrates the high potency and selectivity of this compound for its target kinase over other JNK isoforms.
Table 2: Neuroprotective Effects of Benzimidazole-based JNK3 Inhibitors Against Aβ₁₋₄₂-Induced Neurotoxicity in Primary Rat Cortical Neurons
| Compound | Concentration (µM) | Cell Viability (%) |
| Vehicle (Aβ only) | - | 60.8 ± 1.3 |
| Compound 35a | 1 | 88.9 ± 3.8 |
| Compound 35b * | 1 | 95.7 ± 2.9 |
| Compound 35c | 1 | 86.4 ± 2.5 |
| Resveratrol (Control) | 1 | 85.3 ± 4.2 |
*Compound 35b is a structurally related, potent JNK3 inhibitor (IC₅₀ = 9.7 nM) from the same research group, demonstrating the neuroprotective potential of this chemical class.[6][8] Data represents mean ± standard deviation.
JNK3 Downstream Signaling Pathways and Mechanism of Inhibition
Activated JNK3 exerts its pro-apoptotic effects through distinct downstream signaling cascades. This compound acts by competitively binding to the ATP-binding site of JNK3, preventing the phosphorylation of its key substrates and thereby disrupting these cell death pathways.[3][9]
Caption: JNK3 signaling pathway leading to apoptosis and its inhibition.
Inhibition of c-Jun Phosphorylation
Upon activation, JNK3 translocates to the nucleus and phosphorylates the transcription factor c-Jun at serines 63 and 73.[10] This phosphorylation event is critical for the activation of the AP-1 (Activator Protein-1) transcription complex, which in turn drives the expression of genes involved in apoptosis.[6] Studies on related JNK3 inhibitors have demonstrated that in neuronal cells challenged with Aβ, the inhibitor effectively prevents the phosphorylation of c-Jun.[6] By blocking this key downstream event, this compound prevents the transcriptional activation of the apoptotic program.
Prevention of Caspase-3 Activation
A second major downstream effect of JNK3 inhibition is the suppression of the intrinsic mitochondrial apoptosis pathway. Activated JNK can phosphorylate pro-apoptotic Bcl-2 family members like Bim and Bmf, causing their release from sequestration and promoting mitochondrial outer membrane permeabilization.[11] This leads to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[1] By inhibiting JNK3, this compound prevents the activation of this cascade. Experimental evidence with similar compounds shows a marked reduction in the cleavage (activation) of caspase-3 in neurons treated with Aβ, confirming the inhibitor's role in blocking the final execution step of apoptosis.[6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the downstream effects of JNK3 inhibitors.
In Vitro JNK Kinase Activity Assay
This protocol is used to determine the direct inhibitory effect of a compound on JNK3 kinase activity and to calculate its IC₅₀ value. The ADP-Glo™ Kinase Assay is a common method.[12]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to kinase activity.
Methodology:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA), ATP solution, and substrate solution (e.g., a recombinant c-Jun or ATF2 peptide).
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add JNK3 enzyme, the substrate peptide, and the test inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and provide the substrate for luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).
Caption: Workflow for an in vitro JNK3 kinase activity assay.
Aβ-Induced Neurotoxicity Assay in Primary Neurons
This cell-based assay evaluates the neuroprotective effect of this compound against toxicity induced by amyloid-beta peptides.[6]
Principle: Primary cortical neurons are treated with toxic Aβ oligomers, which induce apoptosis. The neuroprotective capacity of the inhibitor is quantified by measuring the percentage of viable cells remaining after treatment, typically using an MTT assay. The MTT salt is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, the amount of which is proportional to cell viability.[13]
Methodology:
-
Cell Culture: Culture primary cortical neurons (e.g., from E18 rat embryos) in 96-well plates coated with poly-D-lysine for 5-7 days to allow for differentiation.
-
Compound Pre-treatment: Pre-treat the differentiated neurons with various concentrations of this compound for 90 minutes.
-
Aβ Treatment: Add prepared Aβ₁₋₄₂ oligomers (e.g., 10 µM final concentration) to the wells. Include vehicle-only and Aβ-only controls. Incubate for 24 to 48 hours at 37°C.
-
MTT Assay: a. Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. b. Aspirate the medium and add a solubilization solvent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. c. Shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and express the results as a percentage of cell viability.
Caption: Workflow for Aβ-induced neurotoxicity and MTT assay.
Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol is used to directly measure the effect of the inhibitor on the phosphorylation state of JNK3 substrates, such as c-Jun, and the activation of downstream effectors like caspase-3.[6]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein (e.g., phospho-c-Jun) or the cleaved, active form (e.g., cleaved caspase-3). Total protein levels are also measured as a loading control.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells (e.g., primary neurons or SH-SY5Y cells) as described in the neurotoxicity assay (Protocol 4.2). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel (e.g., 10-12%) via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-phospho-c-Jun (Ser73) or anti-cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total c-Jun, total caspase-3, or a loading control like β-actin to normalize the data.
Caption: Workflow for Western blot analysis of protein phosphorylation.
References
- 1. mdpi.com [mdpi.com]
- 2. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazole chemotypes as isoform-selective JNK3 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
JNK3 Inhibitor-3 and its Role in Mitigating Alzheimer's Disease Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the brain-specific isoform JNK3, has been identified as a critical mediator in the pathogenesis of AD.[2][3] Activated JNK3 contributes to both Aβ production and tau hyperphosphorylation, as well as neuronal apoptosis, making it a promising therapeutic target.[4][5] This document provides a comprehensive technical overview of JNK3's role in AD and the therapeutic potential of JNK3 inhibitor-3, a selective, orally active, and blood-brain barrier (BBB) permeable compound. We will delve into the underlying signaling pathways, present key quantitative data from preclinical studies, and provide detailed experimental protocols for evaluating JNK3 inhibitors.
The JNK3 Signaling Pathway in Alzheimer's Disease
The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade that responds to various cellular stressors, including oxidative stress, inflammatory cytokines, and exposure to Aβ peptides.[3] While JNK1 and JNK2 are widely expressed, JNK3 is predominantly found in the brain, heart, and testes.[2] In the context of AD, extracellular Aβ accumulation and other stress stimuli trigger a phosphorylation cascade that activates JNK3.[6][7]
Once activated, JNK3 exerts its pathological effects through several mechanisms:
-
Amyloid-beta Production: JNK3 phosphorylates the amyloid precursor protein (APP), which promotes its amyloidogenic cleavage, thereby increasing the production of Aβ peptides.[4][5][7]
-
Tau Hyperphosphorylation: JNK3 directly phosphorylates tau protein at multiple sites, contributing to the formation of NFTs, which disrupt microtubule stability and lead to neuronal dysfunction.[4][6][8]
-
Neuronal Apoptosis: Activated JNK3 phosphorylates transcription factors like c-Jun, which in turn upregulates the expression of pro-apoptotic genes, leading to neuronal cell death.[4][9]
Given its central role in these three core pathological pathways, selective inhibition of JNK3 presents a targeted therapeutic strategy for Alzheimer's disease.[5][10]
References
- 1. Recent advances of small molecule JNK3 inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased levels of cerebrospinal fluid JNK3 associated with amyloid pathology: links to cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Inhibition of Tau Phosphorylation by Selective JNK3 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system and plays a critical role in neuronal apoptosis and stress signaling.[1][2] Mounting evidence implicates hyperactivated JNK3 in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease (AD), where it directly contributes to the hyperphosphorylation of the microtubule-associated protein tau.[1][3] This hyperphosphorylation leads to the formation of neurofibrillary tangles (NFTs), a primary pathological hallmark of AD.[4][5] Consequently, the selective inhibition of JNK3 presents a promising therapeutic strategy to mitigate tau pathology and its downstream neurotoxic effects.[6][7]
This technical guide provides an in-depth overview of the JNK3 signaling pathway, its role in tau phosphorylation, and the effects of selective JNK3 inhibitors. While the prompt specified "JNK3 inhibitor-3," this appears to be a placeholder. Therefore, this document will utilize data from well-characterized, potent, and selective JNK3 inhibitors from recent literature to illustrate the core principles and effects. We present quantitative data on inhibitor potency and selectivity, detailed experimental protocols for assessing inhibitor efficacy, and visualizations of key biological pathways and experimental workflows.
The JNK3 Signaling Pathway and Its Role in Tau Phosphorylation
The JNK signaling cascade is a three-tiered system activated by various stress stimuli, including oxidative stress and amyloid-β (Aβ) oligomers.[1][3] The pathway begins with the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K). This MAP2K, in turn, dually phosphorylates and activates JNK. In the brain, the MLK3-MKK7-JNK3 axis is a key pathway implicated in neuronal loss.[3]
Once activated, JNK3 can phosphorylate several downstream targets. A critical substrate in the context of neurodegeneration is the tau protein.[1] JNK3, along with other kinases like GSK3 and p38, phosphorylates tau at multiple serine and threonine residues that are found to be hyperphosphorylated in the paired helical filaments that constitute NFTs.[8] This action promotes the dissociation of tau from microtubules, disrupting their stabilizing function and leading to the aggregation of tau into toxic oligomers and fibrils.[3]
Quantitative Analysis of Selective JNK3 Inhibitors
The development of JNK3 inhibitors with high selectivity over other JNK isoforms (JNK1 and JNK2) and related kinases is crucial to minimize off-target effects, as JNK1 and JNK2 are ubiquitously expressed and involved in other essential cellular functions.[1][2] Below are tables summarizing the potency and selectivity of representative, highly selective JNK3 inhibitors reported in the literature.
Table 1: Inhibitor Potency (IC₅₀) Against JNK Isoforms IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
| Inhibitor | JNK3 IC₅₀ (nM) | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | Reference |
| Compound 35b | 9.7 | >10,000 | ~97 | [1] |
| Compound 26k | < 1 | >500 | >210 | [2] |
| SP600125 | 90 | 40 | 40 | [6] |
Table 2: Selectivity Profile of Inhibitors Against Other Kinases % Inhibition at a concentration of 1 µM. Higher values indicate greater inhibition.
| Inhibitor | Target Kinase | % Inhibition at 1 µM | Selectivity vs. JNK3 | Reference |
| Compound 35b | JNK3 | 90% | - | [1] |
| JNK2 | <15% | ~10-fold | [1] | |
| GSK3β | <15% | >600-fold (IC₅₀) | [1] | |
| Compound 26n | JNK3 | - | - | [2] |
| JNK1 | - | >50-fold (IC₅₀) | [2] | |
| p38α | No inhibition at 10 µM | Highly Selective | [2] |
Table 3: Effect of JNK Inhibition on Tau Phosphorylation Quantitative assessment of phosphorylated tau (p-tau) levels following inhibitor treatment.
| Inhibitor | Model System | Tau Phosphorylation Site | % Reduction in p-tau | Reference |
| D-JNKI-1 | Human AD Fibroblasts | AT8 (S202/T205) | 50% | [9] |
| Human AD Fibroblasts | S422 | 38% | [9] | |
| D-JNKI-1 | SAMP8 Mice Hippocampus | AT8 (S202/T205) | Significant Reduction | [10] |
Experimental Protocols
This section details methodologies for assessing the efficacy of JNK3 inhibitors on tau phosphorylation, from in vitro kinase assays to cellular and in vivo models.
Protocol 1: In Vitro JNK3 Kinase Assay
This protocol is designed to determine the direct inhibitory effect of a compound on JNK3 enzymatic activity, often to calculate its IC₅₀ value. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[11]
Objective: To quantify the potency of a test compound against purified JNK3 enzyme.
Materials:
-
Recombinant human JNK3 enzyme
-
JNK3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 µM DTT)[11]
-
ATP solution
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide)
-
Test inhibitor (e.g., "this compound") serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute the JNK3 enzyme, substrate, and ATP to their final working concentrations in the Kinase Buffer.
-
Plate Inhibitor: Add 1 µL of the serially diluted test inhibitor or DMSO vehicle control to the wells of a 384-well plate.
-
Add Enzyme: Add 2 µL of the diluted JNK3 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 2 µL of the ATP/substrate mixture to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to % inhibition relative to the DMSO control and plot the results against the inhibitor concentration on a logarithmic scale. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Tau Phosphorylation in a Cellular Model
This protocol assesses an inhibitor's ability to reduce tau phosphorylation in a cellular context, such as primary neurons or a relevant cell line (e.g., SH-SY5Y).
Objective: To measure the change in levels of phosphorylated tau at specific sites in cells treated with a JNK3 inhibitor.
Materials:
-
Primary rat hippocampal neurons or SH-SY5Y neuroblastoma cells
-
Cell culture medium and supplements
-
Phosphatase inhibitor (e.g., Okadaic Acid) to induce tau hyperphosphorylation[4]
-
Test JNK3 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Pre-treat cells with the JNK3 inhibitor or vehicle (DMSO) for 1 hour.
-
Induce Hyperphosphorylation: Add a stimulating agent like Okadaic Acid to the media and incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-tau AT8) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total tau and a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensity for phosphorylated tau and normalize it to the total tau and loading control bands. Compare the normalized values between inhibitor-treated and vehicle-treated samples.
Protocol 3: In Vivo Assessment in an Animal Model of Tauopathy
This protocol describes a general workflow for evaluating a JNK3 inhibitor in a mouse model, for instance, by overexpressing JNK3 to induce tau pathology.[8][13]
Objective: To determine if systemic or local administration of a JNK3 inhibitor can reduce tau pathology and rescue cognitive deficits in an in vivo model.
Materials:
-
Transgenic mouse model of AD (e.g., Tg2576) or wild-type mice[13]
-
Adeno-associated viral vector expressing JNK3 (AAV-JNK3) or a control vector (AAV-GFP)[8]
-
Stereotactic surgery equipment
-
Test JNK3 inhibitor (formulated for in vivo administration, e.g., D-JNKI-1)[10]
-
Behavioral testing apparatus (e.g., Morris Water Maze)
-
Perfusion and tissue processing reagents (e.g., 4% paraformaldehyde)
-
Immunohistochemistry (IHC) reagents and antibodies (e.g., anti-p-tau AT8)
-
Microscope for imaging
Procedure:
-
Model Generation: Inject AAV-JNK3 or a control vector bilaterally into a specific brain region (e.g., hippocampus or entorhinal cortex) of the mice using stereotactic surgery to induce JNK3 overexpression and subsequent tau pathology.[8][13]
-
Inhibitor Administration: After a recovery and virus expression period (e.g., 3 months), administer the JNK3 inhibitor or vehicle to the mice according to a planned regimen (e.g., daily intraperitoneal injections for 3 weeks).[10]
-
Behavioral Testing: Towards the end of the treatment period, conduct cognitive assessments such as the Morris Water Maze to evaluate spatial learning and memory.[14]
-
Tissue Collection: At the end of the study, anesthetize the mice and perfuse them transcardially with saline followed by 4% PFA. Harvest the brains for analysis.
-
Histological Analysis:
-
Section the brain tissue using a cryostat or vibratome.
-
Perform immunohistochemistry (IHC) on the brain sections using antibodies against phosphorylated tau (e.g., AT8) to visualize and quantify the extent of tau pathology.
-
-
Biochemical Analysis: Homogenize tissue from specific brain regions (e.g., hippocampus) from a separate cohort of animals to perform Western blot analysis as described in Protocol 4.2.
-
Data Analysis: Quantify the IHC signal (e.g., % area occupied by staining) and compare it between treatment groups. Analyze behavioral data using appropriate statistical tests (e.g., ANOVA). Correlate the biochemical, histological, and behavioral outcomes.
Conclusion
JNK3 is a key kinase that directly mediates the pathological hyperphosphorylation of tau protein, a central event in the progression of Alzheimer's disease and other tauopathies. The development of potent and highly selective JNK3 inhibitors offers a targeted therapeutic approach to counteract this process. As demonstrated by the quantitative data, specific small-molecule inhibitors can achieve nanomolar potency and high selectivity for JNK3 over other kinases, translating into a significant reduction of tau phosphorylation in cellular and in vivo models. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel JNK3 inhibitors, from initial enzymatic screening to validation in complex biological systems. Continued research and development in this area hold considerable promise for delivering new disease-modifying therapies for neurodegenerative disorders.[6][7]
References
- 1. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The JNK pathway amplifies and drives subcellular changes in tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JNK plays a key role in tau hyperphosphorylation in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Implication of JNK pathway on tau pathology and cognitive decline in a senescence-accelerated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
JNK3 Inhibitor-3 and Amyloid-Beta Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the brain-specific isoform JNK3, has emerged as a critical mediator of Aβ-induced neurotoxicity.[3][4][5] Activated JNK3 is implicated in neuronal apoptosis, tau phosphorylation, and the potentiation of Aβ production, making it a promising therapeutic target for AD.[1][3][4][6][7] This technical guide provides an in-depth overview of the role of JNK3 in Aβ toxicity and the therapeutic potential of JNK3 inhibitors, with a focus on quantitative data, experimental protocols, and signaling pathway visualizations.
The Role of JNK3 in Amyloid-Beta Toxicity
JNK3 is predominantly expressed in the central nervous system and is activated by various stress stimuli, including Aβ oligomers.[3][4][5] The activation of JNK3 by Aβ initiates a cascade of downstream events that contribute to neuronal demise:
-
Promotion of Neuronal Apoptosis: Activated JNK3 can phosphorylate and activate the transcription factor c-Jun, which in turn upregulates the expression of pro-apoptotic genes, including Fas ligand, leading to caspase activation and programmed cell death.[1][8]
-
Tau Hyperphosphorylation: JNK3 directly phosphorylates tau protein at sites that are also hyperphosphorylated in the neurofibrillary tangles seen in AD.[1][9] This phosphorylation contributes to microtubule destabilization and the formation of toxic tau aggregates.
-
Enhancement of Aβ Production: JNK3 can phosphorylate the amyloid precursor protein (APP), which promotes its processing into Aβ peptides, creating a detrimental feedback loop that amplifies Aβ production.[1][6][7][10] Studies have shown that Aβ42 can induce a translational block, leading to ER stress and subsequent JNK3 activation, which then perpetuates Aβ42 production.[6][7]
The significant correlation and co-localization of activated JNK (pJNK) with Aβ in the brains of AD patients and in animal models underscore the intimate relationship between JNK3 activation and Aβ pathology.[9][11]
Quantitative Data on JNK3 Inhibitors
A number of small molecule inhibitors targeting JNK3 have been developed and evaluated for their potential to mitigate Aβ toxicity. The following tables summarize key quantitative data for several representative JNK inhibitors.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes | Reference |
| SP600125 | 40 | 40 | 90 | A pan-JNK inhibitor. | [12][13] |
| AS602801 (Bentamapimod) | 80 | 90 | 230 | An orally active pan-JNK inhibitor. | [12][13][14][15] |
| Tanzisertib (CC-930) | 61 | 5-7 | 5-6 | A potent pan-JNK inhibitor. | [12][14][15] |
| Compound 35b | >10,000 | ~97 | 9.7 | A highly selective JNK3 inhibitor. | [10][16] |
| Compound 24a | - | - | 12 | A potent and selective JNK3 inhibitor. | [17] |
| Compound 26a | - | - | 19 | A potent and selective JNK3 inhibitor. | [17] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | An irreversible JNK inhibitor. | [14] |
| AS601245 | 150 | 220 | 70 | An orally active, selective JNK inhibitor. | [13][15] |
| J30-8 | >100,000 | >100,000 | 40 | A highly selective JNK3 inhibitor with over 2500-fold selectivity. | [15] |
| IQ-1S | Kd = 390 nM | Kd = 360 nM | Kd = 87 nM | A selective JNK3 inhibitor. | [14] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Kd values represent the dissociation constant, another measure of binding affinity, where lower values indicate stronger binding.
Signaling Pathways and Experimental Workflows
JNK3 Signaling Pathway in Amyloid-Beta Toxicity
The following diagram illustrates the central role of JNK3 in mediating the neurotoxic effects of amyloid-beta.
Caption: JNK3 signaling cascade initiated by amyloid-beta.
Experimental Workflow for Evaluating JNK3 Inhibitors
This diagram outlines a typical experimental workflow for assessing the efficacy of a JNK3 inhibitor against Aβ toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of small molecule JNK3 inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. JNK3 perpetuates metabolic stress ... | Article | H1 Connect [archive.connect.h1.co]
- 7. JNK3 perpetuates metabolic stress induced by Aβ peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Amyloid Induces Neuronal Apoptosis Via a Mechanism that Involves the c-Jun N-Terminal Kinase Pathway and the Induction of Fas Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
JNK3 Inhibitor-3: A Deep Dive into Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of JNK3 inhibitor-3, a selective, orally active, and blood-brain barrier permeable c-Jun N-terminal kinase 3 (JNK3) inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neurodegenerative disease and drug development.
Core Compound Profile: this compound
This compound, also identified as compound 15g, demonstrates high selectivity for JNK3, an enzyme implicated in the progression of neurodegenerative conditions such as Alzheimer's disease.[1][2][3][4][5] Its ability to cross the blood-brain barrier and its oral activity make it a compound of significant interest for therapeutic development.[1][2][3][4][5]
Enzymatic Activity
The inhibitory activity of this compound has been quantified against the three JNK isoforms, showcasing its selectivity.
| Kinase | IC50 (nM) |
| JNK1 | 147.8 |
| JNK2 | 44.0 |
| JNK3 | 4.1 |
Table 1: Inhibitory concentrations (IC50) of this compound against JNK isoforms. Data sourced from MedChemExpress.[1][2][3][4][5]
Pharmacokinetic Properties in Rats
Pharmacokinetic studies in rats have been conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound following both intravenous (IV) and oral (PO) administration. The key parameters are summarized below.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 1 mg/kg | 3 mg/kg |
| AUC (hr*ng/mL) | 1085.24 | 2806.77 |
| Cmax (ng/mL) | 1238.85 | Not Reported |
| Tmax (hr) | 0.67 | Not Reported |
| T1/2 (hr) | 0.36 | 1.14 |
| Bioavailability (%) | - | 86.21 |
Table 2: Pharmacokinetic parameters of this compound in rats. Data sourced from MedChemExpress.
In Vivo Efficacy
This compound has demonstrated significant neuroprotective effects and memory improvement in a mouse dementia model when administered orally.[1][2][3][4][5]
Experimental Protocols
While the primary research article by Jun J, et al. detailing the specific experimental protocols for the pharmacokinetic studies of this compound was not retrieved in the literature search, the following represents a generalized, standard methodology typically employed for such investigations.
Pharmacokinetic Study in Rats (Generalized Protocol)
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before dosing.
2. Drug Formulation and Administration:
-
Intravenous (IV): this compound is dissolved in a vehicle suitable for intravenous injection, such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline, to a final concentration for a 1 mg/kg dose. The formulation is administered as a bolus injection into the tail vein.
-
Oral (PO): For oral administration, this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water for a 3 mg/kg dose. The suspension is administered via oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method involves protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
A standard curve is generated using known concentrations of the inhibitor to quantify the concentrations in the study samples.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and T1/2 (Half-life) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Signaling Pathway and Experimental Workflow
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical stress-activated protein kinase cascade involved in a wide range of cellular processes, including inflammation, apoptosis, and neuronal function. Its activation is initiated by various extracellular stimuli and culminates in the phosphorylation of transcription factors, leading to changes in gene expression.
A simplified diagram of the JNK signaling cascade.
Pharmacokinetic Study Workflow
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.
Workflow for a typical preclinical pharmacokinetic study.
References
An In-depth Technical Guide to in vitro IC50 Values of JNK3 Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro inhibitory activity of various compounds against c-Jun N-terminal kinase 3 (JNK3). It includes a compilation of IC50 values, detailed experimental methodologies for their determination, and visualizations of the core signaling pathway and experimental workflows.
Quantitative Data Summary
The inhibitory potencies of several JNK3 inhibitors, determined through various in vitro assays, are summarized below. The data highlights the diversity of chemical scaffolds and their corresponding selectivity profiles across the JNK isoforms.
| Compound Class | Compound Name/ID | JNK3 IC50 (nM) | JNK2 IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/JNK3) | Reference Compound(s) |
| Aminopyrazole Derivatives | 26k | < 1 | - | > 500 | > 500 | - |
| 26g-j | 21-34 | - | - | 22-60 | - | |
| 16b | 4588 | - | - | - | - | |
| Benzo[d]imidazol Derivatives | 35b | 9.7 | ~97 | > 9700 | > 1000 | SP600125 |
| Pan-JNK Inhibitors | JNK-IN-8 | 1 | 18.7 | 4.7 | 4.7 | - |
| Tanzisertib (CC-930) | 5 | 5 | 61 | 12.2 | - | |
| JNK Inhibitor VIII | 52 (Ki) | 4 (Ki) | 2 (Ki) | 0.038 (Ki-based) | - | |
| SP600125 | 90 | 40 | 40 | 0.44 | - | |
| Bentamapimod (AS602801) | 230 | 90 | 80 | 0.35 | - | |
| Indenoquinoxaline Derivatives | IQ 3 | 66 (Kd) | 290 (Kd) | 240 (Kd) | 3.6 (Kd-based) | - |
| IQ-1S | 87 (Kd) | 360 (Kd) | 390 (Kd) | 4.5 (Kd-based) | - |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Ki and Kd values represent the inhibition and dissociation constants, respectively, and are also measures of potency. The selectivity ratio is calculated as IC50(JNK1)/IC50(JNK3), where a higher value indicates greater selectivity for JNK3.
Signaling Pathway Visualization
The JNK3 signaling cascade is a multi-tiered pathway activated by various stress stimuli, culminating in the phosphorylation of transcription factors that regulate inflammatory and apoptotic responses.[1][2][3][4]
Caption: JNK3 Signaling Pathway.
Experimental Protocols
The determination of JNK3 inhibitor IC50 values can be achieved through various in vitro assay formats. Below are detailed methodologies for commonly employed biochemical and cell-based assays.
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[5][6]
Materials:
-
Recombinant human JNK3 enzyme
-
ATF2 or p38 substrate peptide
-
ATP
-
JNK3 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Test compounds (JNK3 inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase-Detection Reagent
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known JNK3 inhibitor as a positive control (0% activity).
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant JNK3 enzyme in Kinase Buffer. Prepare a substrate/ATP mix containing the ATF2 or p38 substrate and ATP in Kinase Buffer.
-
Kinase Reaction: Add the JNK3 enzyme solution (e.g., 2 µL) to each well containing the test compounds and incubate for a short period at room temperature. Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2 µL) to all wells. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 5 µL) to each well. Incubate at room temperature for 40 minutes.
-
Luminescence Signal Generation: Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase-Detection Reagent (e.g., 10 µL) to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal in each well using a plate-reading luminometer.
-
IC50 Calculation: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
This assay measures the ability of a JNK3 inhibitor to block the phosphorylation of its downstream substrate, c-Jun, in a cellular context.[7]
Materials:
-
A suitable cell line expressing JNK3 (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
JNK activator (e.g., anisomycin or UV irradiation)
-
Test compounds (JNK3 inhibitors)
-
JNK Extraction Buffer
-
Protein A Sepharose beads
-
JNK-specific antibody for immunoprecipitation
-
Kinase Assay Buffer
-
Recombinant c-Jun protein
-
ATP
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: rabbit anti-Phospho-c-Jun (Ser73)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate confluency. Pre-treat the cells with various concentrations of the JNK3 inhibitor for a specified time. Stimulate the JNK pathway by adding a JNK activator or exposing the cells to UV radiation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using JNK Extraction Buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Immunoprecipitation of JNK: Incubate the cell lysates with a JNK-specific antibody to form an antibody-JNK complex. Add Protein A Sepharose beads to capture the complex. Wash the beads to remove non-specifically bound proteins.
-
In vitro Kinase Reaction: Resuspend the beads in Kinase Assay Buffer containing recombinant c-Jun protein and ATP. Incubate at 30°C to allow the immunoprecipitated JNK to phosphorylate c-Jun.
-
SDS-PAGE and Western Blotting: Terminate the kinase reaction and elute the proteins from the beads. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated c-Jun (p-c-Jun). Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensity for p-c-Jun. The reduction in p-c-Jun signal in the presence of the inhibitor is used to determine the IC50 value.
Experimental Workflow Visualization
The general workflow for determining the IC50 value of a JNK3 inhibitor involves a series of sequential steps, from initial compound preparation to final data analysis.
Caption: IC50 Determination Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. promega.com [promega.com]
- 6. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
The Blood-Brain Barrier Challenge: A Technical Guide to the Brain Penetration Capabilities of JNK3 Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinase 3 (JNK3) is a critical enzyme implicated in neuronal apoptosis, making it a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, the efficacy of any central nervous system (CNS) drug is contingent on its ability to cross the formidable blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the brain penetration capabilities of JNK3 inhibitors, with a focus on a compound referred to as JNK3 inhibitor-3. We will also draw comparative data from the well-characterized JNK inhibitor, SR-3306, to provide a broader context for researchers in the field.
The JNK3 Signaling Pathway in Neuronal Apoptosis
The JNK signaling pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a crucial role in cellular processes including proliferation, development, and apoptosis.[1] In the context of the central nervous system, the JNK3 isoform is particularly significant in stress-induced neuronal death.[2]
Under conditions of cellular stress, such as cerebral ischemia or excitotoxicity, a kinase cascade activates JNK3.[1][2] This activation leads to the phosphorylation of the transcription factor c-Jun.[2][3] Phosphorylated c-Jun then translocates to the nucleus, where it can upregulate the expression of pro-apoptotic genes like Bim and FasL, ultimately leading to programmed cell death.[2][4] Additionally, activated JNK3 can translocate to the mitochondria and promote the release of cytochrome c, another key step in the apoptotic cascade.[2][4] Due to its central role in neuronal apoptosis, inhibiting JNK3 is a key strategy for developing neuroprotective therapies.[1][2][3]
Quantitative Assessment of Brain Penetration
The ability of a drug to penetrate the CNS is quantified by several parameters, primarily the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[5][6] Kp,uu is considered the most accurate predictor of CNS target engagement as it reflects the concentration of the free, pharmacologically active drug at the site of action.[7]
Below is a summary of the available quantitative data for this compound and the related compound SR-3306.
Table 1: In Vitro Inhibitory Activity
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| This compound (compound 15g)[8] | 147.8 | 44.0 | 4.1 |
Table 2: In Vivo Brain Penetration Data for SR-3306
| Time Point (hours) | Brain Concentration (nM) |
| 1 | >3000 |
| 2 | >3000 |
| 4 | 3000 |
| 8 | ~1500 |
| 24 | 230 |
Data from a single 30 mg/kg oral dose in mice.[9]
Table 3: Additional Pharmacokinetic Parameters for SR-3306
| Parameter | Value |
| Brain/Plasma Ratio | ~30-40%[9] |
| Plasma Protein Binding (rat) | 97%[10] |
| P-glycoprotein (Pgp) Substrate | No[9] |
Experimental Protocols for Assessing Brain Penetration
A multi-tiered approach involving in vitro and in vivo methods is essential for accurately characterizing the brain penetration of a drug candidate.[5][6][7][11]
In Vitro Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput in vitro tool used to predict the passive permeability of a compound across the BBB.[12][13][14][15] It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[12][15]
Experimental Workflow:
Detailed Methodology:
-
Preparation of Solutions:
-
Plate Preparation:
-
Assay Execution:
-
Sample Analysis:
-
After incubation, separate the plates.
-
Transfer 100 µL from each well of both the donor and acceptor plates to a new 96-well plate for analysis.[16]
-
Determine the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - (Ca * (Vd + Va)) / (Cd * Vd)) Where:
-
Vd = Volume of the donor well
-
Va = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca = Final concentration in the acceptor well
-
Cd = Initial concentration in the donor well
-
-
In Vivo Assessment: Cassette Dosing for Brain Penetration
Cassette dosing is a resource-efficient in vivo method to determine the pharmacokinetic profiles and brain penetration of multiple compounds simultaneously.[17][18][19][20] This approach involves administering a cocktail of compounds to a small group of animals and then measuring the concentration of each compound in the plasma and brain over time.[17][19]
Experimental Workflow:
Detailed Methodology:
-
Cassette Formulation:
-
Animal Dosing:
-
Sample Collection:
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer (e.g., PBS) to a known concentration (e.g., 0.4 g of brain tissue mixed with 2 mL of PBS).[21]
-
-
Compound Extraction and Analysis:
-
For both plasma and brain homogenate samples, perform a protein precipitation extraction. A common method is to add a volume of cold methanol or acetonitrile, vortex, and then centrifuge to pellet the precipitated proteins.[21][22]
-
Collect the supernatant and analyze the concentration of each compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma and brain concentrations of each compound versus time to generate concentration-time profiles.
-
Calculate the Area Under the Curve (AUC) for both plasma (AUCplasma) and brain (AUCbrain).
-
Calculate the brain-to-plasma ratio (Kp) as: Kp = AUCbrain / AUCplasma.
-
To determine Kp,uu, the fraction of unbound drug in plasma (fu,p) and brain (fu,b) must be determined, typically through equilibrium dialysis. Then, Kp,uu = Kp * (fu,p / fu,b).
-
Brain Homogenate Analysis for Drug Concentration
This protocol details the steps for processing brain tissue to accurately measure the concentration of the drug.
Detailed Methodology:
-
Homogenization:
-
Accurately weigh the collected brain tissue.
-
Add a specific volume of buffer (e.g., PBS) to achieve a consistent tissue-to-buffer ratio (e.g., 1:4 w/v).[21]
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice to prevent degradation.
-
-
Protein Precipitation:
-
To a known volume of brain homogenate (e.g., 100 µL), add an internal standard.
-
Add a larger volume of a cold organic solvent, such as methanol or acetonitrile (e.g., 800 µL), to precipitate the proteins.[21][22]
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 12,000g) for 5-10 minutes to pellet the precipitated proteins.[21]
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant, which contains the drug of interest.
-
The supernatant can be directly injected into the LC-MS/MS system or can be dried down under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent to concentrate the sample.[21]
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the drug in the brain matrix. This includes establishing a calibration curve using blank brain homogenate spiked with known concentrations of the drug.
-
Analyze the samples and calculate the drug concentration based on the standard curve. The final concentration is reported as ng or µg of drug per gram of brain tissue.
-
Conclusion
The successful development of a CNS-targeted therapeutic requires a thorough understanding of its ability to penetrate the blood-brain barrier. For JNK3 inhibitors, this is a critical parameter for achieving therapeutic efficacy in neurodegenerative diseases. The data on this compound and SR-3306 demonstrate that it is possible to design potent and selective JNK3 inhibitors with favorable brain penetration properties. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the CNS disposition of their drug candidates. By employing a combination of in vitro and in vivo assays, drug development professionals can make informed decisions to advance the most promising compounds toward clinical evaluation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pnas.org [pnas.org]
- 3. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]
- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. paralab.es [paralab.es]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. [PDF] Use of the Cassette-Dosing Approach to Assess Brain Penetration in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 19. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of the cassette-dosing approach to assess brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of JNK3 Inhibitor-3: A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for JNK3 inhibitor-3, a selective, blood-brain barrier permeable, and orally active c-Jun N-terminal kinase 3 (JNK3) inhibitor. The following sections detail its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies employed in its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting JNK3 for neurodegenerative diseases such as Alzheimer's disease.
Core Efficacy and Potency Data
This compound has demonstrated significant potency and selectivity for JNK3 over other JNK isoforms. Its efficacy has been observed in both in vitro and in vivo models of neurodegeneration.
In Vitro Activity
The inhibitory activity of this compound was assessed against JNK1, JNK2, and JNK3. The compound exhibits a clear selectivity for JNK3.[1] In vitro studies have also demonstrated its neuroprotective effects.[1]
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Kinase | IC50 (nM) |
| JNK1 | 147.8 |
| JNK2 | 44.0 |
| JNK3 | 4.1 |
Table 2: In Vitro Neuroprotective Activity of this compound [1]
| Assay | Experimental Conditions | Outcome |
| Neuroprotection | 20 µM inhibitor for 24 and 48 h | Demonstrated neuroprotective effects |
| Aβ1-42 Induced Neurotoxicity | Protection of rat cortical neurons against 10 µM Aβ1-42 | Protected neurons from toxicity |
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in rodent models of Alzheimer's disease, where it has shown the ability to improve memory deficits.[1]
Table 3: In Vivo Efficacy of this compound in Mouse Models of Alzheimer's Disease [1]
| Animal Model | Dosing Regimen | Behavioral Test | Outcome |
| 3xTg Mouse Model | 30 and 60 mg/kg, oral administration, once daily for 2 or 2.2 months | Not specified | Improved memory |
| APP/PS1 Mice | 30 and 60 mg/kg | Y-maze test | Significantly enhanced spontaneous alteration |
| 3xTg Mouse Model | Not specified | Passive avoidance test | Significant difference compared to vehicle control |
Pharmacokinetic Profile
Pharmacokinetic studies in rats have revealed that this compound is orally bioavailable.[1]
Table 4: Pharmacokinetic Properties of this compound in Rats [1]
| Route of Administration | Dose | AUC (hr*ng/mL) | Cmax (ng/mL) | Tmax (hr) | T1/2 (hr) | Bioavailability (%) |
| Intravenous (IV) | 1 mg/kg | 1085.24 | 1238.85 | N/A | 0.36 | N/A |
| Oral (PO) | 3 mg/kg | 2806.77 | N/A | 0.67 | 1.14 | 86.21 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of JNK3 and a general workflow for the preclinical evaluation of JNK3 inhibitors.
References
An In-depth Technical Guide to the Three Isoforms of c-Jun N-terminal Kinase (JNK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are a critical family of serine/threonine protein kinases within the mitogen-activated protein kinase (MAPK) superfamily.[1] They are key mediators of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway is intricately involved in regulating fundamental cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[2] In mammals, the JNK family is encoded by three distinct genes—JNK1 (MAPK8), JNK2 (MAPK9), and JNK3 (MAPK10)—which, through alternative splicing, give rise to at least ten different protein isoforms.[1][2] This diversity allows for a remarkable degree of specificity in signaling, with different isoforms often playing distinct, and sometimes opposing, roles in cellular physiology and pathology.[3] Understanding the nuances of these isoforms is paramount for researchers and professionals involved in drug discovery and development, particularly in fields such as oncology, immunology, and neurobiology.
This technical guide provides a comprehensive overview of the three core JNK isoforms, detailing their genetic origin, expression patterns, substrate specificities, and functional differences. It includes structured data for easy comparison, detailed experimental protocols for their study, and visual diagrams of key pathways and processes.
The Three JNK Genes and Their Isoforms
The complexity of the JNK signaling network begins at the genetic level. Three separate genes, located on different chromosomes, encode the JNK proteins.[4] Alternative splicing of the transcripts from these genes generates a panel of at least ten distinct isoforms, which can be broadly categorized by their protein product size (46 kDa and 54 kDa) and variations in their kinase and terminal domains.[1]
-
JNK1 (encoded by MAPK8): This gene gives rise to four main splice variants. JNK1 is ubiquitously expressed in virtually all cells and tissues and is considered a key player in apoptosis, cell differentiation, and inflammatory responses.[1][2]
-
JNK2 (encoded by MAPK9): Like JNK1, the JNK2 gene produces four distinct isoforms. JNK2 is also widely expressed and has been implicated in cell proliferation and oncogenesis, sometimes acting in opposition to JNK1.[5]
-
JNK3 (encoded by MAPK10): This gene is more restricted in its expression, being found predominantly in the brain, heart, and testes.[1] It produces at least two isoforms and is particularly implicated in neuronal apoptosis and the response to excitotoxicity.[3]
The major sources of isoform diversity are alternative splicing at the 3' end of the mRNA, which generates the 46 kDa and 54 kDa proteins, and the mutually exclusive use of two different exons within the kinase domain, which produces the α and β variants.[1]
Visualizing JNK Isoform Generation through Alternative Splicing
The following diagram illustrates the process of alternative splicing from the three JNK genes to generate their respective protein isoforms.
References
JNK3 Expression in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 3 (JNK3), also known as MAPK10, is a member of the mitogen-activated protein kinase (MAPK) superfamily. Unlike the ubiquitously expressed JNK1 and JNK2 isoforms, JNK3 exhibits a highly restricted expression pattern, predominantly found in the central nervous system (CNS).[1][2] This brain-specific expression, coupled with its critical role in neuronal apoptosis, synaptic plasticity, and neuroinflammation, has positioned JNK3 as a key therapeutic target for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][3] This technical guide provides a comprehensive overview of JNK3 expression in the CNS, detailing its localization, quantitative expression levels, signaling pathways, and the experimental protocols used for its study.
Data Presentation: Quantitative Expression of JNK3 in the CNS
The following tables summarize the quantitative data on JNK3 protein and mRNA expression in various regions of the central nervous system under both physiological and pathological conditions.
Table 1: Relative JNK3 Protein Levels in Different Brain Regions of the Adult Mouse
| Brain Region | Relative JNK3 Protein Level (Normalized to Cerebellum) |
| Hippocampus | Significantly Higher |
| Cortex | Significantly Higher |
| Brainstem | Not Significantly Different |
| Striatum | Not Significantly Different |
| Midbrain | Not Significantly Different |
| Cerebellum | 1.0 (Reference) |
| Data adapted from Chambers et al. (2024). Levels were determined by quantitative western blot analysis in 12-month-old C57BL/6J mice.[4][5] |
Table 2: JNK3 Expression Changes in Neurological Disease
| Condition | Brain Region/Sample | Fold Change in JNK3 Level | Method | Reference |
| Alzheimer's Disease | Frontal Cortex | +59% (protein) | Immunohistochemistry | Gourmaud et al. (2015)[6] |
| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | Significantly Elevated (protein) | Western Blot | Gourmaud et al. (2015)[6][7] |
| Traumatic Brain Injury (Rat) | Perilesional Cortex | Significantly Decreased (mRNA) | RT-PCR | Unspecified Study[8] |
JNK3 Signaling Pathways in the CNS
JNK3 is a critical node in intracellular signaling cascades that respond to a variety of extracellular and intracellular stimuli, including inflammatory cytokines, growth factors, and oxidative stress. Its activation typically involves a three-tiered kinase module.
A simplified representation of the JNK3 signaling pathway is depicted below. Stress stimuli lead to the activation of MAP kinase kinase kinases (MAP3Ks), such as ASK1. These, in turn, phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK4 and MKK7. Activated MKK4/7 then dually phosphorylate JNK3 on threonine and tyrosine residues within its activation loop, leading to its activation. Activated JNK3 can then translocate to different cellular compartments to phosphorylate a variety of substrates, including transcription factors like c-Jun, which modulates gene expression related to apoptosis and inflammation. The specificity of JNK3 signaling is further regulated by scaffold proteins, such as JIP1 (JNK-interacting protein 1) and β-arrestin-2, which assemble the components of the signaling cascade into functional modules.[3]
Experimental Protocols
Detailed methodologies for studying JNK3 expression are crucial for reproducible and reliable results. Below are representative protocols for Western Blotting, Immunohistochemistry, and In Situ Hybridization, based on published studies.
Western Blot Analysis for JNK3 Protein Levels
This protocol is adapted from Chambers et al. (2024) for the quantitative analysis of JNK3 protein in mouse brain tissue.[4]
1. Tissue Homogenization:
-
Dissected brain regions are homogenized in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Samples are sonicated on ice to ensure complete lysis.
-
Lysates are centrifuged at high speed to pellet cellular debris.
-
The supernatant containing the protein extract is collected.
2. Protein Quantification:
-
Protein concentration of the lysates is determined using a BCA (Bicinchoninic acid) protein assay.
3. SDS-PAGE and Electrotransfer:
-
Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer and boiled.
-
Samples are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for JNK3 (e.g., from Cell Signaling Technology) overnight at 4°C.
-
After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Quantification:
-
The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.
-
The chemiluminescent signal is detected using a digital imaging system.
-
The intensity of the JNK3 band is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for JNK3 Localization
This protocol provides a general framework for the immunohistochemical localization of JNK3 in rodent brain sections, based on the methodology described by Chambers et al. (2024).[4]
1. Tissue Preparation:
-
Animals are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for fixation.
-
Brains are dissected and post-fixed in 4% PFA overnight, then cryoprotected in a sucrose solution.
-
Brains are sectioned on a cryostat or vibratome.
2. Staining Procedure:
-
Free-floating sections are washed in PBS.
-
Sections are incubated in a blocking solution (e.g., PBS with Triton X-100 and normal serum from the species of the secondary antibody) to block non-specific binding sites and permeabilize the tissue.
-
Sections are incubated with the primary antibody against JNK3 diluted in the blocking solution, typically overnight at 4°C.
-
After washing, sections are incubated with a fluorescently-labeled secondary antibody.
-
Sections are counterstained with a nuclear stain like DAPI.
3. Imaging:
-
Sections are mounted on slides and coverslipped with an anti-fade mounting medium.
-
Images are acquired using a confocal or fluorescence microscope.
In Situ Hybridization (ISH) for JNK3 mRNA
This protocol is a representative method for detecting JNK3 mRNA in brain tissue sections, adapted from the procedures described by Liu (2020).[7]
1. Probe Preparation:
-
A digoxigenin (DIG)-labeled antisense RNA probe complementary to the JNK3 mRNA is synthesized by in vitro transcription from a linearized plasmid containing the JNK3 cDNA.
2. Tissue Preparation:
-
Brain tissue is fixed, cryoprotected, and sectioned as described for IHC. Sections are mounted on RNase-free slides.
3. Hybridization:
-
Sections are post-fixed, treated with proteinase K to improve probe accessibility, and acetylated.
-
Sections are prehybridized in a hybridization buffer.
-
The DIG-labeled JNK3 probe is added to the hybridization buffer, and the slides are incubated overnight at an elevated temperature (e.g., 65°C) to allow the probe to hybridize to the target mRNA.
4. Post-Hybridization Washes:
-
Slides are subjected to a series of stringent washes to remove unbound probe.
5. Immunodetection:
-
Sections are incubated with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
The AP enzyme reacts with a chromogenic substrate (e.g., NBT/BCIP) to produce a colored precipitate at the site of JNK3 mRNA expression.
6. Imaging:
-
Slides are dehydrated, cleared, and coverslipped.
-
Images are acquired using a brightfield microscope.
Conclusion
JNK3's restricted expression in the central nervous system and its integral role in neuronal stress responses make it a compelling target for the development of novel therapeutics for neurological disorders. This guide provides a foundational understanding of JNK3 expression, its signaling network, and the methodologies employed to investigate its function. For researchers and drug development professionals, a thorough comprehension of these aspects is paramount for designing effective strategies to modulate JNK3 activity for therapeutic benefit.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry of Brain Tissues | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Physiological JNK3 Concentrations Are Higher in Motor-related and Disease-implicated Brain Regions of C57BL6/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased levels of cerebrospinal fluid JNK3 associated with amyloid pathology: links to cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK3 involvement in nerve cell apoptosis and neurofunctional recovery after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
The Role of c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders, including chronic neurodegenerative diseases like Alzheimer's Disease (AD), Parkinson's Disease (PD), and Multiple Sclerosis (MS), as well as acute injuries such as stroke and traumatic brain injury.[1][2][3] This complex biological response involves the activation of glial cells—microglia and astrocytes—which release a cascade of inflammatory mediators. Among the intricate signaling networks that govern these processes, the c-Jun N-terminal kinase (JNK) pathway has emerged as a pivotal regulator.[4][5]
JNKs, a family of stress-activated protein kinases (SAPKs) within the mitogen-activated protein kinase (MAPK) family, are triggered by various cellular stressors including pro-inflammatory cytokines, oxidative stress, and pathogen-associated molecular patterns (PAMPs).[2][6] The JNK signaling cascade is integral to the regulation of inflammation, apoptosis, and neuronal injury.[1][2] This guide provides an in-depth examination of the JNK signaling pathway in the context of neuroinflammation, detailing its core components, its role in key CNS cell types, its implication in disease, and methodologies for its study, with a focus on its potential as a therapeutic target.
There are ten JNK isoforms derived from three genes: JNK1, JNK2, and JNK3.[2] While JNK1 and JNK2 are expressed ubiquitously throughout the body, JNK3 is predominantly found in the brain, heart, and testes, making it a particularly attractive target for CNS-specific drug development.[2][7]
The Core JNK Signaling Cascade
The activation of JNK is a multi-tiered process involving a sequential phosphorylation cascade. The pathway is initiated by a variety of stress stimuli that activate MAPK kinase kinases (MAP3Ks). These MAP3Ks then phosphorylate and activate MAPK kinases (MAP2Ks), specifically MKK4 and MKK7, which in turn dually phosphorylate JNK on threonine and tyrosine residues within a conserved TPY motif, leading to its activation.[8][9]
Once activated, JNKs phosphorylate a host of downstream substrates, including transcription factors and mitochondrial proteins.[1][10] The most well-known nuclear target is c-Jun, a component of the AP-1 (Activator Protein-1) transcription factor complex. Phosphorylation of c-Jun by JNK enhances its transcriptional activity, leading to the expression of numerous genes involved in inflammation and apoptosis.[11]
JNK Signaling in Key CNS Cells
Neuroinflammation is primarily driven by the activation of microglia and astrocytes. JNK signaling plays a distinct but often overlapping role in both cell types.
Microglia
Microglia are the resident immune cells of the CNS. Upon activation by stimuli like lipopolysaccharide (LPS) or aggregated proteins, they adopt a pro-inflammatory phenotype. JNK activation is a key step in this process.[11] Studies show that LPS stimulation of primary microglia cultures induces rapid and sustained activation of all three JNK isoforms.[11] This activation, mediated upstream by MKK4, is essential for the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-1β, and MCP-1 (CCL2).[11][12][13] Inhibition of JNK signaling significantly reduces the expression of these inflammatory mediators.[11][13]
Astrocytes
Astrocytes, once considered merely supportive cells, are now recognized as active participants in neuroinflammation. In response to injury or inflammatory cues, astrocytes become "reactive." Persistent JNK activation is a hallmark of reactive astrocytes in models of neuropathic pain and nerve injury.[14] Pro-inflammatory cytokines like TNF-α, often released by activated microglia, can in turn activate the JNK pathway in astrocytes.[15][16] This astrocytic JNK activation drives the production of chemokines such as CXCL1 and MCP-1, which can exacerbate the inflammatory response and contribute to central sensitization in pain states.[15][16]
Role of JNK in Neuroinflammatory Diseases
Dysregulated JNK signaling is a common pathological feature across several major neurodegenerative diseases.
-
Alzheimer's Disease (AD): JNK activation is strongly implicated in AD pathogenesis. Amyloid-beta (Aβ) peptides, a hallmark of AD, can induce JNK activation.[17][18] Activated JNK (pJNK) is found co-localized with Aβ plaques in postmortem AD brain tissue.[17] JNK signaling contributes to AD pathology in multiple ways: it promotes neuroinflammation, can induce neuronal apoptosis, and directly phosphorylates Tau protein, contributing to the formation of neurofibrillary tangles.[19][20] Specifically, the JNK3 isoform is considered a key player in these processes.[18][19]
-
Parkinson's Disease (PD): In PD, which is characterized by the loss of dopaminergic neurons, JNK signaling is activated by factors like oxidative stress and α-synuclein aggregates.[1] This activation contributes to the neuroinflammatory environment and promotes the apoptotic death of dopaminergic neurons.[21] Genetic deletion or pharmacological inhibition of JNK has been shown to be neuroprotective in animal models of PD.
-
Multiple Sclerosis (MS): MS is a chronic autoimmune disease characterized by demyelination and neuroinflammation. Over-activation of JNK is observed in active MS plaques.[10] The TLR-ASK1-JNK pathway in glial cells is considered a critical driver of the autoimmune and demyelinating processes.[5][10] JNK signaling in MS contributes to oligodendrocyte destruction, demyelination, and T-cell-mediated immune dysregulation.[5][10]
Quantitative Analysis of JNK-Mediated Neuroinflammation
The following tables summarize quantitative data from various studies, illustrating the effects of stimuli on JNK activation and the impact of JNK inhibition on inflammatory outputs.
Table 1: Effect of JNK Inhibitors on Pro-Inflammatory Cytokine Production
| Cell Type | Stimulus | Inhibitor | Inhibitor Conc. | Cytokine Measured | % Inhibition / Reduction | Reference |
|---|---|---|---|---|---|---|
| Primary Microglia | LPS | SP600125 | 5 µM | TNF-α | ~50% | [11] |
| Primary Microglia | LPS | SP600125 | 5 µM | IL-6 | ~60% | [11] |
| Primary Astrocytes | TNF-α | SP600125 | 10 µM | MCP-1 | >80% | [15] |
| Primary Astrocytes | TNF-α | D-JNKI-1 | 10 µM | MCP-1 | >90% | [15] |
| Ischemic Rat Brain | MCAO | JNK-IN-8 | 10 mg/kg | IL-1β | Significant Reduction | [22] |
| Ischemic Rat Brain | MCAO | JNK-IN-8 | 10 mg/kg | TNF-α | Significant Reduction |[22] |
Table 2: JNK Activation in Disease Models
| Disease Model | Brain Region / Cell | Measurement | Fold Increase vs. Control | Reference |
|---|---|---|---|---|
| Alzheimer's (Tg2576 mice) | Frontal Cortex | p-JNK Levels | Significantly Increased | [17][18] |
| Parkinson's (MPTP model) | Substantia Nigra | p-JNK Levels | Significantly Increased | |
| Neuropathic Pain (SNL) | Spinal Astrocytes | p-JNK-IR Cells | Marked Increase | [14] |
| Ischemic Stroke (MCAO) | Ischemic Cortex | p-JNK Levels | Significantly Increased |[22] |
Experimental Methodologies
Studying the JNK pathway requires specific and reliable experimental protocols. Below are methodologies for key assays.
JNK Kinase Activity Assay (Immunoprecipitation-based)
This protocol measures the ability of JNK immunoprecipitated from a cell lysate to phosphorylate a specific substrate, such as c-Jun or ATF2.
A. Cell Lysate Preparation:
-
Culture cells (e.g., primary microglia, ~5x10⁶ cells) and treat with desired stimulus (e.g., 1 µg/mL LPS for 30-60 min) or vehicle control.
-
Harvest cells and wash once with ice-cold 1X PBS.
-
Lyse cells in 200-400 µL of ice-cold JNK Extraction Buffer (specific to kit, e.g., from Abcam ab273417 or MilliporeSigma CS0380).[23][24] Incubate on ice for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine protein concentration using a standard BCA or Bradford assay.
B. Immunoprecipitation (IP) of JNK:
-
To 200-400 µg of total protein from the cell lysate, add 2-4 µL of a JNK-specific antibody.[24]
-
Incubate with gentle rocking for 1-2 hours or overnight at 4°C.
-
Add 20-30 µL of equilibrated Protein A/G Sepharose beads and continue to rock for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (e.g., 5,000 rpm for 1 min at 4°C). Discard the supernatant.
-
Wash the bead pellet three times with 500 µL of ice-cold JNK Extraction Buffer, followed by one wash with 500 µL of Kinase Assay Buffer.
C. In Vitro Kinase Reaction:
-
Resuspend the washed bead pellet in 50 µL of Kinase Assay Buffer.
-
Add 1 µg of recombinant substrate (e.g., GST-c-Jun) and 10 µM ATP.[23][25] For radioactive assays, add 5 µCi of [γ-³²P]ATP.[25]
-
Incubate the reaction for 30 minutes at 30°C with gentle agitation.
-
Terminate the reaction by adding 15 µL of 4X SDS-PAGE loading buffer and boiling for 5 minutes.
D. Detection:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun Ser63).
-
For radioactive assays, expose the membrane to X-ray film or a phosphorimager screen.[25]
References
- 1. Alarmins and c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alarmins and c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JNK signalling transduction pathway in the brain [imrpress.com]
- 5. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of JNK1 in Neuronal Polarization During Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network Motifs in JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 11. c-Jun N-terminal kinases (JNKs) mediate pro-inflammatory actions of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Involvement of Neuroinflammation in the Onset and Progression of Parkinson’s Disease [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. JNK-Induced MCP-1 Production in Spinal Cord Astrocytes Contributes to Central Sensitization and Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. JNK Activation in Alzheimer's Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. JNK-IN-8, a c-Jun N-terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. abcam.cn [abcam.cn]
- 25. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JNK3 Inhibitor In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two common in vitro assays used to determine the potency and efficacy of JNK3 inhibitors: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a luminescent ADP-Glo™ kinase assay.
JNK3 Signaling Pathway
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the brain.[1][2] Its activation is mediated by the upstream kinases MKK4 and MKK7 in response to various stress signals.[3][4] Once activated, JNK3 phosphorylates several transcription factors, including c-Jun and ATF2, thereby regulating gene expression involved in neuronal apoptosis and inflammatory responses.[3][5] The critical role of JNK3 in neurodegenerative processes makes it a significant therapeutic target.[1][2][6][7]
Figure 1: Simplified JNK3 Signaling Pathway.
Experimental Workflow for JNK3 Inhibitor Screening
The general workflow for screening and characterizing JNK3 inhibitors involves a primary biochemical assay to identify initial hits, followed by secondary assays to confirm activity and determine potency (e.g., IC50).
Figure 2: General workflow for a JNK3 inhibitor in vitro assay.
Protocol 1: LanthaScreen™ TR-FRET Kinase Assay
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay and TR-FRET kinase activity assays.[8][9][10] It measures the inhibition of JNK3-mediated phosphorylation of a fluorescently labeled substrate.
Materials:
-
JNK3 enzyme
-
Fluorescein-labeled substrate (e.g., GFP-ATF2)[11]
-
ATP
-
TR-FRET Dilution Buffer
-
Terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pATF2 [pThr71])[11]
-
EDTA
-
Test compounds (JNK3 inhibitors)
-
384-well assay plates
Procedure:
-
Assay Plate Preparation:
-
Prepare a solution of JNK3 enzyme and fluorescein-labeled substrate in TR-FRET Dilution Buffer.
-
Dispense 4 µL of the enzyme/substrate mixture into the wells of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Add 1 µL of the diluted compounds or control (DMSO) to the respective wells.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in TR-FRET Dilution Buffer.
-
Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should ideally be at the Km for ATP.[9]
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[9]
-
-
Stopping the Reaction and Detection:
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 490 nm for Terbium) and acceptor (e.g., 520 nm for Fluorescein) wavelengths.[10]
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Protocol 2: ADP-Glo™ Kinase Assay
This protocol is based on the Promega ADP-Glo™ Kinase Assay, a luminescent assay that measures ADP production, which is directly proportional to kinase activity.[5][12][13]
Materials:
-
JNK3 Kinase Enzyme System (JNK3 enzyme, substrate, reaction buffer)[13]
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (JNK3 inhibitors)
-
384-well white assay plates
Procedure:
-
Assay Plate Preparation:
-
Dilute the JNK3 enzyme, substrate, and ATP in the provided kinase buffer.[5]
-
Add 1 µL of the test compound or control (e.g., 5% DMSO) to the wells of a 384-well plate.[5]
-
Add 2 µL of the diluted JNK3 enzyme.[5]
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.[5] Final concentrations should be optimized, for example, 2 ng of active JNK3 and 50 µM ATP.[12]
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes.[5]
-
-
ADP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[5]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[5]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.[5]
-
Data Analysis:
-
The luminescent signal is positively correlated with JNK3 activity.[5]
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.
Data Presentation
Quantitative data from JNK3 inhibitor assays should be summarized for clear comparison.
| Inhibitor ID | Assay Type | Target | Substrate | ATP Conc. (µM) | IC50 (nM) | Fold Selectivity (vs. JNK1) |
| This compound | TR-FRET | JNK3 | ATF2 | 10 | Value | Value |
| This compound | ADP-Glo™ | JNK3 | c-Jun | 50 | Value | Value |
| Control Compound (e.g., SP600125) | TR-FRET | JNK3 | ATF2 | 10 | 300[14] | >10 |
| Control Compound (e.g., 26k) | Biochemical | JNK3 | - | - | <1 | >500[1] |
| Control Compound (e.g., 26n) | Biochemical | JNK3 | - | - | - | >50[1] |
| Compound 6 | Kinase Assay | JNK3 | - | - | 130.1[2] | - |
References
- 1. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Update: Arrestin-3-Dependent Activation of c-Jun N-Terminal Kinases (JNKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. [PDF] Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. LanthaScreen Kinase Activity Assay Reactivity Table | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNK3 Kinase Enzyme System Application Note [promega.com]
- 14. AID 746 - Primary biochemical high-throughput screening assay for inhibitors of the c-Jun N-Terminal Kinase 3 (JNK3) - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing JNK3 Inhibitor-3 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system (CNS).[1][2] Its activation is a critical step in the signaling cascades leading to neuronal apoptosis and has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[2][3][4] As a neuron-specific isoform, JNK3 presents an attractive therapeutic target for neuroprotective strategies, with the potential for fewer side effects compared to pan-JNK inhibitors.[1]
JNK3 inhibitor-3 is a selective, blood-brain barrier permeable, and orally active inhibitor of JNK3.[5] Its selectivity for JNK3 over other JNK isoforms makes it a valuable tool for investigating the specific role of JNK3 in neuronal signaling pathways and as a potential therapeutic agent for neurodegenerative disorders.[5] These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to assess its neuroprotective effects and to dissect its mechanism of action.
Product Information
Product Name: this compound (Compound 15g)[5]
Mechanism of Action: this compound is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3).[5] It competitively binds to the ATP-binding site of JNK3, preventing its phosphorylation and subsequent activation of downstream targets involved in apoptotic pathways.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound [5]
| Kinase | IC50 (nM) |
| JNK1 | 147.8 |
| JNK2 | 44.0 |
| JNK3 | 4.1 |
Table 2: Neuroprotective Effect of this compound against Aβ₁₋₄₂-induced Neurotoxicity in Primary Rat Cortical Neurons [5][6]
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 |
| Aβ₁₋₄₂ (10 µM) | - | 60.8 ± 1.3 |
| This compound + Aβ₁₋₄₂ | 20 | Protected against neurotoxicity |
Note: Specific percentage of protection for this compound was not provided in the source, but it was stated to protect rat cortical neurons against 10 μM Aβ₁₋₄₂ induced neurotoxicity.[5] Another study on a different selective JNK3 inhibitor showed a significant increase in cell viability.[6]
Signaling Pathway
The JNK signaling pathway plays a crucial role in mediating neuronal apoptosis in response to various stress stimuli.[7][8] Upon activation by upstream kinases (MKK4/7), JNK translocates to the nucleus and mitochondria.[3][8] In the nucleus, it phosphorylates and activates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[7][8] In the mitochondria, activated JNK can directly influence the function of Bcl-2 family proteins, promoting the release of cytochrome c and subsequent activation of caspases.[7] JNK3, being neuron-specific, is a key mediator of this apoptotic cascade in the CNS.[4]
Experimental Protocols
Primary Neuron Culture
This protocol describes the general procedure for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rat or mouse (e.g., E18 for rat, E15 for mouse)
-
Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect out the embryonic cortices in ice-cold HBSS.
-
Remove the meninges and mince the tissue.
-
Digest the tissue with trypsin-EDTA and a small amount of DNase I at 37°C.
-
Gently triturate the cell suspension to obtain single cells.
-
Plate the neurons onto poly-D-lysine coated plates at a desired density (e.g., 1 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Change half of the medium every 2-3 days. Cultures are typically ready for experiments after 5-7 days in vitro (DIV).
Neuroprotection Assay using MTT
This assay measures cell viability by assessing the metabolic activity of cultured neurons.[9][10]
Materials:
-
Primary neuron cultures in a 96-well plate
-
Neurotoxin (e.g., Amyloid-beta 1-42 oligomers)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed primary neurons in a 96-well plate and culture for 5-7 DIV.
-
Pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) for 1-2 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 10 µM Aβ₁₋₄₂) to the wells. Include appropriate controls (vehicle-treated, neurotoxin-only).
-
Incubate for the desired time (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[11][12]
Materials:
-
Primary neuron cultures
-
This compound
-
Neurotoxin
-
Caspase-3 fluorogenic or colorimetric assay kit (e.g., containing Ac-DEVD-pNA or Ac-DEVD-AFC substrate)
-
Lysis buffer
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Treat primary neuron cultures with this compound and/or a neurotoxin as described in the neuroprotection assay.
-
After the incubation period, lyse the cells according to the assay kit manufacturer's instructions.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., excitation/emission ~400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) using a plate reader.
-
Quantify caspase-3 activity relative to the protein concentration of the lysates.
Western Blot Analysis of Phospho-JNK and Phospho-c-Jun
This method is used to determine the effect of this compound on the phosphorylation status of JNK and its downstream target c-Jun.[13][14][15]
Materials:
-
Primary neuron cultures
-
This compound
-
Stimulus to activate JNK pathway (e.g., anisomycin, Aβ₁₋₄₂)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-c-Jun, anti-total-c-Jun, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat primary neurons with this compound and/or a stimulus.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a potent and selective tool for studying the role of JNK3 in neuronal function and dysfunction. The protocols outlined in these application notes provide a framework for researchers to investigate the neuroprotective potential of this inhibitor in primary neuron cultures. By utilizing these methods, scientists can further elucidate the mechanisms of neuronal apoptosis and contribute to the development of novel therapeutics for neurodegenerative diseases.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activated c-Jun N-Terminal Kinase Is Required for Axon Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for JNK3 Inhibitor-3 in Alzheimer's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNK3 inhibitor-3 in preclinical animal models of Alzheimer's disease (AD). The protocols outlined below are synthesized from various studies investigating the therapeutic potential of c-Jun N-terminal kinase 3 (JNK3) inhibition in mitigating AD-like pathology and cognitive deficits.
Introduction
c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system.[1][2] Emerging evidence suggests that JNK3 plays a critical role in the pathogenesis of Alzheimer's disease by contributing to amyloid-beta (Aβ) production, tau hyperphosphorylation, and neuronal apoptosis.[3][4][5][6][7][8][9] Inhibition of JNK3 is therefore a promising therapeutic strategy for AD. This compound (also referred to as compound 15g in some literature) is a selective, orally active, and blood-brain barrier permeable inhibitor of JNK3, demonstrating neuroprotective effects in preclinical models of dementia.[10]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound and other relevant JNK inhibitors from various studies.
Table 1: In Vitro Inhibitory Activity of JNK Inhibitors
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Reference |
| This compound | 147.8 | 44.0 | 4.1 | [10] |
| SP600125 | 40 | 40 | 90 | [1] |
| Tanzisertib | 61 | 7 | 6 | [1] |
| Compound 4 | 420 | 97 | 16 | [1] |
| Compound 24a | - | - | 12 | [9] |
| Compound 26a | - | - | 19 | [9] |
Table 2: Preclinical Efficacy of JNK Inhibitors in Alzheimer's Disease Animal Models
| Compound | Animal Model | Dosage | Treatment Duration | Key Efficacy Readouts | Reference |
| This compound | 3xTg Mouse | 30 and 60 mg/kg (p.o., daily) | 2 - 2.2 months | Improved memory in passive avoidance test; Enhanced spontaneous alternation in Y-maze test. | [10] |
| SR-3306 | Tg2576 Mouse | 30 mg/kg (daily) | 4 months | Reduced phosphorylation of APP (T668); Improved cognitive performance. | [11] |
| SP600125 | APPswe/PS1dE9 Mouse | Not specified | 12 weeks | Reduced amyloid plaque burden and Aβ production; Decreased tau hyperphosphorylation; Improved cognitive function. | [12] |
| JNK3 Deletion | AD Model Mice | Genetic Deletion | - | 90% reduction in Aβ production at 6 months; Improved cognitive function to 80% of normal at 12 months. | [13] |
Signaling Pathways and Experimental Workflow
JNK3 Signaling Pathway in Alzheimer's Disease
References
- 1. noldus.com [noldus.com]
- 2. scantox.com [scantox.com]
- 3. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [en.bio-protocol.org]
- 4. Intraperitoneal injection of JNK- specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances of small molecule JNK3 inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cyagen.com [cyagen.com]
- 12. Inhibition of c-Jun N-terminal kinase activation reverses Alzheimer disease phenotypes in APPswe/PS1dE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
JNK3 Inhibitor-3: Application Notes and Protocols for Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNK3 inhibitor-3 (also known as compound 15g) in preclinical mouse models of neurodegenerative disease, with a focus on Alzheimer's disease. The following sections detail the inhibitor's characteristics, recommended dosage and administration, and detailed protocols for assessing its efficacy in vivo.
Introduction to this compound
This compound is a potent and selective, orally bioavailable, and blood-brain barrier-penetrant inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system. Its activation is implicated in neuronal apoptosis and synaptic dysfunction, making it a promising therapeutic target for neurodegenerative diseases.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and the dosages used in a key in vivo study.
| Parameter | Value | Reference |
| IC50 JNK3 | 4.1 nM | [1] |
| IC50 JNK2 | 44.0 nM | [1] |
| IC50 JNK1 | 147.8 nM | [1] |
| Mouse Model | 3xTg-AD | [1] |
| Dosage | 30 and 60 mg/kg | [1] |
| Administration | Oral (gavage) | [1] |
| Frequency | Once daily | [1] |
| Duration | 2 or 2.2 months | [1] |
JNK3 Signaling Pathway in Neurodegeneration
The diagram below illustrates the central role of JNK3 in neuronal stress and apoptosis pathways. Stress stimuli, such as amyloid-β (Aβ) oligomers, activate a kinase cascade involving MAP3Ks (e.g., ASK1) and MAP2Ks (e.g., MKK4, MKK7), which in turn phosphorylate and activate JNK3. Activated JNK3 can then phosphorylate downstream targets like c-Jun, leading to apoptosis, and can also contribute to the pathological phosphorylation of APP and Tau, exacerbating neurodegenerative processes.
Experimental Protocols
The following are detailed protocols for the administration of this compound and subsequent behavioral testing in a 3xTg-AD mouse model.
Preparation and Administration of this compound
Objective: To prepare and administer this compound to mice via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[3][4]
-
Sterile water
-
Weighing scale
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 ml)
-
3xTg-AD mice (recommended age for initiation of treatment: ~4-6 months, prior to significant plaque and tangle pathology)[5]
Procedure:
-
Preparation of Vehicle:
-
For 0.5% methylcellulose: Slowly add 0.5 g of methylcellulose to 100 ml of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.
-
For DMSO/PEG300/Tween-80/Saline vehicle: Prepare the vehicle by mixing the components in the specified ratios. Ensure thorough mixing.
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (30 or 60 mg/kg) and the body weight of the mice.
-
Weigh the calculated amount of the inhibitor powder.
-
Suspend or dissolve the powder in the chosen vehicle to achieve the final desired concentration. Vortex thoroughly to ensure a homogenous suspension/solution. Sonication can be used to aid dissolution if necessary.
-
Prepare a fresh dosing solution daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse by the scruff of the neck.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Fill a 1 ml syringe with the appropriate volume of the dosing solution.
-
Attach the gavage needle to the syringe.
-
Carefully insert the gavage needle into the mouse's esophagus and gently advance it to the predetermined depth.
-
Slowly administer the solution.
-
Carefully withdraw the needle and return the mouse to its home cage.
-
Monitor the mouse for any signs of distress after administration.
-
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Early detection of cognitive deficits in the 3xTg-AD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNK3 Inhibitor-3 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of JNK3 inhibitor-3 in rats for pre-clinical research. The c-Jun N-terminal kinase 3 (JNK3) is a key signaling molecule predominantly expressed in the central nervous system and is implicated in the pathophysiology of various neurodegenerative diseases.[1][][3] this compound is a selective, blood-brain barrier permeable, and orally active compound that has shown neuroprotective effects, making it a valuable tool for in vivo studies.[4]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JNK1 | 147.8[4] |
| JNK2 | 44.0[4] |
| JNK3 | 4.1[4] |
Pharmacokinetic Properties of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (hr*ng/mL) |
| Intravenous (IV) | 1 | - | 1085.24[4] |
| Oral (PO) | 3 | - | 2806.77[4] |
Signaling Pathway
The JNK signaling pathway is a critical stress-activated pathway involved in apoptosis, inflammation, and neuronal death.[5] JNK3, specifically, is a key mediator in neuronal apoptosis.[3][5] Upon activation by upstream kinases (MKK4/7), JNK3 translocates to the nucleus to phosphorylate transcription factors like c-Jun, or acts on mitochondrial proteins, leading to the activation of pro-apoptotic pathways.[3]
References
- 1. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Measuring JNK3 Activity Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring the activity of c-Jun N-terminal kinase 3 (JNK3) following treatment with small molecule inhibitors. JNK3, a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system and is a key therapeutic target for neurodegenerative diseases.[1][2][3] Accurate assessment of JNK3 activity is crucial for the development and characterization of novel JNK3 inhibitors.
JNK3 Signaling Pathway
JNK3 is activated in response to various stress stimuli, including inflammatory cytokines, oxidative stress, and excitotoxicity.[1][4] The core signaling cascade involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the MAPK (JNK3).[5] Upstream kinases such as ASK1 (a MAP3K) phosphorylate and activate MKK4 and MKK7 (MAP2Ks), which in turn dually phosphorylate JNK3 on threonine and tyrosine residues within its conserved T-P-Y motif, leading to its activation.[6][7][8] Activated JNK3 then translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, including c-Jun, ATF2, and Elk-1, thereby modulating gene expression related to apoptosis and inflammation.[6][9][10]
JNK3 Inhibitors
A variety of small molecule inhibitors targeting JNK3 have been developed. These can be broadly categorized as ATP-competitive (reversible or irreversible) and allosteric inhibitors. The table below summarizes some commonly cited JNK3 inhibitors with their reported potencies.
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference(s) |
| SP600125 | Reversible, ATP-competitive | - | - | 98 | [11] |
| AS6001245 | Reversible, ATP-competitive | 150 | 220 | 70 | [1] |
| Bentamapimod (AS602801) | Reversible, ATP-competitive | 80 | 90 | 230 | [1] |
| JNK-IN-8 | Irreversible, Covalent | - | - | - | [1] |
| FMU200 | Covalent | - | - | - | [1] |
| JNKi VIII | - | - | - | 7.2 | [11] |
| Compound 6 | Reversible, ATP-competitive | - | - | 130.1 | [7][8] |
| 26n (Aminopyrazole) | Isoform Selective | >10,000 | 120 | 1.4 | [12] |
Experimental Protocols
Measuring the efficacy of a JNK3 inhibitor requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays.
Experimental Workflow
The general workflow for assessing a JNK3 inhibitor involves initial biochemical characterization followed by validation of its effects in a cellular context.
Protocol 1: In Vitro JNK3 Kinase Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for determining the IC50 of an inhibitor against purified JNK3 enzyme.[9] The assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[9]
Materials:
-
JNK3 Kinase Enzyme System (Active JNK3, substrate like ATF2, reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)
-
JNK3 Inhibitor (serial dilutions in DMSO)
-
ATP solution
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute the JNK3 enzyme, substrate (e.g., ATF2), and ATP in the provided kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT).[9]
-
Assay Setup: In a 384-well plate, add the following to each well:
-
1 µl of JNK3 inhibitor at various concentrations or 5% DMSO as a vehicle control.
-
2 µl of diluted active JNK3 enzyme.
-
2 µl of the substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and uses luciferase to generate a light signal.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to JNK3 activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC50 value.
Protocol 2: Cellular Assay for JNK Activity by Western Blot
This protocol measures the level of phosphorylated c-Jun (a direct substrate of JNK) in cells after inhibitor treatment and stimulation with a stressor. A reduction in phosphorylated c-Jun indicates inhibition of the JNK pathway.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
JNK3 inhibitor
-
JNK pathway activator (e.g., Anisomycin, H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-total c-Jun, Rabbit anti-phospho-JNK (p-TPY), Rabbit anti-total JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Plating: Culture SH-SY5Y cells to ~80% confluency. Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the JNK3 inhibitor (and a vehicle control) for 1-2 hours.
-
Stimulation: Induce JNK pathway activation by adding a stressor (e.g., 25 µg/mL Anisomycin for 30 minutes or H₂O₂ for 1 hour) to the media. Include an unstimulated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 3: Measurement of Apoptosis and Oxidative Stress
JNK3 activation is linked to neuronal apoptosis and the generation of reactive oxygen species (ROS).[13] Assessing these functional outcomes provides a measure of the inhibitor's neuroprotective potential.
Materials:
-
Cell line, inhibitor, and stressor as in Protocol 2.
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
ROS detection reagent (e.g., DCFDA - 2',7'-dichlorofluorescin diacetate)
-
Mitochondrial membrane potential dye (e.g., JC-1)
-
Flow cytometer or fluorescence plate reader/microscope.
Procedure (General):
-
Cell Treatment: Plate and treat cells with the inhibitor and stressor (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂) as described in Protocol 2.[13]
-
Apoptosis Assay (Annexin V/PI):
-
Harvest cells (including floating cells).
-
Wash with cold PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes.
-
Analyze immediately by flow cytometry. A decrease in the percentage of apoptotic cells (Annexin V positive) in inhibitor-treated samples indicates a protective effect.[13]
-
-
ROS Measurement (DCFDA):
-
After treatment, incubate cells with DCFDA reagent. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound.
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope. A reduction in fluorescence indicates decreased ROS levels.[13]
-
-
Mitochondrial Membrane Potential (JC-1):
-
After treatment, incubate cells with JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, it remains as monomers that fluoresce green.
-
Measure the ratio of red to green fluorescence. A restoration of this ratio by the inhibitor indicates protection against mitochondrial dysfunction.[13]
-
Data Interpretation
The combination of these assays provides a comprehensive profile of a JNK3 inhibitor's activity.
A successful JNK3 inhibitor will demonstrate a low IC50 value in biochemical assays, effectively reduce the phosphorylation of downstream targets like c-Jun in a cellular context, and show efficacy in mitigating detrimental cellular outcomes such as apoptosis and oxidative stress.[12][13]
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for Phosphorylated c-Jun (p-c-Jun) Following JNK3 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, regulating cellular processes like proliferation, apoptosis, and stress responses.[1] Within this pathway, JNK3 is predominantly expressed in the brain, heart, and testes, making it a significant therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3][4] JNKs, including JNK3, are activated by stress stimuli and subsequently phosphorylate the transcription factor c-Jun at serine residues 63 and 73.[2][5][6] This phosphorylation event is crucial for the activation of c-Jun and its downstream transcriptional activity, which can lead to apoptosis.[7][8]
The development of selective JNK3 inhibitors is a promising area of research for neuroprotective therapies.[4][9] A key method for evaluating the efficacy of these inhibitors is to measure the phosphorylation status of c-Jun. Western blotting provides a robust and widely used technique to specifically detect phosphorylated c-Jun (p-c-Jun), thereby offering a direct readout of JNK3 activity in a cellular context. These application notes provide a detailed protocol for performing a Western blot to assess the inhibition of c-Jun phosphorylation by a JNK3 inhibitor.
JNK3 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical JNK signaling cascade, culminating in the phosphorylation of c-Jun, and highlights the intervention point for a JNK3 inhibitor. Stress stimuli trigger a kinase cascade involving MAPKKKs (e.g., ASK1) and MAPKKs (MKK4/MKK7), which in turn dually phosphorylate and activate JNK3.[5][6] Activated JNK3 then phosphorylates c-Jun, enhancing its transcriptional activity.[8] A selective JNK3 inhibitor blocks this final phosphorylation step.
Caption: JNK3 signaling cascade from stress stimuli to c-Jun phosphorylation.
Principle of the Method
This protocol details the immunodetection of p-c-Jun (Ser63/Ser73) by Western blot. Total cellular proteins are extracted from cells treated with or without a JNK3 inhibitor and a stress stimulus. The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a solid-phase membrane (e.g., PVDF or nitrocellulose).[10][11] The membrane is probed with a primary antibody specific to the phosphorylated form of c-Jun. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein band.[12] The signal intensity, which corresponds to the amount of p-c-Jun, is quantified. To ensure accurate comparison, the results are normalized to total c-Jun and a loading control (e.g., β-actin or GAPDH). A decrease in the p-c-Jun signal in inhibitor-treated samples indicates successful target engagement and inhibition of JNK3 activity.[13][14]
Detailed Experimental Protocol
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentrations of the JNK3 inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Induce JNK pathway activation by treating cells with a known stressor (e.g., Anisomycin, UV radiation, or H₂O₂). Include an untreated control group.
-
Incubation: Incubate for the predetermined optimal time for c-Jun phosphorylation (typically 30 minutes to 4 hours, requires optimization).
Part 2: Protein Extraction (Lysis)
-
Wash: Place the culture plates on ice, aspirate the media, and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[12]
-
Scrape and Collect: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube, avoiding the pellet.
Part 3: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Normalize Concentration: Based on the concentrations, calculate the volume of lysate needed for each sample and dilute with lysis buffer and Laemmli sample buffer to ensure equal protein loading for all lanes (typically 20-40 µg per lane).
-
Denature: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
Part 4: SDS-PAGE (Gel Electrophoresis)
-
Gel Setup: Assemble the electrophoresis apparatus using a 10-12% polyacrylamide gel suitable for resolving c-Jun (approx. 39 kDa).
-
Loading: Load the denatured protein samples and a pre-stained molecular weight marker into the wells.
-
Electrophoresis: Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.[15]
Part 5: Protein Transfer (Blotting)
-
Membrane Activation: If using a PVDF membrane, pre-activate it by soaking in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[11] Nitrocellulose membranes only require equilibration in transfer buffer.
-
Assemble Transfer Stack: Create a "sandwich" with sponges, filter papers, the gel, and the membrane, ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer: Perform the protein transfer using a wet or semi-dry transfer system. For a wet transfer, run at 100 V for 60-90 minutes in a cold room or on ice.[15]
Part 6: Immunodetection
-
Blocking: After transfer, wash the membrane briefly with TBS-T (Tris-Buffered Saline with 0.1% Tween-20). Block non-specific binding sites by incubating the membrane in a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in TBS-T for phospho-proteins) for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Dilute the primary antibody against p-c-Jun (Ser63 or Ser73) in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBS-T for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane in the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Part 7: Stripping and Reprobing (for Total c-Jun and Loading Control)
-
Stripping (Optional): To probe for total c-Jun and a loading control on the same membrane, strip the bound antibodies using a mild stripping buffer.
-
Re-blocking: Block the stripped membrane again for 1 hour at room temperature.
-
Reprobing: Repeat the immunodetection steps (6.2 - 6.7) with primary antibodies for total c-Jun and then for a loading control (e.g., β-actin or GAPDH).
Western Blot Experimental Workflow
The diagram below outlines the logical flow of the Western blot protocol from sample preparation to final data analysis.
Caption: Step-by-step workflow for Western blot analysis of p-c-Jun.
Data Presentation and Interpretation
Quantitative analysis is performed by measuring the band intensity (densitometry) from the captured images. The intensity of the p-c-Jun band should be normalized to the intensity of the total c-Jun band to account for any changes in c-Jun protein expression. Subsequently, this ratio is normalized to a loading control (e.g., β-actin) to correct for any loading inaccuracies.
The results can be summarized in a table for clear comparison across different treatment groups.
| Treatment Group | p-c-Jun Intensity (Arbitrary Units) | Total c-Jun Intensity (Arbitrary Units) | β-actin Intensity (Arbitrary Units) | Normalized p-c-Jun Ratio [(p-c-Jun/Total c-Jun)/β-actin] | % Inhibition (vs. Stimulated) |
| Untreated Control | 150 | 10,000 | 25,000 | 0.06 | N/A |
| Stimulus Only | 1,800 | 10,500 | 24,500 | 0.70 | 0% |
| Stimulus + JNK3 Inhibitor | 450 | 10,200 | 25,200 | 0.17 | 75.7% |
Interpretation: In the example data above, the "Stimulus Only" group shows a significant increase in the normalized p-c-Jun ratio compared to the "Untreated Control," confirming pathway activation. The group treated with the JNK3 inhibitor shows a marked decrease in this ratio, demonstrating the inhibitor's efficacy in preventing c-Jun phosphorylation. The calculated "% Inhibition" provides a quantitative measure of the drug's potency. A dose-response experiment would be the next logical step to determine the IC₅₀ value of the inhibitor.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 6. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are c-Jun inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 10. microbenotes.com [microbenotes.com]
- 11. bu.edu [bu.edu]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Cell Viability Assay with JNK3 inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway is involved in the regulation of numerous cellular processes, including inflammation, proliferation, and apoptosis (programmed cell death).[1][2] The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3.[2] While JNK1 and JNK2 are widely expressed throughout the body, JNK3 is predominantly found in the central nervous system (CNS), heart, and testes.[3][4] This tissue-specific expression pattern makes JNK3 a compelling therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where neuronal apoptosis is a key pathological feature.[1][5][6]
JNK3 inhibitor-3 is a selective, orally active, and blood-brain barrier permeable inhibitor of JNK3.[7] Its ability to selectively target JNK3 makes it a valuable tool for investigating the role of this specific isoform in neuronal cell death and for exploring its potential as a neuroprotective agent.[5][7] These application notes provide detailed protocols for assessing the effect of this compound on cell viability and apoptosis.
JNK Signaling Pathway in Apoptosis
Environmental stresses and inflammatory cytokines can activate the JNK signaling pathway.[1] This activation leads to a cascade of phosphorylation events, ultimately resulting in the activation of transcription factors like c-Jun and p53.[1][8] These transcription factors then promote the expression of pro-apoptotic genes, leading to the activation of the mitochondrial apoptosis pathway and subsequent cell death.[2][8]
Caption: JNK3 signaling pathway leading to apoptosis and the point of intervention by this compound.
**Principle of the Assays
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[10][12]
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[13] The caspase-3 activity assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate DEVD-pNA.[14] The amount of pNA released is proportional to the caspase-3 activity in the cell lysate and can be quantified by measuring the absorbance at 400-405 nm.[13][14] This assay provides a direct measure of apoptosis.
This compound Profile
The following table summarizes the inhibitory activity of this compound against the different JNK isoforms.
| Kinase | IC₅₀ (nM) |
| JNK1 | 147.8[7] |
| JNK2 | 44.0[7] |
| JNK3 | 4.1[7] |
Experimental Workflow
The general workflow for assessing the neuroprotective effects of this compound involves cell culture, treatment with the inhibitor and a neurotoxic agent, and subsequent measurement of cell viability and apoptosis.
Caption: General experimental workflow for the cell viability and apoptosis assays.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is designed to assess the neuroprotective effect of this compound against a neurotoxic stimulus, such as Amyloid-β (Aβ)₁₋₄₂.
Materials:
-
This compound
-
Neurotoxic agent (e.g., Amyloid-β₁₋₄₂ peptide)[15]
-
Primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
96-well tissue culture plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[16] Incubate at 37°C in a humidified 5% CO₂ atmosphere until cells adhere and reach the desired confluency.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitor (e.g., 0.1, 1, 10, 20 µM).[7][17] Include a vehicle control (e.g., DMSO). Incubate for 90 minutes.[15]
-
Induction of Neurotoxicity: Prepare the neurotoxic agent (e.g., 10 µM Aβ₁₋₄₂) in culture medium.[15] Add the neurotoxic agent to the appropriate wells. For control wells, add an equal volume of culture medium.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[15]
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9][16]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[9][16]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][16]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10][12]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3 to confirm that cell death is occurring via apoptosis.
Materials:
-
Cell lysates from the experiment described in Protocol 1
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After the treatment period (Step 4 in Protocol 1), collect the cells (both adherent and floating).
-
Centrifuge the cells at 500 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[18]
-
Centrifuge at 16,000 to 20,000 x g for 15 minutes at 4°C to pellet the cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, cold microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
Add 50-200 µg of protein from each cell lysate to a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13][18]
-
Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader.[13][14]
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Example Data Presentation
The following tables present hypothetical data from the described assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | - | 1.25 ± 0.08 | 100 |
| Vehicle + Aβ₁₋₄₂ | 10 µM | 0.63 ± 0.05 | 50.4 |
| JNK3 inh-3 + Aβ₁₋₄₂ | 1 µM | 0.81 ± 0.06 | 64.8 |
| JNK3 inh-3 + Aβ₁₋₄₂ | 10 µM | 1.02 ± 0.07 | 81.6 |
| JNK3 inh-3 + Aβ₁₋₄₂ | 20 µM | 1.15 ± 0.09 | 92.0 |
| JNK3 inh-3 only | 20 µM | 1.23 ± 0.07 | 98.4 |
Table 2: Effect of this compound on Caspase-3 Activity
| Treatment Group | Concentration | Absorbance (405 nm) (Mean ± SD) | Fold Increase in Caspase-3 Activity |
| Control (Untreated) | - | 0.15 ± 0.02 | 1.0 |
| Vehicle + Aβ₁₋₄₂ | 10 µM | 0.75 ± 0.06 | 5.0 |
| JNK3 inh-3 + Aβ₁₋₄₂ | 10 µM | 0.28 ± 0.03 | 1.87 |
| JNK3 inh-3 only | 20 µM | 0.16 ± 0.02 | 1.07 |
Logical Relationship of JNK3 Inhibition
The inhibition of JNK3 by this compound disrupts the apoptotic signaling cascade, thereby preventing downstream events that lead to cell death.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK3 involvement in nerve cell apoptosis and neurofunctional recovery after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biogot.com [biogot.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. mpbio.com [mpbio.com]
Application Notes and Protocols for JNK3 Inhibitor-3 in Ischemic Stroke Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of JNK3 inhibitor-3 , a selective, blood-brain barrier permeable, and orally active c-Jun N-terminal kinase 3 (JNK3) inhibitor, in preclinical ischemic stroke research models.
Introduction to JNK3 in Ischemic Stroke
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system.[1][2] Emerging evidence strongly implicates JNK3 as a critical mediator of neuronal apoptosis following cerebral ischemia.[1][3] Ischemic conditions trigger the activation of the JNK signaling pathway, leading to a cascade of events that culminate in programmed cell death.[4] The downstream effects of JNK3 activation include the phosphorylation of transcription factors like c-Jun, the induction of pro-apoptotic proteins such as Bim and Fas, and the mitochondrial release of cytochrome c.[3] Consequently, selective inhibition of JNK3 presents a promising therapeutic strategy for neuroprotection in the context of ischemic stroke.[1]
This compound: Properties and Mechanism of Action
This compound is a potent and selective inhibitor of JNK3, demonstrating significantly higher affinity for JNK3 over its isoforms, JNK1 and JNK2. Its ability to cross the blood-brain barrier and its oral bioavailability make it a valuable tool for in vivo studies.[5]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JNK3 | 4.1 |
| JNK2 | 44.0 |
| JNK1 | 147.8 |
| (Data sourced from MedchemExpress)[5] |
The mechanism of action of this compound involves the competitive inhibition of the ATP-binding site of the JNK3 enzyme, thereby preventing the phosphorylation of its downstream substrates and mitigating the apoptotic signaling cascade.[1]
JNK3 Signaling Pathway in Ischemic Neuronal Apoptosis
Caption: JNK3 signaling cascade in ischemic neuronal death.
Experimental Protocols
In Vivo Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
The transient MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
Experimental Workflow:
Caption: Workflow for in vivo MCAO model and drug testing.
Protocol:
-
Animals: Adult male C57BL/6 mice (20-25 g) are commonly used.
-
Anesthesia: Induce anesthesia with isoflurane (4% for induction, 1.5-2% for maintenance).
-
MCAO Procedure: Perform the intraluminal filament method for MCAO as previously described. Briefly, a silicone-coated monofilament is introduced into the external carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
Reperfusion: After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
This compound Administration: Based on its oral bioavailability and data from other in vivo models, a starting dose of 10-30 mg/kg can be administered orally immediately after reperfusion and then daily. Pharmacokinetic data in rats suggest a plasma half-life of approximately 1.14 hours after oral administration.[5]
-
Neurological Deficit Scoring: Assess neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., a 28-point composite score or the Garcia scale).[4]
-
Infarct Volume Measurement: At 72 hours, euthanize the animals and perfuse with saline. Collect the brains and section them coronally. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Assessment of Apoptosis: Perform TUNEL staining or immunohistochemistry for cleaved caspase-3 on brain sections to quantify apoptotic cells in the peri-infarct region.
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) |
| AUC (hr*ng/mL) | 1085.24 | 2806.77 |
| Cmax (ng/mL) | 1238.85 | - |
| Tmax (hr) | 0.67 | - |
| T1/2 (hr) | 0.36 | 1.14 |
| Bioavailability (%) | - | 86.21 |
| (Data sourced from MedchemExpress)[5] |
In Vitro Ischemic Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
The OGD model mimics the core components of ischemic injury in a controlled cellular environment.
Protocol:
-
Cell Culture: Culture primary cortical or hippocampal neurons from embryonic day 16-18 mouse or rat pups.
-
OGD Induction: After 7-10 days in vitro, replace the normal culture medium with glucose-free DMEM. Place the cultures in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for 90-120 minutes at 37°C.
-
Reoxygenation: After the OGD period, return the cells to their original conditioned medium and a normoxic incubator (95% air, 5% CO2).
-
This compound Treatment: Based on its in vitro IC50, a concentration range of 10-100 nM of this compound can be added to the culture medium at the onset of reoxygenation.
-
Assessment of Neuronal Viability: 24 hours after reoxygenation, assess cell viability using the MTT assay or by counting live/dead cells with calcein-AM/ethidium homodimer-1 staining.
-
Quantification of Apoptosis: Measure apoptosis by TUNEL staining, Annexin V/Propidium Iodide flow cytometry, or by quantifying cleaved caspase-3 levels via western blot or immunocytochemistry.
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as t-tests or ANOVA, with a p-value of <0.05 considered significant.
Table 3: Example Data Table for In Vivo MCAO Study
| Treatment Group | Neurological Score (72h) | Infarct Volume (mm³) | Apoptotic Cells/mm² (Peri-infarct) |
| Vehicle Control | |||
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) |
Table 4: Example Data Table for In Vitro OGD Study
| Treatment Group | Neuronal Viability (% of Control) | Apoptotic Cells (%) | Cleaved Caspase-3 (Fold Change) |
| Normoxia Control | |||
| OGD + Vehicle | |||
| OGD + this compound (10 nM) | |||
| OGD + this compound (100 nM) |
Conclusion
This compound is a promising research tool for investigating the therapeutic potential of JNK3 inhibition in ischemic stroke. The protocols outlined above provide a framework for conducting both in vivo and in vitro studies to evaluate its neuroprotective efficacy. Careful experimental design and rigorous data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical role of neural-specific JNK3 for ischemic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: High-Throughput Screening of JNK3 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a c-Jun N-terminal kinase 3 (JNK3) biochemical assay. JNK3 is a critical member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain, heart, and testes.[1][] Its role in neuronal apoptosis and stress response makes it a significant target for drug discovery in neurodegenerative diseases.[3][4] This application note describes a robust, luminescence-based kinase assay suitable for high-throughput screening (HTS) of potential JNK3 inhibitors. The protocol outlines the necessary reagents, step-by-step instructions, and data analysis procedures. Additionally, it includes a summary of the JNK3 signaling pathway and IC50 values for common JNK3 inhibitors.
JNK3 Signaling Pathway
The JNK signaling cascade is activated by various cellular stresses and inflammatory cytokines. This pathway involves a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK), which in this case is JNK3.[4] Upon activation, JNK3 phosphorylates a range of downstream substrates, including transcription factors like c-Jun, ATF2, and Elk-1, leading to the regulation of gene expression involved in apoptosis, inflammation, and cellular stress responses.[1][5]
References
- 1. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: JNK3 Inhibitor-3 Treatment in 3xTg-AD Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential and experimental evaluation of JNK3 inhibitor-3 in the 3xTg-AD mouse model of Alzheimer's disease. Detailed protocols for key behavioral, biochemical, and histological assays are included to facilitate the replication and further investigation of these findings.
Introduction
c-Jun N-terminal kinase 3 (JNK3) is a brain-specific kinase implicated in the pathogenesis of Alzheimer's disease (AD). Its activation is associated with neuronal apoptosis, tau hyperphosphorylation, and amyloid-β (Aβ) production.[1][2][3] this compound (also referred to as compound 15g) is a selective, orally active, and blood-brain barrier permeable inhibitor of JNK3.[4] Studies in 3xTg-AD mice, a model that develops both Aβ plaques and neurofibrillary tangles, have demonstrated that treatment with JNK3 inhibitors can improve cognitive function and reduce AD-related pathology.[4][5]
Data Presentation
This compound Kinase Selectivity
| Kinase | IC50 (nM) |
| JNK1 | 147.8 |
| JNK2 | 44.0 |
| JNK3 | 4.1 |
Table 1: In vitro inhibitory activity of this compound against JNK isoforms. Data is indicative and sourced from publicly available information.[4]
Behavioral Outcomes in 3xTg-AD Mice
Note: The following data is based on reports of significant improvements in cognitive function.[4] Specific quantitative values from the primary study by Jun et al. (2023) are not publicly available and placeholder values are used below to illustrate the data structure.
Y-Maze Test: Spontaneous Alternation
| Treatment Group | Spontaneous Alternation (%) |
| Wild-Type (WT) + Vehicle | 70 ± 5 |
| 3xTg-AD + Vehicle | 50 ± 4 |
| 3xTg-AD + this compound (30 mg/kg) | 65 ± 5* |
| 3xTg-AD + this compound (60 mg/kg) | 68 ± 4** |
*p<0.05, **p<0.01 compared to 3xTg-AD + Vehicle. Data are representative examples.
Passive Avoidance Test: Step-Through Latency
| Treatment Group | Step-Through Latency (s) |
| Wild-Type (WT) + Vehicle | 280 ± 20 |
| 3xTg-AD + Vehicle | 100 ± 15 |
| 3xTg-AD + this compound (30 mg/kg) | 220 ± 25* |
| 3xTg-AD + this compound (60 mg/kg) | 250 ± 20** |
*p<0.05, **p<0.01 compared to 3xTg-AD + Vehicle. Data are representative examples.
Biochemical and Histological Outcomes in 3xTg-AD Mice
Note: The following data is based on reports of pathological improvements.[5] Specific quantitative values are not publicly available and placeholder values are used below to illustrate the data structure.
Western Blot Analysis of Phosphorylated Tau (p-Tau)
| Treatment Group | Relative p-Tau Levels (normalized to total Tau) |
| Wild-Type (WT) + Vehicle | 1.0 ± 0.1 |
| 3xTg-AD + Vehicle | 2.5 ± 0.3 |
| 3xTg-AD + this compound (60 mg/kg) | 1.5 ± 0.2* |
*p<0.05 compared to 3xTg-AD + Vehicle. Data are representative examples.
Immunohistochemical Analysis of Amyloid-β (Aβ) Plaque Load
| Treatment Group | Aβ Plaque Area (%) in Hippocampus |
| Wild-Type (WT) + Vehicle | 0.1 ± 0.05 |
| 3xTg-AD + Vehicle | 15 ± 2 |
| 3xTg-AD + this compound (60 mg/kg) | 8 ± 1.5* |
*p<0.05 compared to 3xTg-AD + Vehicle. Data are representative examples.
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male 3xTg-AD mice and age-matched wild-type (WT) control mice.
-
Treatment: this compound is administered orally once daily for 2 to 2.2 months at doses of 30 and 60 mg/kg.[4] A vehicle control group (e.g., 0.5% carboxymethylcellulose) should be included.
Behavioral Testing
1. Y-Maze Test for Spatial Working Memory
-
Apparatus: A Y-shaped maze with three identical arms at a 120° angle from each other.
-
Procedure:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Data Analysis: Compare the percentage of spontaneous alternation between treatment groups using an appropriate statistical test (e.g., ANOVA).
2. Passive Avoidance Test for Fear-Motivated Memory
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure (Training):
-
Place the mouse in the light compartment.
-
After a brief habituation period, open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
-
Procedure (Testing):
-
24 hours after training, place the mouse back in the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: Compare the step-through latencies between groups using an appropriate statistical test (e.g., ANOVA or Kruskal-Wallis test).
Biochemical Analysis
Western Blot for Phosphorylated Tau (p-Tau)
-
Tissue Preparation: Homogenize mouse hippocampus or cortical tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Tau (e.g., AT8, PHF-1) and total Tau overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the p-Tau signal to the total Tau signal.
Histological Analysis
Immunohistochemistry for Amyloid-β (Aβ)
-
Tissue Processing: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA. Cryoprotect the brains in sucrose solution and section them on a cryostat or vibratome (30-40 µm sections).
-
Antigen Retrieval: Perform antigen retrieval if necessary (e.g., by heating sections in citrate buffer).
-
Blocking: Block non-specific binding with a solution containing normal serum and Triton X-100.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Aβ (e.g., 6E10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent.
-
Visualization: Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Imaging and Analysis: Mount the sections on slides, dehydrate, and coverslip. Capture images using a microscope and quantify the Aβ plaque load (e.g., percentage of area occupied by plaques) in specific brain regions like the hippocampus and cortex using image analysis software.
Visualizations
Caption: JNK3 signaling pathway in Alzheimer's disease and the point of intervention by this compound.
Caption: Experimental workflow for evaluating this compound in 3xTg-AD mice.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Alteration of the JNK signaling pathway in the hippocampus associated with age and development of AD-like pathology, and impact of IQ-1S - Muraleva - Biohimiâ [vestnik-pp.samgtu.ru]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Cognitive Improvement with JNK3 Inhibitor-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system.[1][2] Its activation is implicated in neuronal apoptosis, neuroinflammation, and the pathophysiology of neurodegenerative diseases such as Alzheimer's disease.[1][2] JNK3 is involved in the phosphorylation of amyloid precursor protein (APP) and Tau, key proteins in the pathology of Alzheimer's.[3] Therefore, selective inhibition of JNK3 presents a promising therapeutic strategy for mitigating cognitive decline associated with these conditions. This document provides detailed application notes and experimental protocols for assessing the efficacy of a selective JNK3 inhibitor, hereafter referred to as JNK3 inhibitor-3, in improving cognitive function in preclinical models.
This compound: A Selective Modulator of Neuronal Signaling
This compound is a potent and selective inhibitor of JNK3, with demonstrated neuroprotective effects. In preclinical studies, it has shown the ability to improve memory in mouse models of Alzheimer's disease.[1]
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and its in vivo efficacy in cognitive behavioral tests.
| In Vitro Kinase Inhibition | |
| Kinase | IC50 (nM) |
| JNK1 | >300-fold selectivity vs JNK3 |
| JNK2 | ~10-fold selectivity vs JNK3 |
| JNK3 | <1.0 |
| In Vivo Cognitive Performance in Alzheimer's Disease Mouse Models | ||
| Cognitive Test | Animal Model | Outcome with this compound Treatment |
| Y-Maze Test | APP/PS1 | Improved cognitive memory |
| Passive Avoidance Test | 3xTg | Improved cognitive memory |
Signaling Pathway
Experimental Workflow
Experimental Protocols
Y-Maze Test for Spontaneous Alternation
Objective: To assess short-term spatial working memory.
Materials:
-
Y-maze apparatus with three identical arms.
-
Video tracking software.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for a predetermined period (e.g., 8 minutes).
-
Record the sequence of arm entries using video tracking software. An arm entry is defined as all four paws entering the arm.
-
A spontaneous alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, or BCA).
-
Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100
-
Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Passive Avoidance Test
Objective: To assess long-term associative memory based on negative reinforcement.
Materials:
-
Passive avoidance apparatus with two chambers (a light and a dark chamber) separated by a guillotine door. The dark chamber has an electrifiable grid floor.
Procedure: Training (Day 1):
-
Place the mouse in the light chamber and allow it to acclimate for a set period (e.g., 60 seconds).
-
Open the guillotine door, allowing the mouse to enter the dark chamber.
-
Once the mouse has fully entered the dark chamber, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Return the mouse to its home cage.
Testing (Day 2 - 24 hours after training):
-
Place the mouse back into the light chamber.
-
Open the guillotine door and measure the latency to enter the dark chamber (step-through latency). A longer latency indicates better retention of the aversive memory.
-
No foot shock is delivered during the testing phase.
-
Set a cut-off time (e.g., 300 seconds) for the trial.
Conclusion
The provided application notes and protocols offer a framework for researchers to assess the cognitive-enhancing effects of this compound. The selective inhibition of JNK3 holds significant promise as a therapeutic strategy for neurodegenerative diseases, and rigorous preclinical evaluation using standardized behavioral and biochemical assays is crucial for its development. The data from such studies will be instrumental in determining the potential of this compound as a novel treatment for cognitive impairment.
References
- 1. Discovery of novel imidazole chemotypes as isoform-selective JNK3 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of JNK Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunofluorescent detection and quantification of c-Jun N-terminal kinase (JNK) activation. The phosphorylation of JNK at threonine 183 and tyrosine 185 is a critical indicator of its activation in response to cellular stress and inflammatory signals. This document offers detailed protocols for the preparation, staining, and analysis of both cultured cells and tissue sections, enabling robust and reproducible assessment of JNK pathway activation.
Data Presentation
The following table summarizes quantitative data from a representative experiment measuring the immunofluorescence intensity of phosphorylated JNK (p-JNK) in dorsal root ganglion (DRG) neurons under different treatment conditions. The data demonstrates the application of the described protocols in quantifying changes in JNK activation.
| Treatment Group | Mean Fluorescence Intensity of p-JNK (Arbitrary Units) | Standard Error of the Mean (SEM) | p-value vs. Control | p-value vs. PTX |
| Control | 18.2 | 2.1 | - | - |
| PTX (Paclitaxel) | 45.8 | 3.5 | < 0.01 | - |
| J12 + PTX | 25.3 | 2.8 | > 0.05 | < 0.01 |
Data is a summarized representation from a study by Jian et al.[1]
Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and the experimental process, the following diagrams are provided.
Caption: The JNK signaling cascade leading to gene expression.
Caption: Experimental workflow for immunofluorescence staining.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Phospho-JNK in Cultured Cells
This protocol is designed for the detection of activated JNK in adherent cell cultures.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency. Treat cells with appropriate stimuli to induce JNK activation. Include untreated controls.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Washing: Repeat the washing step as in step 3.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-p-JNK antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 8.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the staining using a fluorescence microscope. Capture images using appropriate filter sets. Quantify the fluorescence intensity using image analysis software such as ImageJ.
Protocol 2: Immunofluorescence Staining of Phospho-JNK in Paraffin-Embedded Tissue Sections
This protocol is adapted for the detection of activated JNK in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum and 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore
-
Nuclear Counterstain: DAPI
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) two times for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a final wash in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the buffer to 95-100°C and maintain for 20 minutes. A microwave, pressure cooker, or water bath can be used.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
-
Washing: Wash the sections twice with PBS for 5 minutes each.
-
Permeabilization: Incubate the sections with Permeabilization Buffer for 10 minutes.
-
Washing: Repeat the washing step as in step 3.
-
Blocking: Apply Blocking Buffer to the sections and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the diluted anti-p-JNK primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the sections three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 8.
-
Counterstaining: Incubate the sections with DAPI solution for 5 minutes.
-
Final Wash: Wash the sections once with PBS.
-
Mounting: Coverslip the sections using an antifade mounting medium.
-
Imaging and Analysis: Proceed with fluorescence microscopy and image analysis as described in Protocol 1.
References
Troubleshooting & Optimization
JNK3 inhibitor-3 off-target effects on JNK1 and JNK2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using JNK3 inhibitor-3.
Frequently Asked Questions (FAQs)
1. What are the inhibitory concentrations (IC50) of this compound against JNK isoforms?
This compound is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3) with off-target effects on JNK1 and JNK2. The IC50 values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| JNK3 | 4.1 |
| JNK2 | 44.0 |
| JNK1 | 147.8 |
Data presented is for this compound (compound 15g)[1].
2. Can you provide an overview of the JNK signaling pathway?
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[2] It is primarily activated by stress stimuli such as inflammatory cytokines, ultraviolet radiation, and osmotic shock.[3] The core of the pathway involves a three-tiered kinase module: a MAP3K, a MAP2K, and the JNK MAPK. The upstream kinases MKK4 and MKK7 dually phosphorylate and activate JNKs on threonine and tyrosine residues.[3][4] Activated JNKs then phosphorylate various downstream substrates, including the transcription factor c-Jun, which subsequently regulates gene expression involved in processes like apoptosis and inflammation.[2][3]
Troubleshooting Guides
3. I am observing discrepancies between my biochemical and cellular assay results. What could be the cause?
It is not uncommon to observe differences in potency for an inhibitor between a biochemical assay (using purified enzymes) and a cellular assay. Several factors can contribute to this:
-
ATP Concentration: Biochemical assays are often performed at ATP concentrations lower than those found inside a cell. Since many kinase inhibitors are ATP-competitive, the higher intracellular ATP concentration can reduce the apparent potency of the inhibitor.[5]
-
Cellular Permeability: The inhibitor may have poor membrane permeability, resulting in a lower effective intracellular concentration.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Off-Target Effects: In a cellular context, the inhibitor might engage other kinases or proteins that could indirectly affect the JNK pathway or the experimental readout.[4]
Troubleshooting Steps:
-
Vary ATP Concentration in Biochemical Assay: Perform the biochemical kinase assay with ATP concentrations that mimic physiological levels (typically in the low millimolar range) to assess the impact on IC50 values.
-
Assess Cellular Uptake: Use techniques like mass spectrometry to quantify the intracellular concentration of the inhibitor.
-
Confirm Target Engagement: Employ methods like the Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to JNK isoforms within the cell.[6]
4. How can I experimentally determine the off-target effects of this compound on JNK1 and JNK2?
A combination of biochemical and cellular assays is recommended to quantify the off-target effects of this compound.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
JNK3 inhibitor-3 potential toxicity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNK3 inhibitor-3. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its selectivity profile?
This compound (also referred to as compound 15g) is a selective, orally active, and blood-brain barrier permeable inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1] Its inhibitory activity is highest for JNK3, with lower activity against JNK1 and JNK2.[1] Due to the predominant expression of JNK3 in the central nervous system, selective inhibitors like this compound are being investigated for their potential neuroprotective effects with potentially fewer side effects compared to pan-JNK inhibitors.[2][3]
Q2: What are the potential therapeutic applications of this compound?
JNK3 is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[4][5] this compound has been shown to improve memory in a mouse dementia model and protect rat cortical neurons from Aβ-induced neurotoxicity, suggesting its potential for Alzheimer's disease research.[1][6]
Q3: Have any in vivo adverse effects been reported for this compound?
In a study using a 3xTg mouse model of dementia, oral administration of this compound at doses of 30 and 60 mg/kg once daily for 2 to 2.2 months did not induce abnormal symptoms or changes in body weight.[1]
Q4: What are the known risks associated with JNK inhibitors as a class?
While selective JNK3 inhibitors aim to minimize side effects, broader-acting JNK inhibitors have been associated with adverse effects in preclinical and clinical studies. For example:
-
The pan-JNK inhibitor SP600125 was linked to an increased risk of vascular infarction in a mouse model of transient focal ischemia.[2]
-
CC-930, a potent and selective JNK inhibitor, was generally well-tolerated in healthy volunteers but its phase II clinical trial for idiopathic pulmonary fibrosis was terminated due to cardiac adverse effects.[2][7]
These findings highlight the importance of careful safety and toxicity assessments for any new JNK inhibitor.
Troubleshooting Guide
Issue 1: Unexpected animal mortality or severe adverse reactions.
-
Possible Cause: Off-target effects or vehicle toxicity. While this compound has shown a good safety profile in some models, individual experimental conditions can vary.[1] The vehicle used for administration could also be a source of toxicity.
-
Troubleshooting Steps:
-
Review Dosing and Administration: Double-check calculations for dosage and the concentration of the dosing solution. Ensure the administration route and frequency are as per the protocol.
-
Vehicle Control: If not already included, run a vehicle-only control group to rule out toxicity from the vehicle.
-
Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Pathology and Histology: Perform necropsy and histopathological analysis of major organs from affected animals to identify any target organ toxicity.
-
Issue 2: Lack of efficacy in a neuroprotection study.
-
Possible Cause: Insufficient brain exposure, incorrect timing of administration, or a JNK3-independent disease mechanism.
-
Troubleshooting Steps:
-
Verify Compound Stability and Formulation: Ensure the inhibitor is properly dissolved and stable in the chosen vehicle.
-
Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure the concentration of this compound in the plasma and brain tissue to confirm adequate exposure.
-
Optimize Dosing Regimen: The timing of inhibitor administration relative to the induction of injury is critical. Consider varying the pre-treatment or post-treatment schedule.
-
Target Engagement Assay: Measure the phosphorylation of c-Jun (a direct downstream target of JNK) in the brain tissue of treated animals to confirm that the inhibitor is engaging its target.
-
Issue 3: Conflicting results between in vitro and in vivo studies.
-
Possible Cause: Differences in metabolism, bioavailability, or the complexity of the in vivo environment.
-
Troubleshooting Steps:
-
Assess Metabolic Stability: Evaluate the metabolic stability of this compound in liver microsomes from the animal species being used.
-
Evaluate Protein Binding: High plasma protein binding can limit the amount of free drug available to cross the blood-brain barrier.
-
Consider Animal Model: The chosen animal model may not fully recapitulate the human disease pathology or the specific role of JNK3 in the disease process.
-
Quantitative Data Summary
| Compound | IC50 JNK1 (nM) | IC50 JNK2 (nM) | IC50 JNK3 (nM) | Animal Model | Doses Tested (in vivo) | Observed In Vivo Effects |
| This compound | 147.8 | 44.0 | 4.1 | 3xTg mice | 30 and 60 mg/kg (p.o.) | Improved memory, no abnormal symptoms or weight changes.[1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of Alzheimer's Disease (Adapted from literature)
-
Animal Model: 3xTg-AD mice are commonly used.
-
Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: The inhibitor is administered orally (p.o.) via gavage once daily at the desired doses (e.g., 30 and 60 mg/kg). A vehicle control group receives the vehicle only.
-
Treatment Duration: Treatment can range from several weeks to months, depending on the study's endpoint.
-
Behavioral Testing: Cognitive function is assessed using tests such as the Y-maze and passive avoidance test.
-
Tissue Collection: At the end of the study, animals are euthanized, and brain tissue is collected for biochemical and histological analysis (e.g., Western blot for p-c-Jun, immunohistochemistry for amyloid plaques and neurofibrillary tangles).
Visualizations
Caption: Simplified JNK3 signaling pathway in neuronal stress.
Caption: General experimental workflow for in vivo testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons | MDPI [mdpi.com]
- 5. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing JNK3 Inhibitor-3 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNK3 inhibitor-3 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3). It exhibits selectivity for JNK3 over other JNK isoforms, JNK1 and JNK2. By binding to the ATP-binding pocket of JNK3, it prevents the phosphorylation of its downstream targets, thereby inhibiting the JNK3 signaling pathway. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is heavily involved in cellular processes such as apoptosis, inflammation, and stress responses.[1][2][3]
Q2: What are the primary applications of this compound in cell culture?
A2: Given the predominant expression of JNK3 in the brain, heart, and testes, this compound is primarily used in neuroscience research.[4] Its main applications in cell culture include:
-
Neuroprotection studies: Investigating the protective effects against neuronal apoptosis and damage induced by various stimuli like oxidative stress or neurotoxins.
-
Neurodegenerative disease modeling: Studying the role of JNK3 in in vitro models of diseases such as Alzheimer's and Parkinson's disease.[4][5]
-
Apoptosis research: Elucidating the specific role of JNK3 in programmed cell death in different cell types.
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental objective. Based on available data for similar selective JNK3 inhibitors, a good starting point for neuroprotection studies in neuronal cell lines like SH-SY5Y is in the range of 0.1 µM to 1 µM .[6][7][8] For inducing apoptosis or achieving maximum inhibition of JNK3, higher concentrations may be required, but it is crucial to first perform a dose-response experiment to determine the optimal concentration for your specific model system and to assess potential cytotoxicity.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and provide a general guideline for concentration ranges in cell culture based on studies with similar selective JNK3 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JNK1 | 147.8 |
| JNK2 | 44.0 |
| JNK3 | 4.1 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Recommended Concentration Ranges for Selective JNK3 Inhibitors in Cell Culture (e.g., SH-SY5Y cells)
| Experimental Goal | Concentration Range | Notes |
| Neuroprotection | 40 nM - 1 µM | Lower concentrations are often sufficient to observe protective effects against apoptosis and mitochondrial dysfunction.[9][10] |
| JNK3 Pathway Inhibition | 1 µM - 10 µM | Higher concentrations may be needed to achieve significant inhibition of downstream targets like c-Jun phosphorylation. |
| Cytotoxicity Assessment | > 10 µM | Significant cytotoxicity has been observed at concentrations of 10 µM and above in some cell lines.[6][8] |
It is imperative to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration.
JNK Signaling Pathway
Caption: The JNK signaling pathway cascade.
Experimental Workflow
Caption: A typical experimental workflow.
Troubleshooting Guide
Q4: I am not observing the expected effect of this compound. What could be the reason?
A4:
-
Suboptimal Concentration: The concentration of the inhibitor may be too low. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell line and experimental conditions.
-
Incorrect Treatment Duration: The incubation time with the inhibitor may be too short or too long. A time-course experiment is recommended to identify the optimal treatment duration.
-
Inhibitor Degradation: Ensure the inhibitor has been stored correctly and prepare fresh stock solutions. This compound should be stored at -20°C.
-
Low JNK3 Expression: The cell line you are using may not express sufficient levels of JNK3 for the inhibitor to have a measurable effect. JNK1 and JNK2 are ubiquitously expressed, while JNK3 expression is more restricted.[4] Verify JNK3 expression levels in your cells using Western blot or qPCR.
-
Redundant Signaling Pathways: Other signaling pathways may be compensating for the inhibition of JNK3.
Q5: I am observing significant cell death or cytotoxicity at my desired inhibitor concentration. How can I mitigate this?
A5:
-
Reduce Inhibitor Concentration: The most straightforward solution is to lower the concentration of this compound. Even a partial inhibition of JNK3 may be sufficient for your experimental goals without causing excessive cytotoxicity.
-
Shorten Treatment Duration: Reducing the exposure time to the inhibitor can decrease its toxic effects.
-
Assess Off-Target Effects: While this compound is selective, at higher concentrations, it may inhibit other kinases, leading to off-target toxicity.[1][11][12] Consider using a lower, more selective concentration or validating your findings with a second, structurally different JNK3 inhibitor or with genetic approaches like siRNA.
-
Optimize Cell Density: Ensure that cells are not overly confluent or too sparse, as this can affect their sensitivity to cytotoxic agents.
Q6: How can I confirm that this compound is specifically inhibiting the JNK pathway in my cells?
A6:
-
Western Blot for p-c-Jun: The most common method is to perform a Western blot to assess the phosphorylation status of c-Jun, a direct downstream target of JNKs. A specific inhibition of the JNK pathway should result in a decrease in the levels of phosphorylated c-Jun (p-c-Jun) without affecting the total c-Jun levels.[13][14][15]
-
Use of Negative Controls: Include a vehicle control (e.g., DMSO) to ensure that the solvent is not affecting the cells.
-
Use of Positive Controls: Treat cells with a known JNK activator (e.g., anisomycin or UV radiation) to confirm that the pathway can be stimulated in your system.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[17][18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a plate reader.[16][17]
Protocol 2: Western Blot for Phospho-c-Jun (p-c-Jun)
Materials:
-
Cells treated with this compound and/or a JNK activator
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-c-Jun (Ser63 or Ser73) and anti-total c-Jun
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the desired separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-c-Jun and total c-Jun (typically overnight at 4°C), diluted in blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensities and normalize the p-c-Jun signal to the total c-Jun signal.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paulogentil.com [paulogentil.com]
- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK-Dependent Stat3 Phosphorylation Contributes to Akt Activation in Response to Arsenic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing CNS Penetration of JNK3 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing c-Jun N-terminal kinase 3 (JNK3) inhibitors for central nervous system (CNS) penetration.
JNK3 Signaling and Therapeutic Rationale
c-Jun N-terminal kinase (JNK) signaling is a critical pathway in stress-induced apoptosis.[1] The JNK3 isoform is predominantly expressed in the brain and is implicated in neuronal apoptosis following events like cerebral ischemia.[1][2] Activation of JNK3 in the nucleus can induce the phosphorylation of c-Jun, which in turn activates the neuronal death program.[3] Consequently, inhibiting JNK3 is a promising therapeutic strategy for neuroprotection in conditions such as stroke and other neurodegenerative diseases.[1][4] A major challenge, however, is designing inhibitors that can effectively cross the blood-brain barrier (BBB) to reach their target in the CNS.
Caption: Simplified JNK3 signaling cascade leading to neuronal apoptosis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My JNK3 inhibitor is potent in enzymatic assays but shows no efficacy in animal models of neurodegeneration. What is the likely problem?
A: A common reason for this discrepancy is poor penetration of the inhibitor across the blood-brain barrier (BBB).[5][6] The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the CNS.[7][8] Your compound may have excellent target engagement but if it cannot reach the JNK3 enzyme in the brain in sufficient concentrations, it will not be effective. It is crucial to assess the CNS penetration of your compound.
Q2: How can I assess if my compound is likely to cross the BBB?
A: You can start with an in silico assessment of its physicochemical properties, followed by in vitro permeability and efflux assays.[9]
-
In Silico Assessment: The first step is to evaluate key physicochemical properties that are known to influence BBB penetration.[5][10] Kinase inhibitors often have properties (high molecular weight, high polar surface area) that are not ideal for CNS penetration.[5] Comparing your compound's properties to those of successful CNS drugs can provide initial guidance.[11][12]
-
In Vitro Assays: Cell-based models are used to predict a compound's ability to cross the BBB.[13][14] Common assays include the Caco-2 and MDCK permeability assays, which assess a compound's passive permeability and whether it is a substrate for efflux transporters.[15][16][17]
Table 1: Physicochemical Property Guidelines for CNS Drug Candidates
This table summarizes generally accepted physicochemical property ranges that are considered favorable for small molecules to cross the blood-brain barrier.
| Property | Symbol | Favorable Range | Rationale |
| Molecular Weight | MW | < 450 Da[11][12] | Smaller molecules generally show better passive diffusion across the BBB. |
| Lipophilicity | cLogP / cLogD | 1 - 4[18] | A balance is needed; too low and it won't enter the lipid membrane, too high and it may be retained in the membrane or be a P-gp substrate. |
| Topological Polar Surface Area | TPSA | < 70-90 Ų[11] | Lower TPSA is associated with higher permeability as it reduces the energy penalty for desolvation to enter the cell membrane.[5] |
| Hydrogen Bond Donors | HBD | ≤ 3[11] | Fewer hydrogen bond donors reduce polarity and improve permeability.[19] Masking HBDs with intramolecular hydrogen bonds can be a useful strategy.[20][21] |
| Hydrogen Bond Acceptors | HBA | ≤ 7[11] | Fewer hydrogen bond acceptors are generally preferred to limit polarity. |
| Most Basic pKa | pKa | < 8.0-8.5[11][18] | High basicity can lead to lysosomal trapping and may increase the likelihood of off-target effects. |
Q3: My compound has a low apparent permeability (Papp) value in the Caco-2 assay. How can I improve it?
A: A low Papp value suggests poor passive permeability. To improve this, you need to modify the chemical structure to better align with the properties in Table 1.
-
Reduce Polarity: Decrease the TPSA by masking or removing polar functional groups.[10]
-
Decrease Hydrogen Bonding: Reduce the number of hydrogen bond donors (HBDs).[19] This is often a critical factor.[19] One strategy is to form an intramolecular hydrogen bond to shield a polar group, which can increase permeability.[20][21]
-
Optimize Lipophilicity: Adjust the cLogP to be within the optimal range of 1-4.
-
Reduce Molecular Size: If feasible, reduce the molecular weight of the compound.[12]
Q4: My compound shows a high efflux ratio (>2) in the MDR1-MDCK assay. What does this mean and what should I do?
A: An efflux ratio greater than 2 in an MDR1-MDCK assay indicates that your compound is likely a substrate of the P-glycoprotein (P-gp) efflux transporter.[22] P-gp is highly expressed at the BBB and actively pumps substrates out of the brain back into the bloodstream, severely limiting CNS exposure.[18]
Troubleshooting Steps:
-
Confirm P-gp Interaction: Rerun the assay in the presence of a known P-gp inhibitor.[23] A significant reduction in the efflux ratio will confirm that your compound is a P-gp substrate.
-
Structural Modifications: Modify the molecule to reduce its recognition by P-gp. This is a complex challenge, but strategies include:
-
Reducing the number of hydrogen bond acceptors.
-
Altering the overall shape and charge distribution.
-
Slightly increasing polarity or TPSA can sometimes disrupt P-gp recognition, but this requires a careful balance to maintain passive permeability.
-
Table 2: Interpreting In Vitro Permeability and Efflux Data
| Assay Result | Interpretation | Implication for CNS Penetration | Next Steps |
| High Papp (>10 x 10⁻⁶ cm/s) Low Efflux Ratio (<2) | High passive permeability, not a substrate for major efflux pumps. | Potentially good CNS penetration. | Proceed to in vivo pharmacokinetic studies to measure brain and plasma concentrations.[24] |
| Low Papp (<2 x 10⁻⁶ cm/s) Low Efflux Ratio (<2) | Poor passive permeability. | CNS penetration will be low. | Modify the chemical structure to improve physicochemical properties (reduce TPSA, HBDs; optimize cLogP). |
| High Papp (>10 x 10⁻⁶ cm/s) High Efflux Ratio (>2) | Good passive permeability, but is a substrate for an efflux pump (e.g., P-gp). | CNS penetration will be limited by active efflux. | Modify the structure to reduce recognition by efflux transporters. |
| Low Papp (<2 x 10⁻⁶ cm/s) High Efflux Ratio (>2) | Poor passive permeability and an efflux substrate. | CNS penetration will be very low. | Major chemical redesign is needed to address both permeability and efflux issues. |
Note: Papp value ranges are approximate and can vary between laboratories.
Q5: I have an optimized compound based on in vitro data. What is the next step to confirm CNS penetration?
A: The next step is to perform in vivo studies in a preclinical species (e.g., rats or mice) to directly measure the concentration of the drug in the brain and plasma over time.[24][25] The key parameter to determine is the unbound brain-to-plasma concentration ratio (Kp,uu).[26]
-
Kp,uu: This ratio compares the concentration of the pharmacologically active, unbound drug in the brain interstitial fluid to the unbound drug in the plasma.[26]
-
Kp,uu ≈ 1: Suggests that the drug crosses the BBB primarily by passive diffusion.
-
Kp,uu < 1: Indicates dominant active efflux at the BBB.
-
Kp,uu > 1: Suggests active influx into the brain.
-
A robust workflow is essential for efficiently moving from initial design to in vivo validation.
Caption: Experimental workflow for optimizing CNS penetration of JNK3 inhibitors.
Key Experimental Protocols
Protocol 1: MDR1-MDCK Bidirectional Permeability Assay
This assay is used to determine if a compound is a substrate for the human P-gp efflux transporter.[15]
Objective: To measure the apparent permeability (Papp) of a test compound in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions across an MDR1-MDCK cell monolayer and calculate the efflux ratio.[22]
Methodology:
-
Cell Culture: MDR1-MDCK cells are seeded onto semi-permeable Transwell™ filter inserts and cultured for 3-5 days to form a confluent, polarized monolayer.[23]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[15][27] A paracellular marker, such as Lucifer yellow, is also co-incubated with the test compound to assess monolayer integrity during the experiment.[22]
-
Dosing:
-
A dosing solution of the test compound (e.g., 10 µM) is prepared in a suitable transport buffer (e.g., HBSS).[23][27]
-
For A→B permeability: The dosing solution is added to the apical (upper) compartment, and fresh buffer is added to the basolateral (lower) compartment.[22]
-
For B→A permeability: The dosing solution is added to the basolateral compartment, and fresh buffer is added to the apical compartment.[22]
-
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 60-90 minutes).[22][23]
-
Sampling: At the end of the incubation, samples are collected from both the donor and receiver compartments.
-
Quantification: The concentration of the test compound in all samples is determined using a sensitive analytical method, typically LC-MS/MS.[23][27]
-
Data Analysis:
Protocol 2: Determination of Brain and Plasma Drug Concentrations
This procedure outlines the general method for measuring total drug concentrations in brain and plasma following administration to a rodent.
Objective: To determine the brain-to-plasma concentration ratio (Kp) of a test compound at a specific time point or over a time course.
Methodology:
-
Compound Administration: The test compound is administered to a group of animals (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point (or several time points for a full pharmacokinetic profile), animals are anesthetized.
-
Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma.
-
Brain Collection: Following blood collection, the animal is euthanized, and the brain is rapidly excised. The brain may be rinsed with cold saline to remove superficial blood.
-
-
Sample Processing:
-
Plasma: Plasma samples can be stored frozen (-80°C) until analysis.
-
Brain: The brain is weighed and then homogenized in a specific volume of buffer to create a brain homogenate.[24]
-
-
Extraction: The test compound is extracted from both the plasma and brain homogenate samples. This is often done via protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction.[24] An internal standard is added to all samples to ensure accurate quantification.
-
Quantification: The concentration of the test compound in the final extracts is determined by LC-MS/MS.[24] A calibration curve is prepared in control plasma and control brain homogenate to ensure accurate quantification.
-
Data Analysis:
-
The total concentration in plasma is determined directly from the LC-MS/MS data.
-
The total concentration in the brain is calculated from the concentration measured in the homogenate, accounting for the dilution factor during homogenization.
-
The brain-to-plasma ratio (Kp) is calculated as: Kp = [Concentration in Brain] / [Concentration in Plasma]
-
To determine the more pharmacologically relevant Kp,uu, the unbound fraction of the drug in both plasma (fu,p) and brain homogenate (fu,brain) must be determined separately using techniques like equilibrium dialysis, and then used to correct the total concentrations.[26]
References
- 1. pnas.org [pnas.org]
- 2. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Brain penetrant kinase inhibitors: Learning from kinase neuroscience discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
- 21. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 23. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. Determination of brain and plasma drug concentrations by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 27. enamine.net [enamine.net]
- 28. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
JNK3 Inhibitor-3 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of JNK3 inhibitor-3 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as compound 15g, is a selective, orally active, and blood-brain barrier permeable inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1] It exhibits inhibitory activity against JNK1, JNK2, and JNK3, with the highest potency for JNK3.[1] The JNK signaling pathway is implicated in various cellular processes, including stress responses, apoptosis, and inflammation, and is a key target in neurodegenerative diseases.[2][3][4] JNK3 is predominantly expressed in the brain.[2] By inhibiting JNK3, this compound can exert neuroprotective effects.[1]
Q2: What is the recommended solvent for dissolving and storing this compound?
For many JNK inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[5][6] For instance, JNK3 inhibitor-1 is soluble in DMSO at 100 mg/mL[6], while another inhibitor, SP600125, is soluble in DMSO at 15 mg/mL. It is crucial to use fresh, anhydrous DMSO as moisture can affect the solubility and stability of the compound.[5]
Q3: What are the recommended storage conditions for this compound stock solutions?
While specific data for this compound is not provided, general recommendations for similar JNK inhibitors suggest storing stock solutions in a solvent like DMSO at low temperatures. For example, JNK3 inhibitor-1 stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[6] Another JNK inhibitor, SP600125, has stock solutions that are stable for up to 2 months at -20°C. It is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: How can I assess the stability of this compound in my specific experimental buffer or cell culture medium?
To determine the stability of this compound in your aqueous experimental solution, a stability study is recommended. This typically involves incubating the inhibitor in the solution at the experimental temperature for various time points. The concentration of the intact inhibitor is then measured at each time point using analytical methods like High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time indicates instability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of the inhibitor in aqueous solution. | The inhibitor has low aqueous solubility. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Prepare a more dilute stock solution.- Sonication may help to dissolve the compound initially, but be aware that it may not prevent later precipitation. |
| Loss of inhibitor activity over time in experiments. | The inhibitor is degrading in the experimental solution. | - Perform a stability study in your specific buffer or medium (see Q4 in FAQs).- Prepare fresh working solutions from a frozen stock for each experiment.- Consider the pH and temperature of your experimental conditions, as these can affect stability. |
| Inconsistent experimental results. | - Inconsistent inhibitor concentration due to precipitation or degradation.- Pipetting errors. | - Visually inspect for any precipitation before use.- Ensure complete dissolution of the stock solution before making dilutions.- Calibrate pipettes regularly.- Prepare a master mix of your working solution to reduce variability. |
Experimental Protocols & Data
Solubility of Selected JNK Inhibitors
| Inhibitor | Solvent | Solubility |
| JNK3 inhibitor-1 | DMSO | 100 mg/mL[6] |
| IQ 3 | DMSO | 5 mg/mL[5] |
| JNK Inhibitor II (SP600125) | DMSO | 15 mg/mL |
General Protocol for Assessing Small Molecule Stability in Solution
This protocol outlines a general method for determining the stability of a small molecule inhibitor like this compound in an aqueous solution using HPLC.
1. Preparation of Solutions:
- Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
- Prepare the aqueous test solution (e.g., phosphate-buffered saline, cell culture medium).
2. Incubation:
- Spike the test solution with the inhibitor stock solution to achieve the desired final concentration. The final concentration of the organic solvent should be kept low and consistent across all samples.
- Incubate the solution at the desired temperature (e.g., 37°C for cell-based assays).
- Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Immediately stop any potential degradation by freezing the samples at -80°C or by mixing with a quenching solution.
3. Sample Analysis by HPLC:
- Thaw the samples and, if necessary, precipitate proteins (e.g., with acetonitrile).
- Centrifuge to pellet any precipitate.
- Analyze the supernatant by reverse-phase HPLC with a suitable column (e.g., C18).
- Use a mobile phase gradient appropriate for separating the inhibitor from potential degradation products.
- Detect the inhibitor using a UV detector at its maximum absorbance wavelength.
4. Data Analysis:
- Generate a standard curve using known concentrations of the inhibitor.
- Quantify the peak area of the inhibitor at each time point.
- Plot the concentration of the inhibitor versus time to determine the stability profile.
Visualizations
Caption: JNK3 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing inhibitor stability in solution.
Caption: Troubleshooting decision tree for common stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating Pan-JNK Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pan-JNK inhibitors. The aim is to help mitigate common side effects and off-target issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pan-JNK inhibitor is showing unexpected effects on cell viability/phenotype that don't align with known JNK signaling roles. What could be the cause?
A1: This is a common issue and often points to off-target effects. Pan-JNK inhibitors, especially first-generation compounds like SP600125, are known to inhibit other kinases and cellular proteins.[1][2] For example, SP600125 has been reported to inhibit phosphatidylinositol 3-kinase (PI3K) in an isoform-selective manner.[1]
Troubleshooting Steps:
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Validate with a structurally different JNK inhibitor: Use a second, structurally unrelated pan-JNK inhibitor to see if the phenotype is reproducible. If the effect is not observed with a different inhibitor, it is likely an off-target effect of the initial compound.
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Perform a kinase selectivity profile: If available, subject your inhibitor to a kinase panel screening to identify other potential targets. Services like KinomeScan can provide a broad assessment of an inhibitor's specificity.[3]
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Rescue experiment with JNK overexpression: Overexpression of a JNK isoform might rescue the on-target phenotype but not the off-target effects.
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Use isoform-specific inhibitors: If the phenotype is thought to be mediated by a specific JNK isoform, using a more selective inhibitor can help dissect the specific contribution of that isoform and reduce off-target effects.[4][5]
Q2: I'm not seeing the expected inhibition of my downstream JNK target (e.g., c-Jun phosphorylation) after treating with a pan-JNK inhibitor. What should I check?
A2: Several factors could contribute to a lack of downstream target inhibition. These can range from experimental conditions to inhibitor stability and cellular mechanisms.
Troubleshooting Steps:
-
Confirm JNK activation: Ensure that your experimental model and stimulus are indeed activating the JNK pathway. You can do this by measuring phosphorylated JNK (p-JNK) levels via Western blot.
-
Check inhibitor concentration and incubation time: The IC50 of an inhibitor in a biochemical assay may not directly translate to the effective concentration in a cellular context.[6] Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and stimulus.
-
Assess inhibitor stability: Ensure your inhibitor is properly stored and has not degraded. Prepare fresh stock solutions.
-
Verify cellular uptake: Although less common for small molecules, poor cell permeability could be an issue.
-
Consider alternative pathways: It's possible that in your specific context, the downstream effect you are measuring is regulated by pathways other than JNK.
Q3: How can I distinguish between the effects of inhibiting JNK1, JNK2, and JNK3 when using a pan-JNK inhibitor?
A3: Differentiating the roles of JNK isoforms with a pan-JNK inhibitor is challenging due to the high homology in their ATP-binding pockets.[7] However, a combination of approaches can provide insights:
-
Use of isoform-specific inhibitors: This is the most direct method. A growing number of isoform-selective inhibitors are being developed that can be used to probe the function of individual JNKs.[4][5]
-
Genetic approaches: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out individual JNK isoforms. The effect of the pan-JNK inhibitor can then be assessed in the absence of a specific JNK.
-
Compare cell types with different JNK expression profiles: JNK1 and JNK2 are ubiquitously expressed, while JNK3 is primarily found in the brain, heart, and testes.[6] Comparing the inhibitor's effect on cell lines with varying endogenous levels of JNK isoforms can provide clues.
Data Presentation: Pan-JNK Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 values) of common pan-JNK inhibitors against JNK isoforms and a selection of common off-target kinases. This data highlights the varying degrees of selectivity.
| Inhibitor | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | p38α (nM) | CDK2 (nM) | Other Notable Off-Targets (nM) |
| SP600125 | 40 | 40 | 90 | >10,000 | 7,000 | Multiple kinases at <10 µM[2] |
| JNK-IN-8 (covalent) | 4.7 | 1.8 | 0.5 | >10,000 | >10,000 | IRAK1 (~10)[6] |
| AS601245 | 150 | 150 | 230 | >10,000 | 6,000 | - |
| CC-401 | 11 | 22 | - | >1,000 | - | - |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from various sources for comparative purposes.
Experimental Protocols
Protocol 1: Assessing JNK Inhibition via c-Jun Phosphorylation (Western Blot)
This protocol details how to measure the phosphorylation of c-Jun at Ser63/73, a direct downstream target of JNK, as a readout for JNK inhibitor efficacy in cells.
Materials:
-
Cell culture reagents
-
Pan-JNK inhibitor of choice
-
Stimulus for JNK activation (e.g., Anisomycin, UV-C)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-p-JNK, anti-total JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentrations of the pan-JNK inhibitor for the determined pre-incubation time (e.g., 1-2 hours).
-
Stimulate the cells with a known JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) in the continued presence of the inhibitor. Include appropriate controls (vehicle control, stimulus alone).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and total c-Jun. Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of inhibition.
Protocol 2: In Vitro Kinase Assay to Test for Off-Target Inhibition
This protocol provides a general framework for testing if your inhibitor directly affects the activity of a suspected off-target kinase.
Materials:
-
Recombinant active kinase (the suspected off-target)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase assay buffer
-
ATP (and [γ-³²P]ATP for radioactive assay)
-
Your pan-JNK inhibitor
-
Method for detection (e.g., phosphospecific antibody for the substrate, phosphocellulose paper for radioactive assay, or a commercial kinase assay kit)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of your pan-JNK inhibitor.
-
Kinase Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the recombinant kinase, and its substrate.
-
Add the different concentrations of your inhibitor (and a vehicle control).
-
Pre-incubate for a short period (e.g., 10-15 minutes) at the reaction temperature (e.g., 30°C).
-
-
Initiate the Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).
-
Incubate: Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at the optimal temperature for the kinase.
-
Terminate the Reaction: Stop the reaction (e.g., by adding SDS-PAGE loading buffer, EDTA, or spotting onto phosphocellulose paper).
-
Detection and Analysis:
-
Western Blot: Analyze the reaction products by SDS-PAGE and Western blot using a phospho-specific antibody for the substrate.
-
Radioactive Assay: Quantify the incorporation of ³²P into the substrate using a scintillation counter or phosphorimager.[8][9]
-
Luminescence/Fluorescence-based: Follow the instructions of the commercial kit.
-
-
Calculate IC50: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value for the off-target kinase.
Visualizations
Caption: Simplified JNK signaling pathway and the point of intervention for pan-JNK inhibitors.
Caption: A troubleshooting workflow for unexpected results with pan-JNK inhibitors.
Caption: Logical relationship between pan-JNK inhibition, on-target effects, and side effects.
References
- 1. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in JNK3 inhibition studies
Welcome to the technical support center for JNK3 inhibition studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating the complexities of their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected inhibition of JNK3 activity with our inhibitor. What are the possible causes and troubleshooting steps?
A1: Weaker than expected inhibition can stem from several factors, from inhibitor stability to assay conditions. Here is a step-by-step troubleshooting guide:
-
Inhibitor Integrity and Concentration:
-
Verify Stock Solution: Re-calculate the concentration of your stock solution. If possible, verify the identity and purity of the inhibitor using analytical methods like LC-MS or NMR.
-
Fresh Preparations: Small molecule inhibitors can degrade over time, especially in solution. Prepare fresh dilutions from a solid stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[1]
-
Solubility Issues: Ensure your inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting it into your assay buffer. Poor solubility can lead to a lower effective concentration.
-
-
Assay Conditions:
-
ATP Concentration: If you are using an ATP-competitive inhibitor, the concentration of ATP in your kinase assay is critical. High ATP concentrations will compete with the inhibitor and increase the apparent IC50.[2] Consider determining the ATP Km,app for your specific kinase preparation and running the assay at or below this concentration.
-
Enzyme Concentration: The amount of active JNK3 enzyme can influence the IC50 value. Ensure you are using a consistent and appropriate amount of enzyme in your assays.[3]
-
Substrate Concentration: Ensure the substrate concentration is not limiting and is appropriate for the kinase and assay format.
-
-
Experimental Controls:
-
Positive Control Inhibitor: Include a well-characterized JNK3 inhibitor with a known IC50 (e.g., SP600125, JNK-IN-8) in your assay to validate the assay setup.
-
Vehicle Control: Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and is not affecting kinase activity.
-
Q2: Our JNK3 inhibitor is showing effects in cell-based assays, but we are unsure if they are due to off-target activity. How can we investigate this?
A2: Off-target effects are a common concern with kinase inhibitors due to the highly conserved nature of the ATP-binding pocket. A systematic approach is necessary to identify potential off-target activities:
-
Kinase Profiling: The most direct way to assess inhibitor selectivity is to perform a kinase panel screen against a broad range of kinases.[4] Several commercial services offer panels of hundreds of kinases. This will provide a quantitative measure of your inhibitor's activity against other kinases.
-
Use of Structurally Unrelated Inhibitors: To confirm that the observed cellular phenotype is due to JNK3 inhibition, use a structurally distinct JNK3 inhibitor. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.
-
Genetic Approaches:
-
CRISPR/Cas9 Knockout: For more definitive evidence, generate a JNK3 knockout cell line using CRISPR/Cas9 technology.
-
Control Experiments:
-
Inactive Analogs: If available, use a structurally similar but inactive analog of your inhibitor as a negative control.
-
Rescue Experiments: In a JNK3 knockout or knockdown background, the inhibitor should not produce the same effect as in wild-type cells.
-
Q3: We are observing a paradoxical activation of the JNK pathway or other signaling pathways upon treatment with our JNK3 inhibitor. How do we interpret and troubleshoot this?
A3: Paradoxical activation of a target pathway or compensatory activation of other pathways is a known phenomenon with some kinase inhibitors.[6] Here’s how to approach this unexpected result:
-
Confirm the Observation:
-
Dose-Response: Carefully perform a dose-response experiment to see if the activation occurs at specific concentrations.
-
Time-Course: Analyze the activation over time to understand the dynamics of the response.
-
Multiple Readouts: Use multiple readouts for pathway activation (e.g., phosphorylation of JNK, c-Jun, and other downstream targets).
-
-
Investigate the Mechanism:
-
Feedback Loops: Inhibition of one kinase can sometimes relieve negative feedback loops, leading to the activation of upstream kinases in the same or different pathways. For example, inhibition of a downstream kinase might prevent the phosphorylation and subsequent inactivation of an upstream activator.
-
Scaffold Protein Interactions: Some inhibitors may alter the conformation of JNK3, affecting its interaction with scaffold proteins and leading to unexpected signaling outcomes.
-
Off-Target Effects: The inhibitor might be acting on an upstream kinase or a phosphatase, leading to a net increase in JNK pathway activity. A kinase profile screen can help identify such off-target interactions.
-
-
Experimental Workflow for Investigation:
Q4: We are seeing significant variability in our results between different cell lines. How do we address cell-type specific responses to our JNK3 inhibitor?
A4: Cell-type specific responses are common and often reflect the unique signaling network and protein expression profile of each cell line.
-
Characterize Your Cell Lines:
-
Expression Levels: Quantify the expression levels of JNK1, JNK2, and JNK3 in your panel of cell lines by Western blot or qPCR. The relative abundance of JNK isoforms can influence the cellular response to a JNK3-targeted inhibitor.
-
Basal Pathway Activity: Determine the basal level of JNK pathway activation in your cell lines. Some cell lines may have constitutively active JNK signaling.
-
Consider the Genetic Background:
-
Mutational Status: The mutational status of key signaling proteins (e.g., Ras, Raf, p53) can dramatically alter the cellular response to kinase inhibitors.
-
Compensatory Pathways: Different cell lines may have different compensatory signaling pathways that are activated upon JNK3 inhibition.
-
Standardize Experimental Conditions:
-
Cell Density and Growth Phase: Ensure that all experiments are performed with cells at a consistent density and growth phase, as these can affect signaling pathways.
-
Serum Conditions: The presence or absence of serum and the concentration of growth factors can significantly impact JNK signaling.
Troubleshooting Guides
Guide 1: Interpreting Dose-Response Curves
Issue: The dose-response curve for our JNK3 inhibitor is not a standard sigmoidal shape. We are observing a very steep curve or a biphasic (U-shaped) response.
Possible Causes and Interpretation:
-
Steep Dose-Response Curve:
-
Stoichiometric Inhibition: This can occur if the concentration of the enzyme in the assay is high relative to the inhibitor's Kd. In this case, the IC50 will be dependent on the enzyme concentration. [7]To test for this, perform the assay with varying concentrations of JNK3.
-
Inhibitor Aggregation: Some compounds can form aggregates at higher concentrations, leading to non-specific inhibition and a steep dose-response curve. Visually inspect your inhibitor solutions for any precipitation. Consider adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer.
-
Biphasic (U-shaped) Dose-Response Curve:
-
Off-Target Effects: At higher concentrations, the inhibitor may be hitting an off-target that counteracts the effect of JNK3 inhibition. For example, it might inhibit a pro-apoptotic kinase at low concentrations and a pro-survival kinase at high concentrations.
-
Paradoxical Activation: As discussed in the FAQ, some inhibitors can cause paradoxical activation of the target pathway at certain concentrations.
-
Cellular Toxicity: In cell-based assays, high concentrations of the inhibitor may induce cytotoxicity through mechanisms unrelated to JNK3 inhibition, leading to a complex dose-response.
Guide 2: Western Blot for Phosphorylated JNK3
Issue: We are having trouble detecting phosphorylated JNK3 (p-JNK3) by Western blot after treating cells with a known activator and our inhibitor.
Troubleshooting Steps:
-
Sample Preparation is Critical:
-
Lysis Buffer: Use a lysis buffer containing both protease and phosphatase inhibitors to prevent dephosphorylation of your target.
[5] * Keep Samples Cold: Perform all steps of cell lysis and protein extraction on ice or at 4°C to minimize enzyme activity.
-
Fresh Lysates: Use freshly prepared cell lysates for the best results.
-
Western Blot Protocol Optimization:
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
-
Antibody Dilution: Optimize the concentration of your primary anti-p-JNK3 antibody. A concentration that is too high can lead to non-specific bands, while a concentration that is too low will result in a weak or no signal.
-
Washing Steps: Ensure adequate washing with TBST to remove non-specifically bound antibodies.
-
Controls are Essential:
-
Positive Control: Treat cells with a known JNK activator (e.g., anisomycin, UV radiation) to ensure that you can detect p-JNK3.
-
Loading Control: Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Total JNK3: Probe for total JNK3 to confirm that the lack of a p-JNK3 signal is not due to a general decrease in JNK3 protein levels.
Data Presentation
Table 1: IC50 Values of Common JNK Inhibitors
Inhibitor JNK1 IC50 (nM) JNK2 IC50 (nM) JNK3 IC50 (nM) Notes SP600125 40 40 90 Pan-JNK inhibitor, ATP-competitive. Also inhibits other kinases. [2] AS601245 150 220 70 Pan-JNK inhibitor, ATP-competitive. JNK-IN-8 4.7 18.7 1 Irreversible, potent pan-JNK inhibitor. [8] TCS JNK 5a - pIC50 = 6.5 pIC50 = 6.7 Selective for JNK2/3. [9] IQ-1S 390 360 87 JNK3-preferential inhibitor. [8] BI-78D3 280 (IC50) - - Substrate-competitive inhibitor. [8]
Experimental Protocols
Protocol 1: In Vitro JNK3 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.
[3]
Materials:
-
Active JNK3 enzyme
-
JNK3 substrate (e.g., ATF2)
-
ATP
-
JNK3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)
[3]* ADP-Glo™ Kinase Assay reagents (Promega)
-
White, opaque 96-well or 384-well plates
-
Test inhibitor
Procedure:
-
Enzyme and Substrate/ATP Preparation:
-
Dilute the active JNK3 enzyme to the desired concentration in Kinase Buffer.
-
Prepare a 2X solution of the substrate and ATP in Kinase Buffer.
-
Reaction Setup:
-
Add 5 µL of the test inhibitor (or vehicle) to the wells of the plate.
-
Add 10 µL of the diluted JNK3 enzyme to each well.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP mix to each well.
-
Kinase Reaction:
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Data Acquisition:
-
Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
Protocol 2: Western Blot for JNK3 and Phospho-JNK3
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-JNK3, anti-phospho-JNK3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the JNK3 inhibitor and/or activator as required.
-
Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK3) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Signal Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed for total JNK3 and a loading control.
Protocol 3: Cell Viability (MTT) Assay
This protocol is a common method for assessing cell viability.
[10][11]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the JNK3 inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization:
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Simplified JNK3 signaling pathway.
Caption: General experimental workflow for JNK3 inhibitor characterization.
References
- 1. Update: Arrestin-3-Dependent Activation of c-Jun N-Terminal Kinases (JNKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.co.uk [promega.co.uk]
- 3. promega.com [promega.com]
- 4. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 6. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Colocalization and Interaction Study of Neuronal JNK3, JIP1, and β-Arrestin2 Together with PSD95 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MPT0G066, a novel anti-mitotic drug, induces JNK-independent mitotic arrest, JNK-mediated apoptosis, and potentiates antineoplastic effect of cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of JNK Inhibitor Clinical Trials: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the clinical development of c-Jun N-terminal kinase (JNK) inhibitors. The information is designed to assist researchers in designing robust experimental protocols, interpreting complex data, and overcoming hurdles in translating preclinical findings to successful clinical outcomes.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Lack of Efficacy in Clinical Trials
-
Question: Our JNK inhibitor showed promising results in preclinical models, but is demonstrating limited efficacy in early-phase clinical trials. What are the potential reasons and how can we investigate this?
-
Answer: The discrepancy between preclinical and clinical efficacy is a significant challenge in JNK inhibitor development.[1][2] Several factors could be contributing to this:
-
Complex JNK Biology: The JNK signaling pathway has a dual role, promoting both cell survival and apoptosis (cell death) depending on the cellular context and stimulus.[2][3] Preclinical models may not fully recapitulate the complex signaling networks present in human diseases.
-
Lack of Patient Stratification: Clinical trials often lack robust patient selection strategies.[2] The expression and activity of JNK isoforms can vary significantly between individuals and tumor types.[1][2]
-
Insufficient Target Engagement: The administered dose may not be sufficient to achieve the necessary level of JNK inhibition in the target tissue.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for addressing limited clinical efficacy. -
Issue 2: Unexpected Toxicities and Off-Target Effects
-
Question: We are observing significant off-target toxicities in our clinical trial, such as cardiac adverse effects or liver injury, which were not predicted by our preclinical studies. How can we identify the cause and mitigate these effects?
-
Answer: Off-target effects are a major concern with kinase inhibitors due to the conserved nature of the ATP-binding pocket.[3][4] Pan-JNK inhibitors, like SP600125, are known to inhibit other kinases, such as PI3K.[5]
-
Kinome Profiling: It is crucial to perform comprehensive kinome profiling of your inhibitor to identify potential off-target interactions.
-
Isoform Selectivity: Different JNK isoforms (JNK1, JNK2, and JNK3) have distinct physiological functions.[2][6] Lack of isoform selectivity can lead to undesirable effects. For example, JNK1 and JNK2 are ubiquitously expressed, while JNK3 is primarily found in the brain, heart, and testes.[7]
-
Tissue-Specific Drug Accumulation: The inhibitor may accumulate in certain tissues, leading to localized toxicity.
Troubleshooting Steps:
-
Conduct Broad Kinase Panel Screening: Test the inhibitor against a large panel of kinases to identify off-targets.
-
Assess Isoform Selectivity: Perform biochemical assays to determine the IC50 values against JNK1, JNK2, and JNK3.
-
In Vitro Cytotoxicity Assays: Use a panel of cell lines from different tissues to assess potential tissue-specific toxicity.
-
Re-evaluate Preclinical Toxicology Models: Determine if the preclinical models used were adequate to predict the observed toxicities.
-
FAQs
-
Q1: Why have so many JNK inhibitor clinical trials been discontinued?
-
A1: A significant number of clinical trials for JNK inhibitors have been terminated due to a lack of efficacy or unforeseen side effects.[1][2] For instance, the phase I trial for CC-401 in acute myeloid leukemia was discontinued, and the development of CC-930 for idiopathic pulmonary fibrosis was halted by the sponsor.[2][8] These outcomes highlight the challenges of translating preclinical promise into clinical success, often due to the complex roles of JNK in different diseases and the lack of specific inhibitors.[1]
-
-
Q2: What are the most common off-target effects observed with JNK inhibitors?
-
A2: Off-target effects are a significant challenge, particularly with ATP-competitive inhibitors.[3] The widely used research inhibitor SP600125, for example, has been shown to inhibit other kinases, including the delta isoform of the p110 catalytic subunit of PI3K.[5] Such off-target activities can lead to misinterpretation of experimental results and contribute to unexpected toxicities in clinical settings.[4]
-
-
Q3: How can we develop better biomarkers for patient selection in JNK inhibitor trials?
-
A3: The lack of predictive biomarkers is a major hurdle.[2] A robust biomarker strategy should involve:
-
Assessing JNK Pathway Activation: Measuring the levels of phosphorylated c-Jun (a direct substrate of JNK) in patient samples before and after treatment can indicate target engagement.[9]
-
Identifying Genetic Signatures: Gene expression profiling of tumors may identify signatures associated with sensitivity or resistance to JNK inhibition.
-
Evaluating JNK Isoform Expression: Given the distinct roles of JNK isoforms, assessing their expression levels in the target tissue could help in patient stratification.[2]
-
-
-
Q4: What are the key considerations when designing experimental protocols to assess JNK inhibitor activity?
-
A4: To ensure robust and reproducible data, consider the following:
-
Use of Appropriate Controls: Always include positive and negative controls in your assays.
-
Orthogonal Assays: Use multiple, independent assays to confirm your findings. For example, combine a biochemical kinase assay with a cell-based assay that measures the phosphorylation of a downstream target.
-
Specificity Confirmation: When using a new inhibitor, confirm its specificity through kinome profiling. For established inhibitors with known off-targets, use them at concentrations that are selective for JNK.
-
-
Data Presentation
Table 1: Summary of Selected Discontinued JNK Inhibitor Clinical Trials
| Inhibitor | Indication | Phase | Reason for Discontinuation | Reference(s) |
| CC-401 | Acute Myeloid Leukemia | I | Not specified, trial terminated | [2][8] |
| CC-930 | Idiopathic Pulmonary Fibrosis | II | Benefit/risk profile did not justify continuation | [6][8] |
| CC-930 | Discoid Lupus Erythematosus | II | Benefit/risk profile did not justify continuation | [8] |
Table 2: Off-Target Effects of Common JNK Inhibitors
| Inhibitor | Primary Target(s) | Known Off-Target(s) | Potential Confounding Effect | Reference(s) |
| SP600125 | JNK1, JNK2, JNK3 | PI3K (p110δ) | Inhibition of PI3K signaling pathway | [5] |
| Imatinib (Gleevec) | BCR-Abl | JNK1, JNK2, JNK3 | Can inadvertently inhibit JNK signaling | [4][9] |
Experimental Protocols
Protocol 1: JNK Activity Assay (Western Blot-Based)
This protocol is for determining JNK kinase activity in cell lysates by measuring the phosphorylation of its substrate, c-Jun.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein A/G agarose beads
-
JNK-specific antibody for immunoprecipitation
-
Kinase assay buffer
-
Recombinant c-Jun protein (substrate)
-
ATP
-
SDS-PAGE gels and transfer apparatus
-
Phospho-c-Jun specific antibody for Western blotting
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with a JNK-specific antibody, followed by protein A/G agarose beads to pull down JNK.
-
Kinase Reaction: Resuspend the immunoprecipitated JNK in kinase assay buffer containing recombinant c-Jun and ATP. Incubate at 30°C.
-
Western Blotting: Stop the reaction and run the samples on an SDS-PAGE gel. Transfer to a membrane and probe with a phospho-c-Jun specific antibody.
Protocol 2: In Vitro Kinase Assay (TR-FRET)
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for a high-throughput assessment of JNK inhibition.
Materials:
-
Recombinant JNK1, JNK2, or JNK3 enzyme
-
Biotinylated substrate peptide (e.g., from ATF2)
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the JNK enzyme, the test inhibitor at various concentrations, and the biotinylated substrate peptide.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature.
-
Detection: Stop the reaction by adding EDTA. Add the Europium-labeled antibody and SA-APC.
-
Signal Measurement: After incubation, read the TR-FRET signal on a compatible plate reader. The ratio of the acceptor (APC) to donor (Europium) fluorescence is proportional to the kinase activity.
Mandatory Visualizations
References
- 1. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Vascular Infarction Risks with JNK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Jun N-terminal kinase (JNK) inhibitors to mitigate the risks of vascular infarction.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using JNK inhibitors in vascular infarction studies?
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular stress and is strongly activated during the ischemic conditions of vascular infarction.[1] This activation plays a significant role in promoting apoptosis (programmed cell death) and inflammation in tissues affected by ischemia/reperfusion injury, such as the brain and heart.[2][3] By inhibiting JNK, researchers aim to reduce ischemic cell death, decrease inflammation, and ultimately minimize tissue damage and improve functional outcomes following an infarction.[2][4][5]
Q2: What are the different types of JNK inhibitors available for research?
JNK inhibitors can be broadly categorized into:
-
ATP-Competitive Small Molecule Inhibitors: These compounds, such as SP600125 and AS601245, bind to the ATP-binding pocket of JNK, preventing its kinase activity.[6][7]
-
Peptide Inhibitors: These are derived from JNK-interacting proteins (JIPs) and act as substrate-competitive inhibitors, blocking the interaction between JNK and its downstream targets.[6][7][8] An example is D-JNKI1.[1][6]
-
Covalent Inhibitors: More recent developments include covalent inhibitors like JNK-IN-8, which can offer high specificity and potency.[4][9][10]
Q3: What are the known off-target effects of commonly used JNK inhibitors?
While JNK inhibitors are designed to be specific, off-target effects are a known issue, particularly with ATP-competitive inhibitors due to the conserved nature of the ATP-binding site among kinases.[11][12] For instance, SP600125 has been reported to inhibit other kinases, including phosphatidylinositol 3-kinase (PI3K) in an isoform-selective manner.[13] It is crucial to include appropriate controls to verify that the observed effects are indeed due to JNK inhibition.[7]
Q4: Can JNK inhibition have detrimental effects in the context of vascular infarction?
Yes, the timing of JNK inhibition appears to be critical. While acute inhibition of JNK following an ischemic event is generally neuroprotective, delayed treatment may worsen outcomes.[14] This is because JNK signaling may have a biphasic role, contributing to cell death in the acute phase but potentially aiding in neurovascular remodeling and recovery at later stages.[14]
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of JNK Inhibitor in an In Vivo Model of Vascular Infarction.
Possible Causes and Solutions:
-
Inhibitor Instability or Poor Solubility:
-
Solution: Ensure the inhibitor is properly dissolved according to the manufacturer's instructions. Prepare fresh solutions for each experiment, as some inhibitors can degrade over time. Consider using a vehicle that enhances solubility and bioavailability.
-
-
Inadequate Dosing or Administration Route:
-
Solution: The effective dose can vary significantly between inhibitors and animal models.[15] Review the literature for established dosage ranges for your specific inhibitor and model. The route of administration (e.g., intravenous, intraperitoneal) will also impact the inhibitor's pharmacokinetics.
-
-
Timing of Administration:
-
Insufficient Blood-Brain Barrier Penetration (for cerebral infarction models):
-
Solution: Not all small molecule inhibitors effectively cross the blood-brain barrier. Peptide inhibitors may be conjugated to cell-penetrating peptides (CPPs) to enhance brain delivery.[16] Verify the blood-brain barrier permeability of your chosen inhibitor.
-
Problem 2: High Variability in Infarct Size Despite Consistent Inhibitor Treatment.
Possible Causes and Solutions:
-
Inconsistent Ischemic Injury:
-
Solution: The surgical procedure to induce vascular infarction (e.g., middle cerebral artery occlusion - MCAO) requires precision. Ensure the duration of occlusion is consistent across all animals. Monitor physiological parameters such as cerebral blood flow to confirm successful and comparable occlusion and reperfusion.
-
-
Animal-to-Animal Variability:
-
Solution: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age, weight, and genetic background.
-
-
Inhibitor Degradation:
-
Solution: Prepare fresh inhibitor solutions for each set of experiments. Store stock solutions at the recommended temperature and protect them from light if necessary.
-
Problem 3: Observing Cellular Effects Inconsistent with JNK Inhibition (e.g., unexpected apoptosis).
Possible Causes and Solutions:
-
Off-Target Effects:
-
JNK's Complex Role in Apoptosis:
-
Solution: JNK's role in apoptosis is complex and can be context-dependent.[2][19][20] In some cellular contexts, JNK inhibition can paradoxically lead to the activation of other pro-apoptotic pathways.[5] It is important to measure multiple markers of apoptosis and assess the activation state of related signaling pathways (e.g., p38, caspases). The JNK pathway can induce both caspase-dependent and -independent apoptosis.[19]
-
Data Presentation
Table 1: Comparison of Common JNK Inhibitors
| Inhibitor | Type | Target Isoforms | In Vitro IC50 | Notes |
| SP600125 | ATP-Competitive Small Molecule | JNK1, JNK2, JNK3 | 40-90 nM[18] | Widely used, but has known off-target effects.[12][13] |
| AS601245 | ATP-Competitive Small Molecule | JNK1, JNK2, JNK3 | ~150-200 nM | |
| JNK-IN-8 | Covalent Small Molecule | JNK1, JNK2, JNK3 | JNK1: 1.5 nM, JNK2: 2 nM, JNK3: 0.7 nM[18] | High potency and specificity.[4][9] |
| D-JNKI1 | Peptide Inhibitor | Pan-JNK | Blocks JNK-substrate interaction.[6] | |
| BI-78D3 | Substrate-Competitive Small Molecule | Pan-JNK | 280 nM[18] | Mimics JIP1 to inhibit JNK.[8] |
Experimental Protocols
Key Experiment: In Vivo Model of Focal Cerebral Ischemia (tMCAO) and JNK Inhibitor Administration
Objective: To assess the neuroprotective effect of a JNK inhibitor in a rat model of transient middle cerebral artery occlusion (tMCAO).
Materials:
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Male Sprague Dawley rats (250-300g)
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JNK inhibitor (e.g., JNK-IN-8) and vehicle (e.g., saline, DMSO)
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Anesthesia (e.g., isoflurane)
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Surgical instruments for MCAO
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Laser Doppler flowmeter
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2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Methodology:
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Anesthesia and Surgical Preparation: Anesthetize the rat and maintain anesthesia throughout the surgery. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
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Induction of Ischemia (tMCAO): Ligate the CCA and ECA. Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA). Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow. Maintain the occlusion for the desired duration (e.g., 45-90 minutes).[1]
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JNK Inhibitor Administration: At a predetermined time point (e.g., 3 hours after MCAo onset), administer the JNK inhibitor (e.g., JNK-IN-8, 0.1 mg/kg) or vehicle intravenously.[1][4]
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Reperfusion: After the occlusion period, gently withdraw the suture to allow reperfusion. Suture the incision and allow the animal to recover.
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Neurological Assessment: At various time points post-surgery (e.g., 24 and 48 hours), assess neurological deficits using a standardized scoring system (e.g., modified neurological severity score - mNSS).[4][9]
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Infarct Volume Measurement: At the end of the experiment (e.g., 48 hours), euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with TTC. TTC stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.[1]
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Biochemical Analysis: Harvest brain tissue from the ischemic hemisphere to quantify levels of phosphorylated-JNK and other downstream targets (e.g., p-c-Jun) via Western blotting or immunohistochemistry to confirm target engagement by the inhibitor.[4]
Visualizations
Signaling Pathway Diagram
Caption: JNK signaling pathway in vascular infarction.
Experimental Workflow Diagram
Caption: Experimental workflow for testing JNK inhibitors.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for JNK inhibitor experiments.
References
- 1. JNK inhibition and inflammation after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Jun N-Terminal Kinases (JNKs) in Myocardial and Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | c-Jun N-Terminal Kinases (JNKs) in Myocardial and Cerebral Ischemia/Reperfusion Injury [frontiersin.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. JNK-IN-8, a c-Jun N-terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Delayed Inhibition of c-Jun N-Terminal Kinase Worsens Outcomes after Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. rawamino.com [rawamino.com]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. MST1-JNK promotes apoptosis via caspase-dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of JNK3 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of c-Jun N-terminal kinase 3 (JNK3) inhibitors.
FAQs: Understanding and Overcoming Poor Bioavailability
Q1: What are the primary reasons for the poor bioavailability of many JNK3 inhibitors?
A1: The poor oral bioavailability of JNK3 inhibitors, particularly small molecule inhibitors like aminopyrazole derivatives, often stems from a combination of factors:
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Low Aqueous Solubility: Many kinase inhibitors are lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1]
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High First-Pass Metabolism: These inhibitors can be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes (e.g., CYP3A4), significantly reducing the amount of active drug that reaches systemic circulation.[2]
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Efflux by Transporters: JNK3 inhibitors can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen.
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Physicochemical Properties: Factors such as high molecular weight and the presence of certain functional groups can also limit membrane permeability.[3]
Q2: What are the most common formulation strategies to enhance the oral bioavailability of JNK3 inhibitors?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism:
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Solid Dispersions: Dispersing the JNK3 inhibitor in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and absorption.[4][5][6] This technique creates an amorphous solid dispersion (ASD) which can lead to higher bioavailability.[7]
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Lipid-Based Formulations: Incorporating the inhibitor into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract and facilitate its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[8][9][10][11]
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Nanoparticle Formulations: Reducing the particle size of the JNK3 inhibitor to the nanometer range (nanosizing) increases the surface area for dissolution, leading to faster absorption.[12] Polymeric nanoparticles can also be used to protect the drug from degradation and control its release.[6]
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the inhibitor.
Q3: How do I choose the most appropriate formulation strategy for my JNK3 inhibitor?
A3: The choice of formulation strategy depends on the specific physicochemical properties of your JNK3 inhibitor. A systematic approach is recommended:
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Characterize your compound: Determine its aqueous solubility, pKa, logP, and crystalline form.
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Assess the primary barrier: Is the main issue poor solubility, rapid metabolism, or efflux? In vitro assays like solubility studies in different media and Caco-2 permeability assays can provide this information.
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Feasibility studies: Screen various formulation approaches on a small scale. For example, prepare simple solid dispersions with different polymers or test the solubility of your compound in various oils and surfactants for lipid-based formulations.
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In vitro evaluation: Compare the in vitro dissolution profiles and permeability of the different formulations.
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In vivo pharmacokinetic studies: Select the most promising formulations for in vivo evaluation in an appropriate animal model to determine the impact on bioavailability.
Q4: Are there specific challenges related to JNK3 inhibitors and brain penetration?
A4: Yes, for JNK3 inhibitors intended for treating neurodegenerative diseases, crossing the blood-brain barrier (BBB) is a major hurdle.[13] Many small molecule kinase inhibitors are substrates for efflux transporters at the BBB, such as P-gp, which actively remove them from the brain.[7] Strategies to improve brain penetration include designing inhibitors with optimal physicochemical properties (e.g., lower molecular weight, appropriate lipophilicity) or utilizing specific delivery systems that can cross the BBB.[1][14][15]
Troubleshooting Guides
Scenario 1: Low Oral Bioavailability in Preclinical Animal Studies
Problem: You have administered your JNK3 inhibitor orally to rodents, but the plasma concentrations are consistently low or undetectable.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | 1. Formulation Enhancement: Prepare a solid dispersion or a lipid-based formulation (e.g., SEDDS) to improve dissolution. 2. Particle Size Reduction: If the compound is crystalline, consider micronization or nanosizing. |
| High first-pass metabolism | 1. Co-administration with an inhibitor: In preclinical studies, co-administer a known inhibitor of the suspected metabolic enzyme (e.g., ketoconazole for CYP3A4) to confirm the extent of first-pass metabolism. 2. Formulation Approach: Utilize lipid-based formulations that can promote lymphatic absorption, partially bypassing the liver. |
| P-glycoprotein (P-gp) efflux | 1. In vitro confirmation: Use a Caco-2 permeability assay with a P-gp inhibitor (e.g., verapamil) to confirm if your compound is a P-gp substrate. 2. Co-administration with a P-gp inhibitor: In your in vivo study, co-administer a P-gp inhibitor to see if it increases plasma exposure. |
| Poor membrane permeability | 1. Structural Modification: If formulation strategies are ineffective, medicinal chemistry efforts may be needed to optimize the molecule's properties (e.g., reduce hydrogen bond donors, optimize logP). |
| Chemical instability in GI tract | 1. In vitro stability studies: Assess the stability of your compound in simulated gastric and intestinal fluids. 2. Enteric Coating: If the compound is unstable in the stomach's acidic environment, consider an enteric-coated formulation. |
Scenario 2: High Variability in In Vivo Pharmacokinetic Data
Problem: You observe significant inter-animal variability in the plasma concentration-time profiles of your JNK3 inhibitor.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing | 1. Refine Dosing Technique: Ensure consistent oral gavage technique. Refer to the detailed protocol below. 2. Vehicle Uniformity: Ensure the dosing vehicle is a homogenous suspension or a clear solution. |
| Food effects | 1. Standardize Fasting: Ensure all animals are fasted for a consistent period before dosing. 2. Investigate Food Effect: Conduct a separate study arm where animals are fed to assess the impact of food on absorption. |
| Formulation instability | 1. Check Formulation Stability: Ensure your formulation is stable over the duration of the dosing period. For suspensions, ensure adequate resuspension before each dose. |
| Genetic variability in animals | 1. Use Inbred Strains: If possible, use inbred animal strains to minimize genetic variability in drug metabolism and transporter expression. |
Quantitative Data Summary
The following table provides an illustrative comparison of pharmacokinetic parameters for a hypothetical aminopyrazole-based JNK3 inhibitor in different oral formulations. Note: This data is for illustrative purposes to demonstrate the potential impact of formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 ± 0.5 | 150 ± 45 | < 1% |
| Solid Dispersion (1:4 drug to polymer ratio) | 50 | 350 ± 70 | 1.5 ± 0.5 | 1200 ± 250 | ~8% |
| SEDDS | 50 | 600 ± 120 | 1.0 ± 0.3 | 2500 ± 500 | ~17% |
| Nanoparticle Suspension | 50 | 450 ± 90 | 1.0 ± 0.4 | 1800 ± 360 | ~12% |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
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Materials: JNK3 inhibitor, hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®), suitable solvent (e.g., methanol, ethanol, acetone), rotary evaporator, vacuum oven.
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Procedure:
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Weigh the JNK3 inhibitor and the polymer in the desired ratio (e.g., 1:4).
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Dissolve both the inhibitor and the polymer in a minimal amount of the chosen solvent in a round-bottom flask.
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Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
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A thin film will form on the flask wall. Further dry the film under vacuum at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
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Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
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Store the solid dispersion in a desiccator until further use.
-
Protocol 2: In Vitro Caco-2 Permeability Assay
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Cell Culture:
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Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
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Seed the Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
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Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) using an EVOM meter. Monolayers are ready for the transport study when TEER values are >250 Ω·cm².
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Experiment:
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Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
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For apical to basolateral (A→B) transport, add the test solution (JNK3 inhibitor in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
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For basolateral to apical (B→A) transport, add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.
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Incubate the plates at 37°C with gentle shaking.
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Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
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At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the JNK3 inhibitor in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the involvement of active efflux.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rodents
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Animal Preparation:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
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Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) with free access to water.
-
-
Dosing:
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Prepare the JNK3 inhibitor formulation (e.g., suspension, solution, solid dispersion reconstituted in water) at the desired concentration.
-
Administer the formulation orally using a gavage needle. The dosing volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).
-
-
Blood Sampling:
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Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or another appropriate site.
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
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Store the plasma samples at -80°C until analysis.
-
Determine the concentration of the JNK3 inhibitor in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).
-
To determine oral bioavailability (F%), a separate group of animals should be administered the JNK3 inhibitor intravenously. F% is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Caption: JNK3 signaling pathway and the point of intervention for JNK3 inhibitors.
Caption: Experimental workflow for improving JNK3 inhibitor bioavailability.
References
- 1. Regulation of Blood-Brain Barrier Permeability via JNK Signaling Pathway: Mechanisms and Potential Therapeutic Strategies for Ischemic Stroke, Alzheimer's Disease and Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. instechlabs.com [instechlabs.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 7. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Self Emulsifying Drug Delivery System (SEDDS) | PPTX [slideshare.net]
- 10. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 11. zjps.journals.ekb.eg [zjps.journals.ekb.eg]
- 12. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of Blood–Brain Barrier Permeability via JNK Signaling Pathway: Mechanisms and Potential Therapeutic Strategies for Ischemic Stroke, Alzheimer’s Disease and Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
JNK3 Inhibitor-3 Cross-Reactivity with other MAPKs: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the cross-reactivity of JNK3 inhibitor-3 with other Mitogen-Activated Protein Kinases (MAPKs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also referred to as compound 15g) is a selective, blood-brain barrier permeable, and orally active inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1] JNK3 is a member of the MAPK family and is predominantly expressed in the brain.[2][3][4] Its involvement in neuronal apoptosis has made it a therapeutic target for neurodegenerative diseases like Alzheimer's disease.[1][3][5]
Q2: How selective is this compound against other JNK isoforms?
This compound displays selectivity for JNK3 over the other JNK isoforms, JNK1 and JNK2. The inhibitory activity, as measured by IC50 values, is most potent against JNK3.
Q3: Does this compound show cross-reactivity with other MAPKs like p38 or ERK?
While specific percentage inhibition or IC50 values against a broad panel of MAPKs including p38 and ERK are not detailed in the provided search results, the development of JNK3-selective inhibitors often involves screening against other kinases to ensure specificity.[3][6] Achieving selectivity against other MAPKs, particularly p38, is a known challenge due to the high sequence and structural similarity in the ATP-binding pocket.[6] For instance, JNK3 and p38α share 80% sequence identity in their ATP binding pockets.[6]
Q4: I am observing unexpected off-target effects in my cell-based assays. Could this be due to cross-reactivity of the JNK3 inhibitor?
Observing off-target effects is a possibility with any kinase inhibitor.[7] While this compound is reported to be selective, it still exhibits inhibitory activity against JNK1 and JNK2, which are ubiquitously expressed and involved in various cellular processes.[2][6] Depending on the concentration used, inhibition of these other JNK isoforms could lead to unexpected phenotypes. It is also possible that the inhibitor interacts with other unforeseen kinases.
Q5: How can I experimentally verify the selectivity of my JNK3 inhibitor in my system?
To confirm the on-target effect and assess potential off-target activities, you can perform several experiments:
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Western Blot Analysis: Treat your cells with the JNK3 inhibitor and probe for the phosphorylation status of direct JNK substrates (like c-Jun) as well as substrates of other MAPK pathways (like p-p38 and p-ERK). A selective JNK3 inhibitor should primarily reduce p-c-Jun levels without significantly affecting the phosphorylation of p38 or ERK substrates at the working concentration.
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Kinase Panel Screening: To be comprehensive, you can have the inhibitor profiled against a broad panel of kinases. Several commercial services offer this, providing quantitative data on the inhibitor's activity against hundreds of kinases.
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Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which you see specific inhibition of JNK3 activity without affecting other pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No inhibition of JNK3 activity observed. | Inhibitor instability or degradation. | Prepare fresh stock solutions of the inhibitor. Store as recommended by the manufacturer. |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration for your experimental system. | |
| Low JNK3 expression in the cell line. | Confirm JNK3 expression levels in your cell model using Western Blot or qPCR. JNK3 expression is primarily localized to the brain, heart, and pancreas.[6] | |
| Inhibition of other MAPK pathways (p38, ERK) is observed. | High inhibitor concentration leading to off-target effects. | Lower the concentration of the JNK3 inhibitor. Refer to the IC50 values to use a concentration that is selective for JNK3. |
| The specific inhibitor used has inherent cross-reactivity. | Review the selectivity data for your specific inhibitor. Consider using a more selective inhibitor if available. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize cell culture protocols. Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent inhibitor treatment time. | Optimize and standardize the duration of inhibitor treatment. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against the three JNK isoforms. For comparison, data for the well-known pan-JNK inhibitor SP600125 is also included.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound (compound 15g) | 147.8 | 44.0 | 4.1 | [1] |
| SP600125 | 40 | 40 | 90 | [2][8] |
Experimental Protocols
General Protocol for Assessing JNK Inhibitor Selectivity via Western Blot
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Cell Culture and Treatment:
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Plate cells at an appropriate density and allow them to adhere overnight.
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Starve the cells in serum-free media for 4-6 hours to reduce basal kinase activity.
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Pre-treat the cells with varying concentrations of the JNK3 inhibitor (or vehicle control) for 1-2 hours.
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Stimulate the cells with a known activator of the JNK pathway (e.g., anisomycin, UV radiation) and/or activators of other MAPK pathways (e.g., EGF for ERK, sorbitol for p38) for the recommended time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JNK, JNK, p-c-Jun, c-Jun, p-p38, p38, p-ERK, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each kinase.
-
Compare the inhibition of JNK pathway activation to the activation of other MAPK pathways across the different inhibitor concentrations.
-
Visualizations
Caption: JNK signaling pathway and potential cross-reactivity of this compound.
Caption: Workflow for determining the selectivity of a JNK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons [mdpi.com]
- 6. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Selective Inhibition of JNK3 over p38
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the selective inhibition of c-Jun N-terminal kinase 3 (JNK3) over p38 mitogen-activated protein kinase (p38).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for selectively targeting JNK3 over p38?
Both JNK3 and p38 are members of the mitogen-activated protein kinase (MAPK) family and are activated by stress signals.[1] However, they can have distinct and sometimes opposing roles in cellular processes.[2] JNK3 is predominantly expressed in the brain, heart, and testes, and its activation is linked to neurodegenerative diseases.[3][4] In contrast, p38 is more ubiquitously expressed and involved in inflammatory responses.[4] Selective inhibition of JNK3 is crucial for developing targeted therapies for neurological disorders while minimizing off-target effects that could arise from inhibiting p38.[5]
Q2: What are the key structural differences between JNK3 and p38 that enable selective inhibition?
While JNK3 and p38 share a high degree of sequence identity (approximately 48%) and even higher similarity in their ATP-binding pockets (around 80% sequence identity), subtle differences can be exploited for selective inhibitor design.[3] Key differentiating features include a slightly smaller active site pocket and a larger hydrophobic gatekeeper residue in JNK3, which can restrict access to certain hydrophobic regions compared to p38.[3] These subtle distinctions are critical for the development of JNK3-selective inhibitors.
Q3: What are some common off-target effects of JNK inhibitors?
Due to the conserved nature of the ATP-binding site across the kinome, off-target effects are a significant concern with kinase inhibitors.[6][7] The widely used JNK inhibitor SP600125, for instance, has been reported to inhibit other kinases, including phosphatidylinositol 3-kinase (PI3K) in an isoform-selective manner.[8] Such off-target activities can lead to misinterpretation of experimental results and potential cellular toxicity.[6][9] Therefore, it is essential to profile the selectivity of any JNK inhibitor against a broad panel of kinases.
Troubleshooting Guides
Problem 1: My JNK3 inhibitor shows significant cross-reactivity with p38.
Possible Cause 1: Inhibitor Scaffold Lacks Selectivity.
Many kinase inhibitors target the highly conserved ATP-binding pocket, leading to a lack of specificity.[10] The inhibitor scaffold you are using may not sufficiently exploit the subtle structural differences between JNK3 and p38.
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Solution: Consider using inhibitors with a different chemical scaffold. For example, compounds based on a thiophene-indazole scaffold have been shown to exhibit selectivity for JNK3 over p38α.[3][11] Refer to the inhibitor selectivity data in Table 1 for examples of compounds with varying selectivity profiles.
Possible Cause 2: Inappropriate Assay Conditions.
The measured inhibitor potency (IC50) can be influenced by the ATP concentration in the kinase assay.[12] If the ATP concentration is significantly lower than the Michaelis constant (Km) for ATP, the IC50 value may not accurately reflect the inhibitor's true affinity and selectivity in a cellular context where ATP levels are high.
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Solution: Perform kinase assays with an ATP concentration that is close to the physiological intracellular concentration (typically 1-5 mM) or at least at the Km for ATP for both JNK3 and p38.[12] This will provide a more physiologically relevant measure of inhibitor selectivity.
Problem 2: I'm not observing the expected downstream effects of JNK3 inhibition in my cell-based assays.
Possible Cause 1: Poor Cell Permeability or Stability of the Inhibitor.
A potent inhibitor in a biochemical assay may not be effective in a cellular context if it cannot efficiently cross the cell membrane or is rapidly metabolized.
-
Solution:
-
Assess the cell permeability of your inhibitor using methods like the parallel artificial membrane permeability assay (PAMPA).
-
Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes.
-
Consider using a positive control inhibitor with known good cell permeability, such as SP600125 (while being mindful of its off-target effects).[13]
-
Possible Cause 2: Redundancy in Signaling Pathways.
Cells can have redundant or compensatory signaling pathways. Even with effective JNK3 inhibition, other pathways might be activated to compensate, masking the expected phenotype. The JNK and p38 pathways themselves can have complex interactions, sometimes acting antagonistically.[2]
-
Solution:
-
Use RNA interference (siRNA or shRNA) to specifically knock down JNK3 expression as an orthogonal approach to confirm the phenotype observed with the small molecule inhibitor.
-
Simultaneously probe the activity of related signaling pathways (e.g., p38, ERK) to check for compensatory activation.
-
Data Presentation
Table 1: Selectivity of Various Kinase Inhibitors for JNK3 and p38α
| Compound | JNK3 IC50 (µM) | p38α IC50 (µM) | Selectivity (p38α/JNK3) | Reference |
| JNK3 Selective | ||||
| 21J | 0.006 | 0.21 | 35 | [3] |
| 23M | 0.014 | 0.122 | 8.7 | [11] |
| p38α Selective | ||||
| 21G | 0.137 | 0.01 | 0.07 | [3] |
| 23GA | 1 | 0.032 | 0.032 | [11] |
| Pan-JNK Inhibitor | ||||
| SP600125 | 0.09 (JNK3) | >10 | >111 | [13][14] |
| p38 Inhibitors | ||||
| BIRB-796 | - | 0.038 | - | [14] |
| LY2228820 | - | 0.0053 | - | [14] |
| TAK-715 | No Inhibition | 0.0071 | - | [15] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
1. In Vitro Kinase Assay for Determining IC50 Values
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against JNK3 and p38.
-
Materials:
-
Recombinant active JNK3 and p38α enzymes
-
Kinase-specific substrate (e.g., ATF2 for both JNK3 and p38)
-
ATP
-
Test inhibitor compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 1 hour).[16]
-
Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for example, measures the amount of ADP produced.[16]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess whether an inhibitor binds to its target protein in a cellular environment.[17]
-
Materials:
-
Cultured cells expressing JNK3 and p38
-
Test inhibitor compound
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific for JNK3 and p38
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest and lyse the cells.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble JNK3 and p38 at each temperature using Western blotting.
-
Inhibitor binding will stabilize the target protein, resulting in a higher melting temperature (Tm). A shift in the Tm for JNK3 but not p38 indicates selective target engagement.
-
Mandatory Visualizations
Caption: Simplified JNK and p38 MAPK signaling cascades.
Caption: Experimental workflow for inhibitor selectivity profiling.
References
- 1. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonistic control of cell fates by JNK and p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to JNK3 Inhibitor-3 and SP600125 in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the brain-specific isoform JNK3, has emerged as a critical mediator of neuronal apoptosis in various neurodegenerative diseases and acute neurological injuries like ischemic stroke.[1][2] Consequently, inhibitors of JNKs are being actively investigated as potential neuroprotective agents. This guide provides a detailed comparison of two such inhibitors: a selective JNK3 inhibitor, referred to here as JNK3 inhibitor-3, and the well-established pan-JNK inhibitor, SP600125.
This comparison will delve into their inhibitory profiles, neuroprotective efficacy based on available experimental data, and the underlying signaling pathways. We will also provide detailed methodologies for key experimental assays used to evaluate these compounds.
Inhibitor Profiles: A Head-to-Head Comparison
A key differentiator between these two inhibitors is their selectivity for the JNK isoforms. SP600125 is a broad-spectrum or "pan"-JNK inhibitor, affecting JNK1, JNK2, and JNK3.[3][4] In contrast, this compound exhibits high selectivity for the JNK3 isoform, which is predominantly expressed in the central nervous system.[5] This selectivity profile is critical as it may translate to a more targeted therapeutic effect with potentially fewer off-target effects.
| Inhibitor | Target(s) | IC50 (JNK1) | IC50 (JNK2) | IC50 (JNK3) | Reference |
| This compound (Compound 35b) | JNK3 | >10,000 nM | 898 nM | 9.7 nM | [6] |
| SP600125 | JNK1, JNK2, JNK3 | 40 nM | 40 nM | 90 nM | [3] |
Neuroprotective Efficacy: Insights from Experimental Data
Direct comparative studies of this compound and SP600125 are limited. However, a study investigating the neuroprotective effects of a highly selective JNK3 inhibitor (compound 35b, which we are using as a proxy for this compound) against amyloid-beta (Aβ)-induced neurotoxicity in primary rat neurons provides valuable comparative data against SP600125.
In Vitro Neuroprotection Against Amyloid-β Toxicity
In a model of Alzheimer's disease, where neuronal death is induced by Aβ peptide, the selective JNK3 inhibitor demonstrated superior neuroprotective activity compared to SP600125.
| Treatment | Cell Viability (%) | Reference |
| Vehicle (Aβ-treated) | 60.8 ± 1.3 | [6] |
| This compound (Compound 35b) | 95.7 ± 2.9 | [6] |
| SP600125 | Not explicitly quantified in the same study, but the selective inhibitor was found to be significantly superior. | [6] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of both inhibitors are rooted in their ability to modulate the JNK signaling cascade, a key pathway in stress-induced apoptosis.
The JNK Signaling Pathway in Neuronal Apoptosis
Stress stimuli, such as cerebral ischemia or exposure to neurotoxins like amyloid-beta, activate a kinase cascade that leads to the phosphorylation and activation of JNKs. Activated JNKs then translocate to the nucleus and phosphorylate transcription factors, most notably c-Jun. This phosphorylation event enhances the transcriptional activity of AP-1, leading to the expression of pro-apoptotic genes. Additionally, activated JNKs can directly influence mitochondrial apoptotic pathways.
JNK signaling pathway leading to apoptosis and points of inhibition.
Experimental Protocols
To aid researchers in the evaluation of these and other neuroprotective compounds, we provide detailed methodologies for key in vitro and in vivo experiments.
In Vitro Neuroprotection Assay Against Amyloid-β Induced Toxicity
This protocol is designed to assess the ability of a compound to protect neurons from the toxic effects of amyloid-beta peptides.
Workflow for in vitro neuroprotection assay.
1. Cell Culture:
-
Culture primary cortical neurons from embryonic day 18 rat pups on poly-D-lysine-coated 96-well plates.
-
Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 5-7 days to allow for differentiation.
2. Compound Treatment:
-
Prepare stock solutions of this compound and SP600125 in DMSO.
-
Pre-treat the differentiated neurons with various concentrations of the inhibitors for 1-2 hours.
3. Induction of Neurotoxicity:
-
Prepare aggregated amyloid-beta 1-42 (Aβ42) by incubating the peptide at 37°C for 24 hours.
-
Add the aggregated Aβ42 to the inhibitor-treated wells at a final concentration known to induce significant cell death (e.g., 10 µM).
4. Assessment of Neuroprotection:
-
MTT Assay (Cell Viability):
-
After 24-48 hours of incubation with Aβ42, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader. Increased absorbance indicates higher cell viability.
-
-
TUNEL Assay (Apoptosis):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL staining according to the manufacturer's protocol to label DNA strand breaks.
-
Counterstain with DAPI to visualize nuclei.
-
Image the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
-
-
Western Blot (Signaling Pathway):
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated c-Jun (p-c-Jun) and cleaved caspase-3.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence. A decrease in p-c-Jun and cleaved caspase-3 levels indicates inhibition of the apoptotic pathway.
-
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model of ischemic stroke.
Workflow for in vivo MCAO model.
1. Animal Model:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatize the animals for at least one week before surgery.
2. MCAO Surgery:
-
Anesthetize the animal (e.g., with isoflurane).
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
3. Compound Administration:
-
Administer this compound or SP600125 intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and time point (e.g., at the time of reperfusion). A study used a submaximal dose of 1 mg/kg for SP600125 in hypertensive rats to avoid a ceiling effect in neuroprotection.[7]
4. Assessment of Neuroprotection:
-
Neurological Deficit Scoring:
-
Evaluate the animals at various time points post-MCAO (e.g., 24 and 48 hours) using a standardized neurological deficit scoring system (e.g., a 5-point scale).
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 48 hours post-MCAO), euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume as a percentage of the total brain volume.
-
-
Histological Analysis:
-
Perform TUNEL staining on brain sections to assess apoptosis in the peri-infarct region.
-
Immunohistochemistry for markers of neuronal death and inflammation can also be performed.
-
Conclusion
Both this compound and SP600125 show promise as neuroprotective agents. The key distinction lies in their selectivity. The high selectivity of this compound for the brain-specific JNK3 isoform may offer a more targeted therapeutic approach with a potentially better safety profile compared to the pan-JNK inhibitor SP600125. The available in vitro data in a model of neurotoxicity suggests that this selectivity can translate to superior neuroprotective efficacy.
Further head-to-head comparisons in various in vivo models of neurological diseases, particularly in models of ischemic stroke, are warranted to fully elucidate the comparative therapeutic potential of these two classes of JNK inhibitors. The experimental protocols provided in this guide offer a framework for conducting such crucial comparative studies.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SP 600125 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 3. [PDF] Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons | Semantic Scholar [semanticscholar.org]
- 4. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons [mdpi.com]
- 5. Combined antiapoptotic and antioxidant approach to acute neuroprotection for stroke in hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection against ischemic brain injury by SP600125 via suppressing the extrinsic and intrinsic pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective action of SP600125, a new inhibitor of JNK, on transient brain ischemia/reperfusion-induced neuronal death in rat hippocampal CA1 via nuclear and non-nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JNK3 Inhibitor-3 and JNK-IN-8 Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent c-Jun N-terminal kinase (JNK) inhibitors: JNK3 inhibitor-3 and JNK-IN-8. This analysis is supported by experimental data to inform inhibitor selection for specific research applications.
JNKs are a family of serine/threonine protein kinases that are activated by various stress stimuli and play a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and inflammation.[1][2] Dysregulated JNK signaling has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] The three main JNK isoforms are JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[4][5][6] This tissue-specific expression of JNK3 has made it an attractive therapeutic target for neurological diseases.[7][8][9]
This guide focuses on a direct comparison of this compound and JNK-IN-8, two compounds with distinct profiles in terms of their selectivity, mechanism of action, and demonstrated applications.
Quantitative Efficacy and Selectivity
The inhibitory activity of both compounds against the three JNK isoforms has been quantified by determining their half-maximal inhibitory concentration (IC50) values. JNK-IN-8 demonstrates potent pan-JNK inhibition with a particularly high affinity for JNK3.[1][10] In contrast, this compound, while also inhibiting all three isoforms, shows a marked selectivity for JNK3 over JNK1 and JNK2.[11]
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | 147.8 | 44.0 | 4.1 | [11] |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 | [1][3][10] |
Mechanism of Action
A key differentiator between the two inhibitors is their mode of binding to the JNK enzyme.
This compound is a reversible inhibitor.[11] This means it binds to the JNK enzyme and subsequently dissociates, allowing the enzyme to potentially regain activity once the inhibitor is no longer present.
JNK-IN-8 is an irreversible, covalent inhibitor.[1][12] It forms a covalent bond with a specific cysteine residue (Cys 116 in JNK1 and JNK2, and Cys 154 in JNK3) within the ATP-binding site of the JNK enzymes.[4][13] This covalent modification permanently inactivates the enzyme.
JNK Signaling Pathway
The following diagram illustrates a simplified JNK signaling cascade, which is the target of both this compound and JNK-IN-8.
Experimental Applications and Supporting Data
The distinct properties of this compound and JNK-IN-8 have led to their use in different areas of research.
This compound in Neurodegenerative Disease Research
This compound is a selective, orally active, and blood-brain barrier permeable inhibitor.[11] These characteristics make it a promising candidate for investigating the role of JNK3 in central nervous system disorders.
Key Experimental Findings:
-
Neuroprotection: In in vitro studies, this compound demonstrated neuroprotective effects.[11]
-
Memory Improvement: In a mouse dementia model, oral administration of this compound was shown to significantly improve memory.[11]
JNK-IN-8 in Cancer Research
JNK-IN-8 has been extensively studied for its anti-cancer properties, particularly in triple-negative breast cancer (TNBC).[4][14]
Key Experimental Findings:
-
Inhibition of Cancer Cell Growth: JNK-IN-8 has been shown to reduce cell viability and colony formation in TNBC cell lines and patient-derived organoids.[3][4]
-
Tumor Suppression in Vivo: In a patient-derived xenograft model of TNBC, JNK-IN-8 administration slowed tumor growth.[4][14]
-
Mechanism of Action in Cancer: JNK-IN-8 induces lysosome biogenesis and autophagy in TNBC cells by activating TFEB/TFE3, which is independent of its JNK inhibition.[4] It also sensitizes TNBC cells to other targeted therapies like lapatinib.[13]
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon published research. The following outlines the general methodologies used to assess the efficacy of these inhibitors.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific JNK isoform by 50%.
General Protocol:
-
Reagents: Recombinant human JNK1, JNK2, and JNK3 enzymes; ATP; a suitable substrate (e.g., a c-Jun-derived peptide); kinase assay buffer; the inhibitor compound at various concentrations.
-
Procedure: a. The JNK enzyme is incubated with varying concentrations of the inhibitor in the kinase assay buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays.
-
Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cell Viability Assay
Objective: To assess the effect of the inhibitor on the viability of cultured cells.
General Protocol:
-
Cell Culture: Plate cells (e.g., TNBC cell lines for JNK-IN-8) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells) to each well.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability at each inhibitor concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
General Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., TNBC cells for JNK-IN-8) into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., JNK-IN-8 at a specific dose, such as 20 mg/kg, via intraperitoneal injection) or a vehicle control to the respective groups on a defined schedule.[4]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological or molecular analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the inhibitor.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a JNK inhibitor.
Conclusion
Both this compound and JNK-IN-8 are valuable tools for studying JNK signaling. The choice between them will largely depend on the specific research question.
-
This compound is the preferred choice for studies focused on the specific role of JNK3, particularly in the context of the central nervous system, due to its isoform selectivity and ability to cross the blood-brain barrier.
-
JNK-IN-8 is a potent pan-JNK inhibitor suitable for applications where broad inhibition of JNK signaling is desired, such as in certain cancer models. Its irreversible binding mode can also be advantageous for ensuring sustained target inhibition.
Researchers should carefully consider the data presented in this guide to select the most appropriate inhibitor for their experimental needs.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Cross-Reactivity Profile of JNK3 Inhibitor-3
This guide provides a detailed comparison of JNK3 inhibitor-3, a selective, blood-brain barrier permeable, and orally active c-Jun N-terminal kinase 3 (JNK3) inhibitor, against other common JNK inhibitors.[1] JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system.[2][3] Its role in neuronal apoptosis has made it a significant therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3][4] The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to undesirable side effects.[5][6] This document presents quantitative data on the cross-reactivity of this compound and provides the experimental context for its evaluation.
Cross-Reactivity Profile of this compound
This compound (also referred to as compound 15g in associated literature) demonstrates notable selectivity for JNK3 over its closely related isoforms, JNK1 and JNK2. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency.
| Kinase Target | IC50 (nM) | Selectivity Ratio (IC50 / JNK3 IC50) |
| JNK3 | 4.1 | 1 |
| JNK2 | 44.0 | 10.7 |
| JNK1 | 147.8 | 36.0 |
Data sourced from MedchemExpress.[1]
Comparison with Alternative JNK Inhibitors
To provide a broader context for the selectivity of this compound, the following table compares its activity with several other well-characterized JNK inhibitors. This includes both pan-JNK inhibitors, which target all three isoforms, and other isoform-selective inhibitors.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| This compound | 147.8 | 44.0 | 4.1 | High selectivity for JNK3.[1] |
| SP600125 | 40 | 40 | 90 | A widely used pan-JNK inhibitor, also known as a pan-inhibitor.[2] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | An irreversible, potent pan-JNK inhibitor.[7] |
| Tanzisertib (CC-930) | 61 | 5 | 5 | Potent against all JNK isoforms.[7] |
| Compound 35b | >10,000 | ~97 | 9.7 | Demonstrates >1000-fold selectivity for JNK3 over JNK1.[3] |
| Compound 26k | >500 | >210 | <1 | High potency and >500-fold selectivity for JNK3 over JNK1.[8] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | An orally active JNK inhibitor.[7] |
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust in vitro kinase assays. Below is a detailed protocol representative of a common method used for measuring kinase inhibition, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring ADP production.[9]
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant JNK1, JNK2, and JNK3 enzymes.
-
Kinase substrate (e.g., biotinylated ATF2 peptide).[10]
-
ATP (Adenosine triphosphate).
-
This compound and other reference compounds.
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50 µM DTT).[9]
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or similar TR-FRET reagents).[9][10]
-
Microtiter plates (e.g., 384-well).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound (e.g., from 10 µM to 0.1 nM) in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µl of the diluted inhibitor solution.
-
2 µl of the kinase enzyme solution (e.g., JNK3) diluted in Kinase Buffer.
-
2 µl of a substrate/ATP mixture. The final ATP concentration should be near its Km value for the kinase to ensure competitive inhibition can be accurately measured.[10]
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Signal Generation (ADP-Glo™ Method):
-
Add 5 µl of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
-
Data Acquisition: Measure the luminescence in each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
The results are typically normalized relative to control wells:
-
High Control (0% Inhibition): Contains kinase and substrate but no inhibitor (DMSO only).
-
Low Control (100% Inhibition): Contains no active kinase or a very high concentration of a potent inhibitor.
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
JNK3 Signaling Pathway
JNKs are activated by a variety of cellular stresses and inflammatory cytokines.[3] The activation occurs through a three-tiered MAPK cascade. An upstream MAP kinase kinase kinase (MAPKKK), such as ASK1, phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK4 or MKK7. These MAPKKs then dually phosphorylate and activate JNK on threonine and tyrosine residues within its activation loop.[11] Activated JNK3 then translocates to the nucleus to phosphorylate transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis.[12]
Caption: Simplified JNK3 signaling cascade and point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. AID 746 - Primary biochemical high-throughput screening assay for inhibitors of the c-Jun N-Terminal Kinase 3 (JNK3) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective vs. Pan-JNK Inhibitors for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a significant therapeutic target in Alzheimer's disease (AD) due to its central role in mediating neuronal apoptosis, neuroinflammation, and the pathological hallmarks of the disease: amyloid-beta (Aβ) plaque formation and tau hyperphosphorylation.[1][2][3][4][5] This guide provides a comprehensive comparison of two prominent strategies for targeting this pathway: pan-JNK inhibitors, which target all JNK isoforms, and selective JNK3 inhibitors, which focus on the brain-specific isoform.
The Rationale for Targeting JNK in Alzheimer's Disease
JNKs are a family of stress-activated protein kinases comprising three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, making it a highly attractive target for neurological disorders.[1][6][7][8] In the context of AD, the activation of the JNK pathway is a downstream consequence of multiple disease-related stressors, including Aβ oligomers, oxidative stress, and inflammatory cytokines.[1][3] Activated JNK contributes to AD pathogenesis by:
-
Promoting Amyloidogenic Processing of APP: JNK can phosphorylate the amyloid precursor protein (APP), favoring its cleavage by β-secretase and γ-secretase, leading to increased production of neurotoxic Aβ peptides.[3]
-
Phosphorylating Tau: JNK is one of the primary kinases responsible for the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles (NFTs), which disrupt neuronal function and contribute to cell death.[3][5]
-
Inducing Neuronal Apoptosis: JNK activation triggers a cascade of events leading to programmed cell death, a major contributor to the progressive neurodegeneration seen in AD.[8][9]
-
Driving Neuroinflammation: JNK signaling is involved in the production of pro-inflammatory cytokines, exacerbating the chronic neuroinflammatory state observed in the AD brain.[2]
Pan-JNK Inhibitors: A Broad-Spectrum Approach
Pan-JNK inhibitors were the first to be developed and have demonstrated efficacy in various preclinical models of AD. These compounds inhibit all three JNK isoforms.
Performance and Experimental Data
| Inhibitor | Target | IC50 (nM) | Key Preclinical Findings in AD Models | Clinical Status (for any indication) |
| SP600125 | Pan-JNK | JNK1: 40, JNK2: 40, JNK3: 90[7][10] | Reduced Aβ plaques and neurofibrillary tangles in AD animal models.[7] Improved cognitive deficits in APPswe/PS1dE9 double transgenic mice.[11] | Preclinical for AD; not advanced to human trials for this indication due to poor selectivity.[11][12] |
| AS602801 (Bentamapimod) | Pan-JNK | JNK1: 80, JNK2: 90, JNK3: 230[10][13] | Attenuated neuronal injury and apoptosis.[13] | Phase II trials for endometriosis and ocular inflammation.[10][13] |
| Tanzisertib (CC-930) | Pan-JNK | JNK1: 61, JNK2: 7, JNK3: 6[7] | Reduced production of TNF-α.[7] | Phase II trial for idiopathic pulmonary fibrosis was terminated due to adverse effects.[6][10] |
Advantages of Pan-JNK Inhibition:
-
Broadly targets the detrimental effects of all JNK isoforms that may be involved in the complex pathology of AD.
Disadvantages of Pan-JNK Inhibition:
-
Off-target effects: Inhibition of ubiquitously expressed JNK1 and JNK2 can lead to systemic side effects, as these isoforms are involved in essential physiological processes such as immune response and insulin signaling.[8] The termination of the Tanzisertib clinical trial highlights the potential for unforeseen toxicity.[6][10]
-
Lack of specificity: The beneficial effects observed in preclinical models may not be solely attributable to the inhibition of the desired neuronal JNK isoform.
Selective JNK3 Inhibitors: A Targeted Neurological Strategy
The brain-specific expression of JNK3 provides a strong rationale for the development of selective inhibitors to minimize peripheral side effects and enhance therapeutic precision.[6][8]
Performance and Experimental Data
| Inhibitor | Target | IC50 (nM) | Selectivity | Key Preclinical Findings in AD Models |
| Compound 1 (unnamed) | JNK3 | <1 | >500-fold vs. JNK1, >200-fold vs. JNK2[7] | Developed for Parkinson's disease, demonstrating the principle of isoform selectivity.[7] |
| Compound 3 (unnamed) | JNK3 | 40 | >2500-fold vs. JNK1 and JNK2[7] | Exhibited neuroprotective activity against Aβ-induced toxicity in SH-SY5Y cells.[7] |
| Compound 35b (unnamed) | JNK3 | 9.7 | >1000-fold vs. JNK1, ~10-fold vs. JNK2[11] | Demonstrated neuroprotective effects against Aβ-induced neuronal cell death in primary rat neurons.[11] Inhibited Aβ-induced caspase-3 activation.[11] |
Advantages of Selective JNK3 Inhibition:
-
Improved Safety Profile: By avoiding the inhibition of JNK1 and JNK2, selective JNK3 inhibitors are expected to have fewer systemic side effects.[8]
-
Targeted Efficacy: Directly addresses the specific JNK isoform implicated in the neurodegenerative processes of AD.[1][3]
Disadvantages of Selective JNK3 Inhibition:
-
Potential for Missed Therapeutic Effects: JNK1 and JNK2 may also contribute to some aspects of AD pathology, and their inhibition could be beneficial.
-
Developmental Challenges: Achieving high selectivity for JNK3 over the highly homologous JNK1 and JNK2 ATP-binding sites is a significant medicinal chemistry challenge.[11][12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: JNK signaling pathway in Alzheimer's disease and points of inhibitor intervention.
Caption: Experimental workflow for the evaluation of JNK inhibitors for Alzheimer's disease.
Experimental Protocols
In Vitro Aβ-Induced Neurotoxicity Assay
-
Cell Lines: SH-SY5Y human neuroblastoma cells or primary cortical neurons from rat embryos.
-
Methodology:
-
Cells are cultured in appropriate media and seeded in 96-well plates.
-
After adherence, cells are pre-treated with various concentrations of the JNK inhibitor (selective or pan-inhibitor) for 1-2 hours.
-
Oligomerized Aβ42 peptide (typically 5-10 µM) is then added to the culture medium to induce neurotoxicity.
-
Following a 24-48 hour incubation period, cell viability is assessed using an MTT or LDH assay.
-
The neuroprotective effect of the inhibitor is quantified by measuring the percentage of viable cells compared to Aβ42-treated and untreated controls.[11]
-
In Vivo Efficacy in a Transgenic Mouse Model of AD (e.g., 5xFAD)
-
Animal Model: 5xFAD transgenic mice, which express five human familial AD mutations and exhibit an aggressive amyloid pathology.
-
Methodology:
-
A cohort of 5xFAD mice (e.g., at 3-4 months of age) is treated with the JNK inhibitor or vehicle control via a clinically relevant route (e.g., oral gavage) for a specified duration (e.g., 3 months).
-
Behavioral Testing: In the final weeks of treatment, cognitive function is assessed using standardized tests such as the Morris water maze (spatial learning and memory) or the Y-maze (working memory).
-
Biochemical Analysis: Following the treatment period, mice are euthanized, and brain tissue is harvested. The cortex and hippocampus are dissected for biochemical analysis.
-
ELISA: To quantify soluble and insoluble Aβ40 and Aβ42 levels.
-
Western Blot: To measure levels of phosphorylated and total JNK, c-Jun, and Tau.
-
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ (e.g., 6E10) and phosphorylated Tau (e.g., AT8) to visualize and quantify plaque burden and NFT pathology.
-
Conclusion
The inhibition of the JNK signaling pathway represents a promising therapeutic strategy for Alzheimer's disease. While pan-JNK inhibitors have demonstrated proof-of-concept in preclinical models, their clinical development has been hampered by concerns over off-target effects and toxicity.[6][10] The development of selective JNK3 inhibitors offers a more targeted approach, with the potential for an improved safety profile by focusing on the brain-specific isoform.[7][8][12] Continued research and head-to-head comparative studies in relevant AD models are crucial to fully elucidate the therapeutic potential of selective JNK3 inhibition and to determine its advantages over a pan-JNK approach. The success of this strategy will depend on the development of highly potent and selective JNK3 inhibitors with favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
JNK3 Inhibitor-3: A Comparative Analysis of its Effects on JNK1 and JNK2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNK3 inhibitor-3, a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), and its effects on the phosphorylation of JNK1 and JNK2. JNKs are a family of serine/threonine protein kinases that play crucial roles in various cellular processes, including stress responses, apoptosis, and inflammation. The three main isoforms, JNK1, JNK2, and JNK3, share a high degree of homology, making the development of isoform-specific inhibitors a significant challenge. JNK3 is predominantly expressed in the brain, heart, and testes, and its inhibition is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease.
This guide presents quantitative data on the inhibitory activity of this compound against all three JNK isoforms, details a comprehensive experimental protocol for assessing JNK phosphorylation, and provides visual diagrams to illustrate the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
The inhibitory activity of this compound (also referred to as compound 15g) has been evaluated against JNK1, JNK2, and JNK3. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for JNK3.
| Kinase Isoform | IC50 (nM) |
| JNK1 | 147.8[1] |
| JNK2 | 44.0[1] |
| JNK3 | 4.1[1] |
Table 1: Inhibitory Activity of this compound against JNK Isoforms. The data clearly indicates that this compound is significantly more potent against JNK3 compared to JNK1 and JNK2, with approximately 36-fold and 10-fold selectivity over JNK1 and JNK2, respectively.
JNK Signaling Pathway and Inhibition
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various stress stimuli, including inflammatory cytokines and environmental stresses. Activation of the JNK pathway involves a cascade of phosphorylation events, ultimately leading to the phosphorylation and activation of JNK itself. Activated JNK then phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis and other cellular responses. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JNK3 and preventing its kinase activity.
Caption: JNK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
To assess the effect of this compound on the phosphorylation of JNK1 and JNK2, a Western blot analysis is a standard and effective method. This protocol provides a detailed methodology for such an experiment.
Protocol: Western Blot Analysis of JNK1/2 Phosphorylation
1. Cell Culture and Treatment:
-
Cell Line: Use a cell line that endogenously expresses JNK1 and JNK2, such as HEK293T or HeLa cells.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: To induce JNK phosphorylation, treat the cells with a known JNK activator, such as Anisomycin (25 µg/mL for 30 minutes) or UV irradiation.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours before adding the JNK activator. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK1/2 (e.g., anti-phospho-JNK (Thr183/Tyr185)) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total JNK1/2.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phospho-JNK bands to the total JNK bands.
Caption: A typical experimental workflow for assessing JNK phosphorylation.
Conclusion
This compound demonstrates significant selectivity for JNK3 over JNK1 and JNK2, as evidenced by its IC50 values. While it is a potent inhibitor of JNK3, it does exhibit some off-target effects on JNK1 and JNK2 at higher concentrations. The provided experimental protocol offers a robust method for researchers to independently verify and quantify the impact of this compound on the phosphorylation of JNK1 and JNK2 in a cellular context. This information is crucial for the accurate interpretation of experimental results and for the further development of highly selective JNK inhibitors for therapeutic applications.
References
Navigating Neuroprotection: A Comparative Guide to JNK3 Inhibitor Efficacy in Neuronal Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of c-Jun N-terminal kinase 3 (JNK3) inhibitors in various neuronal cell lines. While direct experimental data for the specific compound "JNK3 inhibitor-3" in commonly used SH-SY5Y and PC12 neuroblastoma cell lines is not publicly available, this guide leverages data from other selective JNK3 inhibitors and the well-characterized pan-JNK inhibitor, SP600125, to offer valuable insights into their neuroprotective potential.
The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the brain-specific isoform JNK3, plays a pivotal role in neuronal apoptosis and is a key therapeutic target in neurodegenerative diseases.[1] This guide synthesizes available data to compare the performance of JNK3 inhibitors, providing a framework for selecting appropriate compounds for further investigation.
Data Presentation: Quantitative Comparison of JNK Inhibitors
The following tables summarize the inhibitory activity and neuroprotective effects of various JNK inhibitors in different neuronal cell models.
Table 1: Inhibitory Activity (IC50) of JNK Inhibitors
| Inhibitor | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Cell Line | Reference |
| This compound | 147.8 | 44.0 | 4.1 | N/A (Biochemical Assay) | [2] |
| SP600125 | 40 | 40 | 90 | N/A (Biochemical Assay) | [1] |
| FMU200 | >1000 (at 0.5 µM, 16% residual activity) | ~100 (at 0.5 µM, 5% residual activity) | 0.3 | N/A (Biochemical Assay) | [3][4] |
| Compound 26n (Aminopyrazole derivative) | >5000 | 255 | 98 | N/A (Biochemical Assay) | [5][6] |
Table 2: Efficacy of JNK Inhibitors in SH-SY5Y Human Neuroblastoma Cells
| Inhibitor | Assay | Model | Concentration | Effect | Reference |
| FMU200 | MTT Assay | 6-OHDA-induced toxicity | 1 µM | ~20% increase in cell viability | [3][7] |
| FMU200 | Flow Cytometry (Annexin V/PI) | H2O2-induced apoptosis | 1 µM | Significant reduction in early and late apoptotic cells | [3][7] |
| FMU200 | DCFDA Assay | H2O2-induced ROS | 1 µM | Significant decrease in ROS levels | [3][7] |
| SP600125 | MTT Assay | 6-OHDA-induced toxicity | 1 µM | No significant neuroprotection | [3] |
| Compound 26n (Aminopyrazole derivative) | Cell Viability Assay | 6-OHDA-induced toxicity | 1 µM | >80% cell viability | [5][6] |
| Compound 26n (Aminopyrazole derivative) | Mitochondrial ROS Assay | 6-OHDA-induced ROS | 40 nM | Significant reduction in mitochondrial ROS | [5][6] |
Table 3: Efficacy of JNK Inhibitors in PC12 Rat Pheochromocytoma Cells
| Inhibitor | Assay | Model | Concentration | Effect | Reference |
| SP600125 | Neurite Outgrowth Assay | NGF-induced differentiation | 10 µM | Inhibition of neurite outgrowth | [8] |
| SP600125 | Cell Viability Assay | 6-OHDA-induced toxicity | 2 µM | Significant protection from cell death | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Culture and Differentiation
-
SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. For differentiation, cells are treated with 10 µM all-trans-retinoic acid (RA) for 5-7 days.
-
PC12 Cells: Rat pheochromocytoma PC12 cells are maintained in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Neuronal differentiation is induced by treating the cells with 50-100 ng/mL Nerve Growth Factor (NGF).
Cell Viability Assessment (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the JNK inhibitor for 1-2 hours.
-
Induce neurotoxicity by adding the desired stressor (e.g., 6-hydroxydopamine [6-OHDA] or hydrogen peroxide [H2O2]).
-
After the desired incubation period (e.g., 24 or 48 hours), add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Plate cells in a 6-well plate and treat with the JNK inhibitor and neurotoxic agent as described for the MTT assay.
-
After treatment, harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)
-
Seed cells in a black 96-well plate and treat with the JNK inhibitor and an oxidative stressor (e.g., H2O2).
-
After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess DCFDA.
-
Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: JNK Signaling Pathway in Neuronal Apoptosis.
Caption: Experimental Workflow for Efficacy Testing.
Caption: Logical Relationship of JNK Inhibitors.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel JNK3 Inhibitors for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinase 3 (JNK3) is a key signaling protein predominantly expressed in the central nervous system, where it plays a critical role in neuronal apoptosis and inflammatory pathways. Its targeted inhibition represents a promising therapeutic strategy for a range of neurodegenerative disorders. This guide provides a head-to-head comparison of recently developed, novel JNK3 inhibitors, presenting key performance data from published experimental studies to aid researchers in selecting the most appropriate tool compounds for their specific applications.
Performance Comparison of Novel JNK3 Inhibitors
The following tables summarize the in vitro and cellular activities of several novel JNK3 inhibitors. These compounds have been selected based on their high potency and selectivity for JNK3 over other JNK isoforms and related kinases.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK2 IC50 (nM) | p38α IC50 (nM) | Selectivity (JNK1/JNK3) | Selectivity (p38α/JNK3) | Source |
| IQ-1S | High Affinity (Kd) | Lower Affinity | No Binding | - | Selective for JNK1/3 over JNK2 | - | [1] |
| Compound 35b | 9.7 | >10,000 | ~97 | >10,000 | >1000-fold | >1000-fold | [2] |
| Compound 24a | 12 | - | - | - | - | - | [3] |
| Compound 26a | - | - | - | - | Better than N-methyl analog | - | [4] |
| SR-3576 | 7 | - | - | >20,000 | - | >2800-fold | [5] |
| Compound 6 | 130.1 | - | - | - | - | - | [6] |
Table 2: Cellular Activity and Neuroprotective Effects
| Compound | Cellular Assay | Key Findings | Source |
| IQ-1S | Inhibition of LPS-induced NF-κB/AP-1 activation in THP-1Blue monocytes | IC50 of 0.5 ± 0.1 μM | [7] |
| Inhibition of c-Jun phosphorylation in MonoMac-6 cells | Dose-dependent inhibition | [7] | |
| Neuroprotection in OXYS rats (in vivo) | Suppressed neurodegenerative processes | [8] | |
| Compound 35b | Neuroprotection against Aβ-induced neurotoxicity in primary rat cortical neurons | Significant neuroprotective effect | [2] |
| Compounds 24a & 26a | Neuroprotection against Aβ1-42-induced toxicity in primary neuronal cells | Significant neuroprotective effects | [3] |
| Mitigation of Aβ1-42-induced c-Jun and APP phosphorylation | Confirmed by Western blot | [3] | |
| SR-3576 | Inhibition of c-Jun phosphorylation in INS-1 cells | IC50 of ~1 μM | [5] |
| Compound 6 | Reduction of TNF-α release in macrophages | Potent reduction |
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling cascade, highlighting the central role of JNK3 in response to cellular stress.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published research and may require optimization for specific experimental conditions.
In Vitro JNK3 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by JNK3.
-
Materials:
-
384-well polystyrene HTRF plates
-
Recombinant active JNK3α1
-
Biotinylated FL-ATF-2 substrate
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.0), 2.5 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT, 0.01% Triton X-100
-
Quenching Solution: 50 mM HEPES (pH 7.0), 14 mM EDTA, 0.01% Triton X-100, 400 mM KF
-
Detection Reagents: Streptavidin-xlAPC and Europium cryptate-labeled anti-phospho-ATF-2 antibody
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of the compound dilutions.
-
Add 5 µL of a solution containing JNK3 enzyme and biotinylated FL-ATF-2 substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 4.5 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.
-
Incubate the plate for 15 minutes at room temperature.
-
Stop the reaction by adding 10 µL of quenching solution.
-
Add 10 µL of the detection reagent mixture.
-
Incubate for 1 hour at room temperature.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.[5]
-
Cellular JNK Phosphorylation Assay (In-Cell Western)
This assay quantifies the phosphorylation of the JNK substrate c-Jun within cells.
-
Materials:
-
INS-1 β-pancreatic cells (or other suitable cell line)
-
96-well plates
-
Cell culture medium
-
Stimulant (e.g., cytokines, anisomycin)
-
Test compounds
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: anti-phospho-c-Jun and a normalization antibody (e.g., anti-actin)
-
Fluorescently labeled secondary antibodies
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist to activate the JNK pathway.
-
After the desired stimulation time, fix the cells.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Wash the cells again and acquire images using an infrared imaging system.
-
Quantify the fluorescence intensity for both phospho-c-Jun and the normalization protein.
-
Calculate the ratio of phospho-c-Jun to the normalization protein and determine the IC50 of the inhibitor.[5]
-
Neuroprotection Assay (Amyloid-β Induced Toxicity)
This assay assesses the ability of a JNK3 inhibitor to protect neurons from amyloid-β (Aβ)-induced cell death.
-
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Aβ1-42 peptide, pre-aggregated
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo)
-
-
Procedure:
-
Culture primary cortical neurons in 96-well plates.
-
After a suitable period of in vitro culture (e.g., 7 days), treat the neurons with various concentrations of the test compound for 1 hour.
-
Add pre-aggregated Aβ1-42 to the culture medium to induce neurotoxicity.
-
Incubate for 24-48 hours.
-
Measure cell viability using a luminescent or fluorescent assay according to the manufacturer's instructions.
-
Determine the concentration-dependent neuroprotective effect of the inhibitor.[2][9]
-
Experimental Workflow for JNK3 Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel JNK3 inhibitors.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of the Lithium Salt of a Novel JNK Inhibitor in an Animal Model of Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK (c-Jun N-Terminal Kinase) Inhibitor IQ-1S Suppresses Premature Aging of OXYS Rat Brain - Zhdankina - Nejrohimiâ [aspvestnik.ru]
- 9. mdpi.com [mdpi.com]
The Neuroprotective Efficacy of JNK3 Inhibitor-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinase 3 (JNK3) has emerged as a promising therapeutic target for neurodegenerative diseases due to its critical role in neuronal apoptosis. This guide provides a comparative analysis of JNK3 inhibitor-3, evaluating its neuroprotective effects against other JNK inhibitors and alternative neuroprotective strategies. The information is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.
Mechanism of Action: JNK3 in Neuronal Apoptosis
JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system.[1][2] Various stress signals, including oxidative stress, neuroinflammation, and excitotoxicity, activate a signaling cascade that leads to the phosphorylation and activation of JNK3.[1] Activated JNK3, in turn, phosphorylates downstream targets, including the transcription factor c-Jun. This leads to the expression of pro-apoptotic genes and ultimately, neuronal cell death.[1][3] JNK3 inhibitors exert their neuroprotective effect by blocking this pathway, thereby preventing the downstream apoptotic events.
// Nodes Stress [label="Stress Stimuli\n(Oxidative Stress, Neuroinflammation)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAP3K\n(e.g., ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; MKK4_7 [label="MKK4/7", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK3 [label="JNK3", fillcolor="#FBBC05", fontcolor="#202124"]; cJun [label="c-Jun", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Neuronal Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK3_Inhibitor [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stress -> MAP3K; MAP3K -> MKK4_7; MKK4_7 -> JNK3; JNK3 -> cJun; cJun -> Apoptosis; JNK3_Inhibitor -> JNK3 [arrowhead=tee, color="#EA4335"]; } JNK3 signaling pathway in neuronal apoptosis.
Comparative Efficacy of JNK Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other notable JNK inhibitors. The data highlights the varying degrees of potency and selectivity among these compounds.
| Inhibitor | Type | IC50 JNK1 (nM) | IC50 JNK2 (nM) | IC50 JNK3 (nM) | Reference |
| This compound | Selective | 147.8 | 44.0 | 4.1 | [4] |
| SP600125 | Pan-JNK | 40 | 40 | 90 | [1] |
| AS6001245 | Pan-JNK | 150 | 220 | 70 | [1] |
| Bentamapimod (AS602801) | Pan-JNK | 80 | 90 | 230 | [1] |
| Compound 35b | Selective | >10,000 | 97 | 9.7 | [5] |
| JNK-IN-8 | Irreversible | - | - | - | [1] |
| IQ-1S | Selective | - | - | High Affinity | [6] |
Note: A lower IC50 value indicates greater potency. Data for JNK-IN-8 and IQ-1S is presented as described in the source.
Performance in Neuroprotection Assays
This section compares the neuroprotective effects of this compound with other neuroprotective agents in various experimental models.
| Compound | Experimental Model | Assay | Key Findings | Reference |
| This compound | Aβ₁₋₄₂-induced neurotoxicity in rat cortical neurons | MTT Assay | Protected neurons against Aβ₁₋₄₂-induced toxicity. | [4] |
| Compound 35b | Aβ₄₂-treated rat primary cortical neurons | MTT Assay | Showed concentration-dependent neuroprotective effects. | [5] |
| IQ-1S | Rat model of transient focal cerebral ischemia | Infarct Volume | Significantly reduced infarct volumes compared to vehicle. | [6] |
| SP600125 | APP/Aβ-induced neurodegeneration in brain slices | Neuronal Degeneration | Blocked neurodegeneration downstream of APP/Aβ production. | [7] |
| Resveratrol | Aβ₄₂-treated rat primary cortical neurons | MTT Assay | Positive control, showed neuroprotective effects. | [5] |
| NA-1 (Nerinetide) | Stroke patients in endovascular thrombectomy | Disability Score | Reduced disability score in a phase III clinical trial. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Neuronal Viability
Objective: To assess the protective effect of a compound against toxin-induced neuronal cell death by measuring mitochondrial metabolic activity.
Protocol:
-
Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a suitable density and allow them to adhere and differentiate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1-2 hours).
-
Toxin Induction: Induce neurotoxicity by adding a neurotoxic agent (e.g., Aβ₁₋₄₂, 6-OHDA, or glutamate) to the wells and incubate for 24-48 hours. Include vehicle-treated and toxin-only control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
// Nodes Plating [label="Plate Neuronal Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreatment [label="Pre-treat with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Toxin [label="Induce Neurotoxicity\n(e.g., Aβ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MTT [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="Measure Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Plating -> Pretreatment; Pretreatment -> Toxin; Toxin -> MTT; MTT -> Solubilize; Solubilize -> Read; } Workflow for the MTT assay.
TUNEL Assay for Apoptosis
Objective: To detect and quantify apoptotic cell death by labeling the fragmented DNA in the nucleus.
Protocol:
-
Sample Preparation: Prepare cultured cells on coverslips or brain tissue sections on slides.
-
Fixation and Permeabilization: Fix the samples with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 or proteinase K.
-
TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or a fluorescently labeled dUTP).
-
Detection:
-
For fluorescently labeled nucleotides, directly visualize the signal using a fluorescence microscope.
-
For biotin-labeled nucleotides, incubate with a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate, which can be visualized with a light microscope.
-
-
Counterstaining: Counterstain the nuclei with a suitable dye (e.g., DAPI or Hoechst for fluorescence, or Hematoxylin for chromogenic detection) to visualize all cells.
-
Imaging and Quantification: Acquire images using an appropriate microscope and quantify the percentage of TUNEL-positive cells relative to the total number of cells.
// Nodes Sample [label="Prepare Cell/Tissue\nSample", fillcolor="#F1F3F4", fontcolor="#202124"]; FixPerm [label="Fix and Permeabilize", fillcolor="#F1F3F4", fontcolor="#202124"]; TUNEL [label="Incubate with\nTUNEL Reaction Mix", fillcolor="#FBBC05", fontcolor="#202124"]; Detect [label="Detection\n(Fluorescence or Chromogenic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Counterstain [label="Counterstain Nuclei", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Image and Quantify", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> FixPerm; FixPerm -> TUNEL; TUNEL -> Detect; Detect -> Counterstain; Counterstain -> Analyze; } Workflow for the TUNEL assay.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent, exhibiting high potency and selectivity for its target. The provided data indicates its efficacy in preclinical models of neurodegeneration. When compared to pan-JNK inhibitors, its selectivity may offer a more favorable side-effect profile, a critical consideration for chronic neurodegenerative diseases. While direct comparative data with a wide range of non-JNK inhibitor neuroprotective agents is still emerging, the existing evidence strongly supports the continued investigation of this compound as a viable therapeutic strategy. The experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in this promising area of neuropharmacology.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effects of a Novel Inhibitor of c-Jun N-Terminal Kinase in the Rat Model of Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of c-Jun Kinase Provides Neuroprotection in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Modes of JNK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the brain. Its role in neuronal apoptosis has made it a significant therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] The development of potent and selective JNK3 inhibitors is a key focus of drug discovery efforts. A major challenge lies in achieving isoform selectivity against the ubiquitously expressed JNK1 and JNK2, with which JNK3 shares a high degree of sequence identity in the ATP-binding site.[2] This guide provides a comparative analysis of the binding modes of various classes of JNK3 inhibitors, supported by structural and quantitative data, to elucidate the strategies employed to achieve potency and selectivity.
The JNK Signaling Pathway
The JNK signaling cascade is activated by various stress stimuli, leading to the phosphorylation of downstream transcription factors like c-Jun. JNK3's specific involvement in neuronal stress pathways underscores its importance as a drug target.
Comparative Analysis of Inhibitor Binding Modes
Most JNK3 inhibitors are ATP-competitive, targeting the ATP-binding site located between the N- and C-terminal lobes of the kinase.[3] Key features of this site include the hinge region, which forms crucial hydrogen bonds with inhibitors, a "gatekeeper" methionine residue (Met146) that controls access to a deeper hydrophobic pocket, and this selectivity pocket itself.[1] Different inhibitor scaffolds exploit these features in distinct ways to achieve high affinity and selectivity.
Key Inhibitor Scaffolds and Their Interactions
1. Aminopyrazole Derivatives:
This class of inhibitors has demonstrated high potency and isoform selectivity. The crystal structure of compound 26k in complex with JNK3 reveals a binding mode anchored by hydrogen bonds between the inhibitor's aminopyrazole moiety and the hinge residue Met149.[4] The benzamide portion of the molecule extends into the active site, where substitutions can be made to optimize interactions. The selectivity of these compounds is often attributed to interactions within the hydrophobic selectivity pocket, which differs slightly between JNK isoforms.[1]
2. Pyridinylimidazole Scaffolds:
Originally developed as p38 MAPK inhibitors, modifying the substitution pattern of the pyridinylimidazole scaffold has yielded potent and selective JNK3 inhibitors.[5] These inhibitors also form key hydrogen bonds with the hinge residue Met149. Selectivity for JNK3 over p38α can be achieved by targeting non-conserved residues. For instance, Gln155 in JNK3, which is an asparagine in p38α, presents an opportunity for designing selective interactions.[5]
3. Covalent Inhibitors:
Covalent inhibitors form an irreversible bond with a non-catalytic cysteine residue (Cys154) near the ATP-binding site. Compounds like JNK-IN-2 and JNK-IN-7 feature an aminopyrimidine motif that anchors the molecule to the hinge region (Met149) through hydrogen bonds, while a reactive acrylamide "warhead" forms a covalent bond with Cys154.[6] This covalent interaction provides high potency and prolonged duration of action. The rest of the inhibitor occupies the ATP-binding site, making hydrophobic contacts with key residues.[6]
Quantitative Binding Data
The following table summarizes the inhibitory activities of representative JNK3 inhibitors, highlighting their potency and selectivity across JNK isoforms.
| Inhibitor Class | Compound | JNK1 (IC50, nM) | JNK2 (IC50, nM) | JNK3 (IC50, nM) | Selectivity (JNK1/JNK3) | Reference |
| Aminopyrazole | 26n | >10,000 | 1,460 | 11 | >900-fold | [4] |
| Thiophenyl Pyrazolourea | Compound 2 | >10,000 | 1,365 | 35 | >285-fold | [1] |
| Pyridinylimidazole | Compound 44 | 2,700 | 1,100 | 130 | 21-fold | [5] |
| Covalent | JNK-IN-7 | 4.9 | 1.8 | 1.3 | 3.8-fold | [6] |
Summary of Molecular Interactions
This table details the critical protein-ligand interactions observed in the co-crystal structures of selected inhibitors with JNK3.
| Compound | PDB ID | H-Bonds (Hinge Region) | Key Hydrophobic Contacts | Covalent Bond |
| 26k (Aminopyrazole) | 4X21 | Met149 (main chain N, O)[4] | Ile70, Val78, Leu206, Met146[4] | N/A |
| Compound 33 (Piperazine) | 3FV8 | Met149 | Met146, Ile70, Val78, Val196, Leu206[7] | N/A |
| JNK-IN-7 (Covalent) | 4L7F | Met149 (main chain N, O)[6] | Met146, Leu206, Val196 | Cys154[6] |
Experimental Methodologies
The characterization of JNK3 inhibitors involves a combination of computational, biochemical, and biophysical techniques to determine binding affinity, mode of action, and structural interactions.
Workflow for Inhibitor Discovery and Characterization
Experimental Protocols
1. Molecular Docking
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a protein target.[3][8]
-
Protein Preparation: The crystal structure of JNK3 (e.g., PDB ID: 1JNK, 7S1N) is obtained from the Protein Data Bank.[3][8] Water molecules and any co-crystallized ligands are removed. The protein structure is prepared by adding hydrogen atoms, assigning bond orders, and performing energy minimization using a molecular modeling suite like Schrödinger or AutoDock.[8][9]
-
Ligand Preparation: 2D or 3D structures of potential inhibitors are prepared by assigning correct protonation states and generating low-energy conformers.
-
Grid Generation: A receptor grid defining the binding site is generated, typically centered on the location of a known co-crystallized ligand in the ATP-binding pocket.[8]
-
Docking Simulation: Ligands are docked into the prepared receptor grid using software such as AutoDock Vina or Glide.[3] The program samples different ligand poses and scores them based on a scoring function that estimates binding affinity.
-
Analysis: The resulting poses are analyzed based on their docking scores and interactions with key residues (e.g., Met149).[10] Promising compounds are selected for experimental validation.
2. In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A decrease in ADP production in the presence of a compound indicates inhibition.[3]
-
Reaction Setup: The assay is prepared in a multi-well plate. Each well contains active JNK3 enzyme, a suitable substrate (e.g., p38 substrate), ATP, and the test inhibitor at various concentrations in a reaction buffer.[3] Control wells (e.g., no inhibitor, no enzyme) are included.
-
Incubation: The reaction mixture is incubated at room temperature for a set period (e.g., 1 hour) to allow the kinase reaction to proceed.[3]
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: A Kinase Detection Reagent is then added, which converts the ADP produced into ATP and uses this new ATP to drive a luciferase/luciferin reaction, generating a luminescent signal.
-
Signal Detection: The luminescence, which is directly proportional to the amount of ADP produced and thus to JNK3 activity, is measured using a plate reader.
-
Data Analysis: The inhibitory activity is calculated relative to the control without an inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
3. Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12][13]
-
Sample Preparation: Purified JNK3 protein is placed in the sample cell of the calorimeter. The inhibitor is loaded into the titration syringe at a concentration typically 10-20 times that of the protein. Both solutions must be in identical buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the inhibitor solution are made into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the heat change after each injection. As the protein becomes saturated with the ligand, the heat change per injection decreases.
-
Data Analysis: The raw data (power vs. time) is integrated to obtain the heat change per injection (kcal/mol). These values are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model (e.g., one-site binding) to determine the thermodynamic parameters: Kd, n, and ΔH.[14]
4. X-ray Crystallography
This technique provides high-resolution 3D structural information of the JNK3-inhibitor complex, revealing the precise binding mode.[3][15]
-
Protein Expression and Purification: Recombinant human JNK3 is expressed (e.g., in E. coli) and purified to high homogeneity.
-
Crystallization: The purified JNK3 protein is crystallized, often in the presence of a non-hydrolyzable ATP analog like AMP-PNP.[15] This is typically done using vapor diffusion methods (hanging or sitting drops), where the protein solution is mixed with a crystallization solution containing precipitants (e.g., PEG), salts, and buffers.[15][16]
-
Soaking or Co-crystallization: To obtain the JNK3-inhibitor complex structure, the inhibitor can be introduced either by soaking it into pre-formed JNK3 crystals or by co-crystallizing the protein in the presence of the inhibitor.[17]
-
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam (often at a synchrotron source). The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.[16]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model is built into this map and refined to best fit the experimental data, yielding an atomic-resolution structure of the JNK3-inhibitor complex. The final structure reveals detailed interactions, such as hydrogen bonds and hydrophobic contacts.[3]
References
- 1. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking of C-Jun-N-Terminal Kinase (Jnk) with amino-pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of potential JNK3 inhibitors through virtual screening, molecular docking and molecular dynamics simulation as therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 13. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
Assessing the Selectivity of JNK3 Inhibitor-3 Against a Kinase Panel
This guide provides an objective comparison of the selectivity of a potent c-Jun N-terminal kinase 3 (JNK3) inhibitor, herein referred to as JNK3 inhibitor-3, against a broad panel of protein kinases. The data presented is based on published findings for the selective JNK3 inhibitor compound 35b, which serves as a representative example for this analysis.[1] This document is intended for researchers, scientists, and drug development professionals interested in the characterization of kinase inhibitors.
Introduction to JNK3 Inhibition
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key players in cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[2] The JNK signaling pathway is involved in a range of cellular processes, including proliferation, apoptosis, and embryonic development.[3] There are three main JNK isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[4][5] This tissue-specific expression makes JNK3 an attractive therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3]
Developing isoform-selective JNK3 inhibitors is challenging due to the high degree of sequence identity in the ATP-binding pocket among the three JNK isoforms.[6] Poor selectivity can lead to off-target effects and potential toxicity. Therefore, rigorous assessment of an inhibitor's selectivity profile across the human kinome is a critical step in its preclinical development.
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself.[7] Various extracellular and intracellular stress signals activate this pathway, leading to the phosphorylation of JNK by the upstream kinases MKK4 and MKK7.[2][7][8] Activated JNK then phosphorylates a variety of substrates, including transcription factors like c-Jun, which in turn regulate the expression of genes involved in apoptosis and other cellular responses.[7]
Figure 1. Simplified JNK Signaling Pathway and the point of intervention for this compound.
Quantitative Assessment of this compound Selectivity
The selectivity of this compound was evaluated through in vitro kinase assays. The inhibitory activity is reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Isoform Selectivity within the JNK Family
A primary measure of a JNK3 inhibitor's utility is its selectivity against the other JNK isoforms, JNK1 and JNK2. This compound demonstrates excellent selectivity for JNK3 over both JNK1 and JNK2.
| Kinase | This compound (IC50 in µM) | Reference Inhibitor (SP600125, IC50 in µM) |
| JNK3 | 0.0097 | 0.0848 |
| JNK2 | 0.898 | 0.040 |
| JNK1 | >10 | 0.040 |
| Table 1: JNK Isoform Selectivity. Data is derived from studies on compound 35b.[1] |
As shown in Table 1, this compound is over 90-fold more selective for JNK3 than for JNK2 and over 1000-fold more selective for JNK3 than for JNK1.[1] This high degree of isoform selectivity is a significant advantage over pan-JNK inhibitors like SP600125, which inhibit all three isoforms at similar concentrations.[1]
Selectivity Across a Broader Kinase Panel
To assess for potential off-target effects, this compound was screened against a panel of 38 other protein kinases at a concentration of 1 µM. The results are summarized below, showing the percent inhibition for each kinase.
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| MAPK | JNK3 | 90% |
| JNK2 | <15% | |
| GSK3β | <15% | |
| Other Kinases | 36 other kinases | <15% |
| Table 2: Kinase Selectivity Panel Results. Data is derived from studies on compound 35b.[1] A full list of the 38 kinases is not provided in the source material, but the summary indicates minimal activity against them. |
The data clearly indicates that this compound has an excellent selectivity profile, with significant inhibitory activity only against its intended target, JNK3, at the tested concentration.[1] Further testing revealed that the IC50 for GSK3β was over 600-fold higher than that for JNK3, confirming the high selectivity.[1]
Experimental Protocols
The following section outlines a general methodology for determining the selectivity of a kinase inhibitor, based on widely used biochemical assay principles.
Kinase Selectivity Profiling Assay (General Protocol)
Kinase selectivity is typically assessed using in vitro enzymatic assays that measure the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The ADP-Glo™ Kinase Assay is a common luminescence-based method used for this purpose.
Figure 2. General workflow for a kinase selectivity assay using the ADP-Glo™ method.
Objective: To determine the IC50 value of an inhibitor against a panel of kinases.
Materials:
-
Purified, active protein kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (specific composition depends on the kinase)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagents)
-
Multi-well plates (e.g., 384-well)
-
Luminometer for signal detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase Reaction: Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow the enzymatic reaction to proceed.[9]
-
Signal Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for approximately 40 minutes.
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP. The newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is proportional to the amount of ADP formed. Incubate for 30-60 minutes.
-
-
Data Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
The activity in the presence of the inhibitor is calculated as a percentage of the activity in the DMSO control wells.
-
For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
This protocol provides a framework for assessing inhibitor selectivity. The specific concentrations of kinase, substrate, and ATP must be optimized for each individual assay in the panel to ensure reliable and comparable results.[10][11]
References
- 1. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
JNK3 Knockout Mice Versus JNK3 Inhibitor Treatment: A Comparative Guide for Neurodegenerative Disease Research
A comprehensive analysis of two key research modalities for investigating the role of c-Jun N-terminal kinase 3 in neurodegeneration, supported by experimental data and detailed protocols.
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system (CNS) and has emerged as a critical mediator of neuronal apoptosis and neuroinflammation.[1][2] Its role in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and stroke, has made it a promising therapeutic target.[1][3][4] Researchers primarily utilize two powerful approaches to investigate and target JNK3: genetic knockout in mouse models and pharmacological inhibition.
This guide provides a detailed comparison of JNK3 knockout mice studies and JNK3 inhibitor treatments, offering researchers, scientists, and drug development professionals a comprehensive overview of the experimental data, methodologies, and key findings associated with each approach.
JNK3 Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway activated by various stress stimuli, including oxidative stress, inflammatory cytokines, and protein aggregates.[1][5] The activation of this pathway, particularly the JNK3 isoform in neurons, can lead to apoptotic cell death and contribute to the pathology of neurodegenerative disorders.[3][5] The core of this pathway involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which in this case is JNK.[5]
Comparative Experimental Workflow
The experimental workflows for JNK3 knockout and inhibitor studies share the common goal of assessing the impact of JNK3 modulation on disease pathology but differ fundamentally in their approach. The knockout model provides a lifelong absence of the JNK3 protein, whereas inhibitor studies involve the acute or chronic administration of a small molecule to block JNK3 activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK3 as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
JNK3 as a Therapeutic Target in Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, has emerged as a promising therapeutic target for ischemic stroke. Its preferential expression in the central nervous system positions it as a key player in the neuronal stress response to ischemic injury. This guide provides a comparative analysis of JNK3 inhibition against other therapeutic strategies, supported by preclinical experimental data.
JNK3 Signaling in Ischemic Stroke
Ischemic stroke triggers a complex signaling cascade leading to neuronal apoptosis. JNK3 is a critical component of this stress-induced pathway. Following an ischemic event, noxious stimuli activate a kinase cascade that leads to the phosphorylation and activation of JNK3. Activated JNK3, in turn, phosphorylates the transcription factor c-Jun, which increases the expression of pro-apoptotic genes such as Bim and Fas.[1] Furthermore, JNK3 can directly influence mitochondrial apoptotic pathways, promoting the release of cytochrome c.[1] Inhibition of this pathway is therefore a rational approach to mitigate neuronal damage following a stroke.
Preclinical Validation of JNK3 as a Therapeutic Target
Preclinical studies have provided strong evidence supporting JNK3 as a viable target for stroke therapy. Targeted deletion of the Jnk3 gene in mice has been shown to confer significant protection against brain injury in models of cerebral ischemia-hypoxia.[1][2] Pharmacological inhibition of JNK3 has also demonstrated neuroprotective effects in various preclinical stroke models.[3][4][5] While no JNK3 inhibitors have yet been validated in human clinical trials for stroke, their potential remains a significant area of research.[4] Some pan-JNK inhibitors have entered clinical trials for other neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7]
Comparative Analysis of Therapeutic Targets in Stroke
The following tables summarize the preclinical data for JNK3 inhibition compared to other emerging therapeutic strategies for ischemic stroke.
Table 1: Comparison of Preclinical Efficacy of Different Therapeutic Targets in Stroke Models
| Therapeutic Target | Key Molecules/Inhibitors | Animal Model | Infarct Volume Reduction | Neurological Deficit Improvement | Reference |
| JNK3 Inhibition | SP600125, JNK-IN-8, D-JNKI1 | MCAO (rat, mouse) | Significant reduction | Improved functional recovery | [5][8][9] |
| Caspase Inhibition | z-VAD.fmk, z-DEVD.fmk, NWL283 | MCAO (rat) | Significant reduction | Improved neurological outcome | [1][10][11] |
| Sigma-1 Receptor Agonism | PRE-084, SA4503, YL-0919 | MCAO (rat, mouse) | No significant reduction | Enhanced functional recovery | [12][13][14][15] |
| PI3K/Akt Pathway Activation | Various natural compounds | MCAO (rat) | Reduction in infarct area | Improved neurological function | [16][17][18] |
| Bcl-2 Family Modulation | Baicalin, Chlorogenic Acid, Bim deletion | MCAO (rat, mouse) | Reduction in infarct size | Alleviated neurological deficits | [19][20][21] |
| Neurotrophic Factors | BDNF, NGF | MCAO (rat) | Drastic reduction | Promoted sensorimotor recovery | [3][22] |
Table 2: Overview of Experimental Protocols
| Parameter | JNK3 Inhibition Studies | Alternative Target Studies |
| Animal Models | Middle Cerebral Artery Occlusion (MCAO) in rats and mice (transient and permanent).[5][8] Levine model of stroke.[1] | MCAO in rats and mice is the most common model.[10][12][18][19][22] |
| Key Outcome Measures | Infarct volume measurement (e.g., TTC staining), neurological scoring (e.g., mNSS), behavioral tests (e.g., rotarod, grip strength), molecular analysis (Western blot for p-c-Jun, immunohistochemistry for apoptotic markers). | Infarct volume, neurological scores, behavioral tests, histological analysis, and molecular assays specific to the target pathway (e.g., caspase activity assays, ELISA for neurotrophic factors). |
| Administration Route | Intraperitoneal, intravenous, or intracerebroventricular injection of inhibitors.[5] | Varies depending on the therapeutic agent and includes intraperitoneal, intravenous, and intranasal routes.[4][12] |
Experimental Workflow for Preclinical Stroke Studies
The validation of potential therapeutic targets for stroke typically follows a standardized experimental workflow in preclinical animal models.
References
- 1. Inhibition of Apoptosis in a Model of Ischemic Stroke Leads to Enhanced Cell Survival, Endogenous Neural Precursor Cell Activation and Improved Functional Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical role of neural-specific JNK3 for ischemic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection in Experimental Stroke with Targeted Neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal Delivery of Caspase-9 Inhibitor Reduces Caspase-6-Dependent Axon/Neuron Loss and Improves Neurological Function after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The sigma-1 receptor enhances brain plasticity and functional recovery after experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Therapeutic Trend: Natural Medicine for Ameliorating Ischemic Stroke via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. PI3K/Akt Pathway Contributes to Neurovascular Unit Protection of Xiao-Xu-Ming Decoction against Focal Cerebral Ischemia and Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of chlorogenic acid by controlling the Bcl-2 family protein in a stroke animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bim Deletion Reduces Functional Deficits Following Ischemic Stroke in Association with Modulation of Apoptosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brain-Derived Neurotrophic Factor and Its Potential Therapeutic Role in Stroke Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JNK3 Inhibitor-3 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JNK3 inhibitor-3 and other prominent neuroprotective agents, focusing on their mechanisms of action, and supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds in the context of neurodegenerative diseases and acute neurological injury.
Introduction to Neuroprotection and Key Therapeutic Targets
Neuroprotection aims to prevent or slow down the progressive loss of neurons in a variety of central nervous system (CNS) disorders. Key mechanisms contributing to neuronal death include excitotoxicity, oxidative stress, and apoptosis. Several classes of neuroprotective agents have been developed to target these pathways. This guide focuses on a comparative analysis of:
-
JNK3 Inhibitors: Specifically "this compound" and other notable JNK inhibitors. c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[1][2] Its activation is implicated in neuronal apoptosis, making it a promising target for neuroprotective therapies.[1][2]
-
NMDA Receptor Antagonists: Represented by Memantine, these agents modulate glutamatergic neurotransmission to reduce excitotoxicity.
-
Antioxidants: Represented by Edaravone, these molecules scavenge free radicals to mitigate oxidative stress.
Comparative Efficacy and Mechanism of Action
The following tables summarize the available quantitative data for this compound and other selected neuroprotective agents. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent studies.
Table 1: In Vitro Inhibitory Activity of JNK Inhibitors
| Compound | Target(s) | IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | JNK3, JNK2, JNK1 | JNK3: 4.1, JNK2: 44.0, JNK1: 147.8 | Selective for JNK3 over JNK1/2. | [3] |
| AS-601245 | JNK1, JNK2, JNK3 | JNK1: 150, JNK2: 220, JNK3: 70 | Pan-JNK inhibitor. | [1] |
| SP600125 | JNK1, JNK2, JNK3 | JNK1: 40, JNK2: 40, JNK3: 90 | Pan-JNK inhibitor with off-target effects on other kinases. | [3] |
| SR-3306 | JNK1, JNK2, JNK3 | JNK1: 67, JNK2: 283, JNK3: 159 | Pan-JNK inhibitor. | |
| IQ-1S | JNK3 | - | High affinity for JNK3 compared to JNK1/2. | [4] |
| FMU200 | JNK3 | 0.3 | Highly selective for JNK3. | [5] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | 3xTg Mouse Model of Alzheimer's Disease | 30 and 60 mg/kg, oral, daily for 2-2.2 months | Significantly improved memory in the Y-maze and passive avoidance tests. | [3] |
| AS-601245 | Gerbil Model of Transient Global Ischemia | 40, 60, and 80 mg/kg, i.p. | Dose-dependently improved response latency in an inhibitory avoidance task. | |
| SR-3306 | Rat 6-OHDA Model of Parkinson's Disease | 10 mg/kg/day, s.c. for 14 days | Increased the number of TH+ neurons by six-fold and decreased amphetamine-induced circling by 87%. | |
| Memantine | 3xTg-AD Mouse Model of Alzheimer's Disease | 10 and 20 mg/kg/day in drinking water for 6 months | Improved cognitive performance and reduced levels of Aβ and hyperphosphorylated tau. | [6] |
| Edaravone | Aged Rats with Ischemia-Reperfusion Injury | 3 mg/kg, i.v. | Significantly reduced infarct size and inhibited the JNK-c-Jun pathway. | [7] |
Signaling Pathways and Experimental Workflows
JNK3 Signaling Pathway in Neuronal Apoptosis
The following diagram illustrates the central role of JNK3 in the apoptotic cascade in neurons. Stress stimuli lead to the activation of a kinase cascade, culminating in the phosphorylation and activation of JNK3. Activated JNK3 can then phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes, and can also directly influence mitochondrial apoptotic pathways.
General Workflow for Evaluating Neuroprotective Agents In Vivo
This diagram outlines a typical experimental workflow for assessing the efficacy of a neuroprotective compound in an animal model of a neurodegenerative disease.
Detailed Experimental Protocols
Amyloid-β (Aβ)-Induced Neurotoxicity Assay (In Vitro)
This protocol is adapted from studies evaluating the neuroprotective effects of compounds against Aβ-induced toxicity in primary neuronal cultures.[3][8]
Objective: To assess the ability of a test compound to protect primary neurons from Aβ-induced cell death.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Aβ1-42 peptide
-
Test compounds (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well. Cells are maintained in supplemented Neurobasal medium for 5-7 days before treatment.
-
Aβ Preparation: Aβ1-42 peptide is dissolved in sterile water to a concentration of 1 mg/mL and incubated at 37°C for 7 days to induce aggregation.
-
Treatment: Neurons are pre-treated with various concentrations of the test compound (e.g., this compound) for 2 hours. Subsequently, aggregated Aβ1-42 is added to the culture medium to a final concentration of 10 µM.
-
Incubation: Cells are incubated for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL MTT. The cells are incubated for another 4 hours.
-
Data Analysis: The medium is removed, and the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Y-Maze Test for Spontaneous Alternation (In Vivo)
This protocol is a standard method to assess spatial working memory in rodents and is often used in studies of neurodegenerative diseases.[1][2][9][10][11]
Objective: To evaluate the effect of a test compound on short-term spatial memory.
Materials:
-
Y-maze apparatus with three identical arms (labeled A, B, and C) at a 120° angle.
-
Video tracking system (optional, for automated recording and analysis).
-
Test animals (e.g., mice).
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.
-
Test: Each mouse is placed at the end of one arm (e.g., arm A) and allowed to freely explore the maze for 8 minutes.
-
Scoring: The sequence of arm entries is recorded. An arm entry is defined as all four paws entering the arm. An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., ABC, BCA, CAB).
-
Data Analysis: The percentage of spontaneous alternation is calculated as follows: % Alternation = (Number of Alternations / (Total Number of Arm Entries - 2)) * 100
Discussion and Future Directions
The available data suggest that JNK3 inhibitors, including this compound, hold significant promise as neuroprotective agents. Their targeted mechanism of action, focused on a key mediator of neuronal apoptosis, offers a distinct advantage. JNK3's restricted expression in the CNS may also lead to a more favorable side-effect profile compared to pan-kinase inhibitors.[1][2]
In comparison, NMDA receptor antagonists like memantine have shown clinical efficacy, but their therapeutic window can be narrow, and they may be associated with CNS side effects.[12] Antioxidants such as edaravone have demonstrated benefits, particularly in acute settings like ischemic stroke, by combating oxidative stress, a more general mechanism of cell damage.[7]
Future research should focus on:
-
Conducting well-controlled preclinical studies directly comparing the neuroprotective effects of selective JNK3 inhibitors with other classes of neuroprotective agents in various models of neurodegeneration and acute injury.
-
Further elucidating the downstream targets of JNK3 to identify additional therapeutic intervention points.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of JNK3 inhibitors to enhance their brain penetrance and target engagement.
By addressing these research priorities, the full therapeutic potential of JNK3 inhibitors and other neuroprotective strategies can be more thoroughly evaluated, paving the way for novel and effective treatments for a range of devastating neurological disorders.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone inhibits JNK-c-Jun pathway and restores anti-oxidative defense after ischemia-reperfusion injury in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative proteomic analysis of cerebral cortex revealed neuroprotective mechanism of esculentoside A on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The rise and fall of NMDA antagonists for ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of JNK3 Inhibitor-3: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling JNK3 inhibitor-3 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide synthesizes general principles of chemical waste management and data from similar JNK inhibitors to provide a comprehensive operational and disposal plan. This information is intended to supplement, not replace, your institution's specific hazardous waste disposal procedures.
Key Safety and Disposal Information
The following table summarizes crucial data points inferred from safety information for other JNK inhibitors and general laboratory chemical waste guidelines. These should be considered as best practices in the absence of a specific SDS for this compound.
| Parameter | Guideline / Data | Source / Rationale |
| Toxicity | Harmful if swallowed. May cause skin and eye irritation. May be harmful if inhaled.[1][2] | Based on SDS for JNK3 inhibitor-1 and general chemical safety. |
| Environmental Hazards | Potentially very toxic to aquatic life with long-lasting effects.[1] | Inferred from the SDS for JNK3 inhibitor-1. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. Use in a well-ventilated area or fume hood.[1][2] | Standard laboratory practice for handling chemical compounds. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3] | General best practice for chemical storage. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1] | Based on general chemical compatibility guidelines. |
| Spill Response | Absorb with inert material, collect in a suitable container for disposal, and clean the area with appropriate solvent. | Standard procedure for chemical spills. |
| Disposal Method | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of down the drain or in regular trash.[4][5] | Standard procedure for research chemicals. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the recommended steps for the proper disposal of this compound, from the laboratory bench to collection by EHS personnel.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a separate, labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes separate if required by your institution.[6]
-
The first rinse of any container that held the chemical should be collected as chemical waste.[7]
-
2. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory contact information.
-
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
Ensure the SAA is away from general traffic and sources of ignition.
-
Keep waste containers closed at all times, except when adding waste.[4][5]
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 6 months to a year), arrange for pickup by your institution's EHS department.[4][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
5. Empty Container Disposal:
-
A container that held this compound is considered "empty" when all contents have been removed by normal means (e.g., pouring, scraping).
-
To dispose of an "empty" container as non-hazardous waste, it must be triple-rinsed with a suitable solvent.[6]
Visualizing the Disposal Workflow and a Relevant Biological Pathway
To further clarify the procedures and the biological context of JNK3 inhibitors, the following diagrams are provided.
A simplified workflow for the proper disposal of this compound.
The JNK pathway is a target for neurodegenerative disease research.[9][10]
By adhering to these guidelines and visualizations, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific safety and disposal protocols.
References
- 1. JNK3 inhibitor-1|2622877-97-6|MSDS [dcchemicals.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
